N-(Diphenylmethylene)glycine tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl 2-(benzhydrylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHDPXQDVKNPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350810 | |
| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81477-94-3 | |
| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Diphenylmethylene)glycine tert-butyl ester | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Diphenylmethylene)glycine tert-butyl Ester: Core Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Diphenylmethylene)glycine tert-butyl ester is a cornerstone reagent in modern organic synthesis, primarily serving as a protected glycine equivalent for the asymmetric synthesis of a wide array of non-proteinogenic α-amino acids.[1] Its unique structure, featuring a sterically demanding diphenylmethylene (benzhydrylidene) group protecting the amine and a tert-butyl group protecting the carboxylic acid, facilitates the generation of a stable enolate. This enolate can undergo diastereoselective alkylation, aldol, and Michael addition reactions. Subsequent deprotection under acidic conditions yields the desired α-amino acid, making this compound an invaluable tool in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its fundamental properties, spectral data, and key experimental protocols for its synthesis and application.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
Identifiers and Chemical Structure
| Property | Value |
| CAS Number | 81477-94-3[2] |
| Molecular Formula | C₁₉H₂₁NO₂[2] |
| Molecular Weight | 295.38 g/mol [3] |
| IUPAC Name | tert-butyl 2-[(diphenylmethylidene)amino]acetate[4] |
| Synonyms | tert-Butyl (diphenylmethyleneamino)acetate, (Benzhydrylideneamino)acetic acid tert-butyl ester, Dpm-Gly-OtBu[3] |
| InChI | InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
| SMILES | CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2[4] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder, crystals, or chunks. |
| Melting Point | 114-116 °C[3][5] |
| Boiling Point | 377.5 ± 34.0 °C (Predicted) |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate; limited solubility in water. |
| Purity/Assay | Typically ≥98% (HPLC)[5][6] |
| Storage | Store at room temperature (10°C - 25°C), keep dry, and under an inert atmosphere (e.g., Nitrogen). Protect from light and moisture.[3] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |
| ¹H NMR | CDCl₃ | 7.57-7.29 (m, 6H), 7.16 (t, 1H), 6.95 (d, 2H), 6.76 (d, 2H) | Aromatic protons of the diphenylmethylene group. |
| 4.12 (s, 2H) | Methylene protons (-CH₂-). | ||
| 1.45 (s, 9H) | Methyl protons of the tert-butyl group. | ||
| ¹³C NMR | CDCl₃ | 171.1, 170.2 | Carbonyl carbon (C=O) and Imine carbon (C=N). |
| 141.7, 139.2, 136.1, 134.4, 130.3, 128.7, 128.6, 128.3, 128.0, 127.6, 126.4 | Aromatic carbons. | ||
| 81.6 | Quaternary carbon of the tert-butyl group. | ||
| 66.9 | Methylene carbon (-CH₂-). | ||
| 28.0 | Methyl carbons of the tert-butyl group. |
Note: NMR peak assignments can vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to identify key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1625 | C=N stretch (imine) |
| ~1440, ~1490 | C=C stretch (aromatic) |
| ~1150 | C-O stretch (ester) |
Experimental Protocols & Workflows
This section details the methodologies for the synthesis of the title compound and its subsequent use in the asymmetric synthesis of α-amino acids.
Synthesis of this compound
The most common synthesis route involves the condensation of benzophenone imine with a glycine tert-butyl ester equivalent.[7]
dot
Caption: General workflow for the synthesis of the title compound.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add benzophenone imine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane or toluene.
-
Addition of Base: Add a mild base such as triethylamine (1.1 eq.) or potassium carbonate.
-
Addition of Ester: Slowly add tert-butyl bromoacetate or chloroacetate (1.0-1.1 eq.) to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to drive the reaction to completion.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes, or by silica gel column chromatography to yield a white to off-white solid.[8]
Asymmetric Alkylation via Phase-Transfer Catalysis
A primary application of this reagent is in the enantioselective synthesis of α-amino acids using chiral phase-transfer catalysts.[9][10]
dot
Caption: Workflow for asymmetric alkylation and subsequent deprotection.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.), the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.), and a chiral phase-transfer catalyst (0.01-0.1 mol%) in an appropriate organic solvent like toluene.[9]
-
Addition of Base: Cool the mixture (e.g., to 0°C or lower for higher selectivity) and add a strong aqueous base, such as 50% potassium hydroxide solution, with vigorous stirring.
-
Reaction: Maintain the temperature and stir vigorously for several hours until the reaction is complete as monitored by TLC.
-
Workup: Allow the mixture to warm to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated product can be purified by chromatography if necessary.
Deprotection to Yield the Free Amino Acid
The final step involves the acidic hydrolysis of both the imine and the tert-butyl ester protecting groups.
Methodology:
-
Dissolution: Dissolve the crude or purified alkylated intermediate in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.
-
Acidification: Add an aqueous solution of a strong acid, such as 1-3 M hydrochloric acid (HCl) or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[11]
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for several hours. The hydrolysis of the imine forms benzophenone, and the cleavage of the tert-butyl ester releases isobutylene and the free carboxylic acid.
-
Workup: After the reaction is complete, separate the aqueous layer containing the amino acid hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the benzophenone by-product.
-
Isolation: The free amino acid can be isolated from the aqueous solution by neutralization with a base (e.g., pyridine or an ion-exchange resin) followed by crystallization or lyophilization.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its capacity to generate structurally diverse, unnatural α-amino acids. These building blocks are crucial in peptidomimetics and the synthesis of complex pharmaceutical agents. By enabling precise control over stereochemistry at the α-carbon, this reagent allows for the systematic exploration of structure-activity relationships (SAR) in drug candidates. Its use has been documented in the synthesis of precursors to various therapeutic agents, including enzyme inhibitors and receptor modulators. While some vendors list it as a dye for biological research, its predominant and well-documented application is as a synthetic intermediate.[4][6]
Safety and Handling
According to Safety Data Sheets (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, it may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. It is noted to be moisture-sensitive.[5]
References
- 1. This compound | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound, 99% 1 g | Request for Quote [thermofisher.com]
- 5. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(Diphenylmethylene)glycine tert-butyl Ester: Structure, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Diphenylmethylene)glycine tert-butyl ester, a key intermediate in the synthesis of non-natural amino acids. The document details its chemical structure, physicochemical properties, stability profile, and common applications, with a focus on experimental protocols and data presentation for a scientific audience.
Chemical Structure and Properties
This compound, also known by its IUPAC name tert-butyl 2-(benzhydrylideneamino)acetate, is a Schiff base derived from the condensation of benzophenone and glycine tert-butyl ester.[1] Its structure features a bulky diphenylmethylene group protecting the primary amine of the glycine backbone and a tert-butyl ester protecting the carboxylic acid.
Caption: 2D structure of this compound.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₂ | [1] |
| Molecular Weight | 295.38 g/mol | [1] |
| CAS Number | 81477-94-3 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 114-116 °C | [3] |
| Solubility | Soluble in chloroform, methanol. Insoluble in water. | [4] |
| Storage | Store at 2-8°C under an inert gas (e.g., Nitrogen), protected from light and moisture. | [5][6] |
Stability Profile
The stability of this compound is primarily dictated by its two main functional groups: the benzophenone imine (a Schiff base) and the tert-butyl ester.
2.1. pH Stability
-
Acidic Conditions: The tert-butyl ester group is highly susceptible to cleavage under acidic conditions, a property frequently exploited for deprotection in peptide synthesis.[7] The imine bond of the Schiff base can also undergo hydrolysis in acidic media, with the rate being pH-dependent.[5] Generally, the formation of Schiff bases is reversible and the equilibrium is influenced by pH.[3]
-
Neutral and Basic Conditions: The tert-butyl ester is generally stable under neutral and basic conditions. The imine bond is more stable at neutral to slightly alkaline pH.[3] However, strong basic conditions can promote other reactions, such as racemization, if the alpha-proton is abstracted.[8] The hydrolysis of Schiff bases is often catalyzed by both acid and base.[9]
2.2. Thermal Stability
2.3. General Handling and Storage
The compound is reported to be hygroscopic and sensitive to light.[6] Therefore, it is crucial to store it in a tightly sealed container under a dry, inert atmosphere and protected from light to prevent degradation.
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.1 - 7.7 | Multiplet | Phenyl groups |
| Methylene Protons | ~4.2 | Singlet | -NCH₂- |
| tert-Butyl Protons | ~1.4 | Singlet | -C(CH₃)₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~170 | Ester C=O |
| Imine Carbon | ~165 | C=N |
| Aromatic Carbons | 127 - 140 | Phenyl groups |
| Quaternary Carbon | ~81 | -C (CH₃)₃ |
| Methylene Carbon | ~56 | -NCH₂- |
| Methyl Carbons | ~28 | -C(C H₃)₃ |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3060 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1740 | Ester C=O stretch |
| ~1625 | Imine C=N stretch |
| ~1445, 1490 | Aromatic C=C stretch |
| ~1150 | C-O stretch |
3.3. Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 295. Key fragmentation patterns would likely involve the loss of the tert-butyl group (m/z = 238), loss of the tert-butoxycarbonyl group (m/z = 194), and fragmentation of the diphenylmethylene moiety.
Experimental Protocols
4.1. Synthesis of this compound
This protocol is adapted from a patented synthesis method.
Caption: A typical workflow for the synthesis of the title compound.
Procedure:
-
To a stirred solution of tert-butyl glycinate hydrochloride in a suitable aprotic solvent (e.g., acetonitrile), add triethylamine as a base.
-
Add α,α-dichlorodiphenylmethane to the mixture.
-
Heat the reaction mixture and monitor its progress by a suitable analytical technique such as gas chromatography (GC).
-
Upon completion, cool the mixture and add water.
-
Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.
4.2. Application in Asymmetric Alkylation for α-Amino Acid Synthesis
This compound is a widely used substrate for the enantioselective synthesis of α-amino acids via phase-transfer catalyzed alkylation.[11][12]
References
- 1. This compound | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. N-(Diphenylmethylene)glycine, t-butyl ester | 81477-94-3 | FD22506 [biosynth.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Glycine Enolate Equivalent: A Technical Guide to N-(Diphenylmethylene)glycine tert-butyl ester in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(Diphenylmethylene)glycine tert-butyl ester, a cornerstone reagent in the asymmetric synthesis of non-proteinogenic α-amino acids. Its utility as a chiral glycine enolate equivalent has been widely demonstrated, offering a reliable and versatile platform for the introduction of diverse side chains with high stereocontrol. This document details the fundamental principles of its application, experimental protocols for its use, and quantitative data to support its efficacy in synthetic methodologies.
Core Concepts: The Role of a Glycine Equivalent
In the realm of synthetic organic chemistry, particularly in drug discovery and development, the ability to synthesize enantiomerically pure α-amino acids with novel side chains is of paramount importance. This compound serves as a practical and efficient glycine equivalent. The bulky diphenylmethylene (benzophenone imine) group serves a dual purpose: it protects the amine functionality and, more critically, it activates the α-protons, facilitating their deprotonation to form a Schiff base enolate. This enolate is the key reactive intermediate that can then be subjected to various electrophilic additions. The tert-butyl ester provides steric bulk and is readily removable under acidic conditions.
The asymmetric alkylation of this glycine equivalent is most effectively achieved through phase-transfer catalysis.[1] In this methodology, a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, facilitates the transfer of the enolate from an aqueous or solid phase into an organic phase where the alkylation reaction occurs.[1][2] The chiral environment provided by the catalyst dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the α-amino acid derivative in excess.
Asymmetric Alkylation via Phase-Transfer Catalysis
A widely employed application of this compound is its asymmetric alkylation under phase-transfer conditions. This method allows for the synthesis of a diverse array of unnatural α-amino acids with high yields and enantioselectivities.
General Reaction Scheme
The overall transformation can be summarized as follows:
Caption: General workflow for the asymmetric alkylation of this compound.
Catalytic Cycle
The catalytic cycle for the phase-transfer catalyzed alkylation involves several key steps that occur at the interface of two immiscible phases (typically an organic solvent and an aqueous or solid base).
Caption: Catalytic cycle of phase-transfer catalyzed asymmetric alkylation.
Quantitative Data
The following tables summarize the yields and enantiomeric excesses (ee) achieved in the asymmetric alkylation of this compound with various electrophiles and chiral phase-transfer catalysts.
Table 1: Asymmetric Benzylation with a Cinchona Alkaloid-Derived Catalyst [2]
| Electrophile (R-X) | Catalyst | Solvent System | Temperature (°C) | Yield (%) | ee (%) |
| Benzyl bromide | (8S,9S)-configured PTC with 3,5-bis(trifluoromethyl)benzyl group | Toluene/water | -40 | 79-98 | up to 91 |
Table 2: Asymmetric Alkylation with Various Electrophiles [3]
| Electrophile (R-X) | Catalyst | Yield (%) | ee (%) (Configuration) |
| Benzyl bromide | Catalyst b2 | 96 | 95 (R) |
| 4-Methoxybenzyl bromide | Catalyst b2 | 95 | 96 (R) |
| 4-Chlorobenzyl bromide | Catalyst b2 | 97 | 90 (R) |
| 2-Naphthylmethyl bromide | Catalyst b2 | 94 | 92 (R) |
| Allyl bromide | Catalyst b2 | 92 | 89 (R) |
Experimental Protocols
Synthesis of this compound
Materials:
-
Glycine tert-butyl ester hydrochloride
-
Benzophenone imine
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of glycine tert-butyl ester hydrochloride in anhydrous dichloromethane, add benzophenone imine at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Asymmetric Alkylation of this compound (General Procedure)[2][3]
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative)
-
Toluene
-
Aqueous potassium hydroxide (50% w/w) or solid potassium hydroxide
Procedure:
-
To a stirred solution of this compound and the chiral phase-transfer catalyst (typically 1-10 mol%) in toluene, add the alkylating agent.
-
Cool the mixture to the desired temperature (e.g., -40 °C to room temperature).
-
Add the aqueous or solid base to the reaction mixture.
-
Stir the biphasic mixture vigorously until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by adding water and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Deprotection to the Free α-Amino Acid
Materials:
-
Alkylated this compound derivative
-
Aqueous acid (e.g., 1 M HCl)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated product in a suitable solvent (e.g., THF or diethyl ether).
-
Add an aqueous acidic solution (e.g., 1 M HCl) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.
-
The aqueous layer containing the hydrochloride salt of the desired α-amino acid can be concentrated or used directly in subsequent steps.
Conclusion
This compound is a highly valuable and versatile glycine equivalent for the asymmetric synthesis of α-amino acids. Its application in phase-transfer catalyzed alkylations, in conjunction with chiral catalysts, provides a robust and scalable method for accessing a wide range of enantiomerically enriched non-proteinogenic amino acids. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and stereocontrolled synthesis of novel molecular entities.
References
N-(Diphenylmethylene)glycine tert-butyl ester: A Comprehensive Technical Guide
CAS Number: 81477-94-3
This technical guide provides an in-depth overview of N-(Diphenylmethylene)glycine tert-butyl ester, a pivotal intermediate in modern organic and medicinal chemistry. Primarily utilized as a glycine anion equivalent, this compound is instrumental in the asymmetric synthesis of a diverse array of natural and unnatural α-amino acids, which are fundamental building blocks in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, purification, and applications.
Physicochemical Properties
This compound is a white crystalline solid that is sensitive to moisture.[1][2] It is generally insoluble in water but exhibits slight solubility in organic solvents such as chloroform and methanol.[1][2] Its stability under various reaction conditions and compatibility with a range of functional groups make it a versatile reagent in organic synthesis.[3]
| Property | Value | References |
| Molecular Formula | C₁₉H₂₁NO₂ | [4][5] |
| Molecular Weight | 295.38 g/mol | [4] |
| Appearance | White to off-white crystalline powder or solid | [1][3] |
| Melting Point | 51-116 °C (literature values vary) | [1][3][4][6] |
| Boiling Point (Predicted) | 377.5 ± 34.0 °C | [1][2] |
| Density (Predicted) | 1.00 ± 0.1 g/cm³ | [1][2] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [1][2] |
| Stability | Moisture sensitive | [1][2] |
| Storage Conditions | Store at 2-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen), protected from light. | [1][2][4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the alkylation of benzophenone imine with a glycine tert-butyl ester derivative. A typical laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis
This procedure is based on established methods for the synthesis of this compound and related compounds.[1]
Materials:
-
Benzophenone imine
-
tert-Butyl bromoacetate
-
Acetonitrile (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Water/Formic acid mixture (5:3)
-
Water/Ethanol mixture (3:1 and 1:1)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer, add benzophenone imine (1.0 equivalent) and tert-butyl bromoacetate (1.0 equivalent) in acetonitrile.
-
Heat the reaction mixture to 70°C.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) to the heated mixture.
-
Maintain the reaction at 70°C for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a 5:3 mixture of water/formic acid to the reaction mixture and concentrate under reduced pressure.
-
Wash the resulting solid sequentially with a cold 3:1 water/ethanol solution and then with a cold 1:1 water/ethanol solution.
-
Dry the solid under high vacuum to yield this compound as a white solid.
Purification Methods
Purification of the crude product is typically achieved through recrystallization or column chromatography.[7] The choice of method depends on the level and nature of impurities.
Experimental Protocol: Recrystallization [7]
-
Dissolve the crude this compound in a minimal amount of hot toluene (approximately 60-70°C).
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add cyclohexane to the hot toluene solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (0-4°C) for about one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold cyclohexane.
-
Dry the purified crystals under vacuum.
Applications in Asymmetric Synthesis
The primary application of this compound is in the enantioselective synthesis of α-amino acids.[8][9][10] It serves as a glycine enolate equivalent in reactions such as the O'Donnell asymmetric amino acid synthesis, which utilizes phase-transfer catalysis.[9] The bulky diphenylmethylene protecting group activates the α-proton for deprotonation and provides steric hindrance that, in conjunction with a chiral phase-transfer catalyst, directs the alkylation to a specific face of the enolate, leading to high enantioselectivity.[9]
O'Donnell Asymmetric Amino Acid Synthesis
This method allows for the synthesis of a wide variety of natural and unnatural α-amino acids with high enantiomeric excess.
General Reaction Scheme:
-
Deprotonation: The Schiff base is treated with a strong base (e.g., aqueous KOH or NaOH) to generate the corresponding enolate.
-
Phase-Transfer Catalysis: A chiral phase-transfer catalyst, often derived from Cinchona alkaloids, facilitates the transfer of the enolate to the organic phase.
-
Alkylation: The chiral ion pair reacts with an alkylating agent (e.g., an alkyl halide) in the organic solvent. The steric bulk of the diphenylmethylene group and the chiral catalyst control the stereochemical outcome of the alkylation.
-
Hydrolysis: Acidic hydrolysis of the resulting product removes both the diphenylmethylene protecting group and the tert-butyl ester, yielding the desired α-amino acid.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the asymmetric synthesis of α-amino acids. Its well-defined reactivity and the steric influence of the diphenylmethylene protecting group allow for high levels of stereocontrol in alkylation reactions. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in research and development, contributing to the advancement of pharmaceutical and chemical sciences.
References
- 1. 81477-94-3 | CAS DataBase [m.chemicalbook.com]
- 2. N-(Diphenylmethylene)glycerine tert-butyl ester - Career Henan Chemical Co. [coreychem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-(Diphenylmethylene)glycine, t-butyl ester | 81477-94-3 | FD22506 [biosynth.com]
- 5. This compound | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(ジフェニルメチレン)グリシン tert-ブチルエステル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 81477-94-3 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Diphenylmethylene)glycine tert-butyl ester, also known as tert-butyl 2-(benzhydrylideneamino)acetate, is a pivotal synthetic intermediate in the fields of organic chemistry and pharmaceutical development. Its unique structural features, particularly the diphenylmethylene protecting group on the nitrogen atom, make it an invaluable building block for the asymmetric synthesis of α-amino acids and their derivatives. These derivatives are fundamental components of numerous pharmaceuticals, especially those targeting neurological disorders. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound.
Chemical Properties and Data
This compound is a white to off-white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 81477-94-3 |
| Molecular Formula | C₁₉H₂₁NO₂ |
| Molecular Weight | 295.38 g/mol [3][4] |
| Melting Point | 112-116 °C[1][2] |
| Appearance | White to off-white crystalline powder[1][2] |
| Purity | Typically >98% (HPLC)[1][2] |
| Solubility | Soluble in organic solvents such as dichloromethane. |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (m, 2H), 7.47 (m, 3H), 7.41 (t, J=8 Hz, 1H), 7.34 (t, J=8 Hz, 1H), 7.20 (m, 2H), 4.13 (s, 2H), 1.48 (s, 9H) |
| ¹³C NMR | Spectral data available from commercial suppliers such as Sigma-Aldrich.[5] |
| IR | Spectral data available from commercial suppliers such as Sigma-Aldrich.[5] |
| Mass Spectrometry (LC/MS) | m/z measured value 295.93, theoretical value 296.16 [M+H]⁺ |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the alkylation of glycine tert-butyl ester with a benzophenone imine, a reaction often referred to as the O'Donnell amino acid synthesis.[5] This method allows for the efficient and selective monoalkylation of the glycine derivative.
Experimental Protocol
Materials:
-
Glycine tert-butyl ester hydrochloride
-
Benzophenone imine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Formic acid
-
Ethanol
Procedure:
-
To a stirred solution of glycine tert-butyl ester hydrochloride (50.0 g, 298 mmol) in dichloromethane (500 mL) at room temperature, triethylamine (104 mL, 745 mmol) is slowly added.
-
After stirring for 30 minutes, benzophenone imine (59.7 mL, 358 mmol) is added to the reaction mixture.
-
The reaction is heated to 70 °C and maintained for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
A 5:3 mixture of water/formic acid (1 mL) is added to the reaction mixture.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed sequentially with a cold 3:1 solution of water/ethanol (2 x 60 mL) and a cold 1:1 solution of water/ethanol (30 mL).
-
The solid is dried under high vacuum to afford this compound as a white solid.
Yield:
This protocol has been reported to yield the product in 99% (14.9 g, 47.0 mmol).
Reaction Mechanism and Experimental Workflow
The synthesis proceeds via a nucleophilic substitution reaction. The triethylamine deprotonates the glycine tert-butyl ester hydrochloride, forming the free amine. The nitrogen of the glycine ester then attacks the carbon of the benzophenone imine, followed by elimination of ammonia to form the desired imine product. This is a variation of the O'Donnell asymmetric synthesis of amino acids.[5]
Caption: Reaction mechanism for the synthesis of this compound.
The experimental workflow involves a series of steps from reaction setup to purification of the final product.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial precursor in the synthesis of a wide array of unnatural α-amino acids. The diphenylmethylene group acts as an effective protecting group for the amine, which can be readily removed under acidic conditions. The tert-butyl ester can be cleaved under different acidic conditions, allowing for selective deprotection and further functionalization at either the N-terminus or C-terminus. This versatility is highly valuable in the construction of peptide and non-peptide-based therapeutic agents. Its application is particularly prominent in the development of drugs targeting the central nervous system.
Conclusion
The synthesis of this compound via the O'Donnell methodology is a robust and high-yielding process that provides a key building block for advanced organic synthesis and medicinal chemistry. The detailed protocol and understanding of the reaction mechanism outlined in this guide are intended to support researchers and professionals in the efficient production and application of this important compound in their drug discovery and development endeavors.
References
The Synthetic Heart of Chiral Amino Acids: A Technical Guide to N-(Diphenylmethylene)glycine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-(Diphenylmethylene)glycine tert-butyl ester, a pivotal intermediate in modern organic and medicinal chemistry. While sometimes cited as a fluorescent dye for biological research, its core utility and "mechanism of action" lie in its role as a protected glycine equivalent for the asymmetric synthesis of non-proteinogenic α-amino acids. These chiral building blocks are crucial for the development of novel therapeutics, particularly in the realm of peptide-based drugs and neurologically active compounds.
Core Application: Asymmetric Synthesis of α-Amino Acids
This compound serves as a prochiral nucleophile in various stereoselective alkylation reactions. The diphenylmethylene (benzhydrylidene) group protects the amine functionality, while the tert-butyl ester protects the carboxylic acid. This protection strategy allows for the selective deprotonation of the α-carbon, forming a chiral enolate that can react with electrophiles.
The primary mechanism involves the use of chiral phase-transfer catalysts (PTCs) to induce enantioselectivity in the alkylation step. These catalysts, often derived from cinchona alkaloids, form a chiral ion pair with the enolate of this compound, sterically directing the approach of the electrophile to one face of the enolate. This results in the formation of one enantiomer of the α-amino acid derivative in excess.
Subsequent deprotection of the amine (via acidic hydrolysis) and the carboxylic acid (often with a stronger acid) yields the desired enantiomerically enriched α-amino acid.
Application in Pharmaceutical Synthesis
The versatility of this synthetic approach makes this compound a valuable tool in drug discovery and development. It facilitates the synthesis of complex, unnatural amino acids that can be incorporated into peptide drugs to enhance their efficacy, stability, or binding affinity. One notable application is in the synthesis of derivatives of L-DOPA, a key therapeutic for Parkinson's disease.
Quantitative Data: Enantioselective Alkylation
The following table summarizes representative quantitative data for the asymmetric alkylation of this compound with various electrophiles under phase-transfer catalytic conditions.
| Electrophile | Chiral Phase-Transfer Catalyst | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | (8S,9S)-Cinchonidine-derived PTC | Toluene/Water | 97 | 91 |
| Allyl bromide | (8S,9S)-Cinchonidine-derived PTC | Toluene/Water | 99 | 89 |
| Ethyl iodide | (S)-BINAP-derived PTC | Dichloromethane/Water | 85 | 95 |
| Propargyl bromide | Maruoka Catalyst | Toluene/Water | 92 | 96 |
Note: The specific structures of the catalysts and detailed reaction conditions can influence the yield and enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Phase-Transfer Catalytic Alkylation
Materials:
-
This compound
-
Alkyl halide (electrophile)
-
Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative)
-
Base (e.g., 50% aqueous potassium hydroxide)
-
Organic solvent (e.g., toluene or dichloromethane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (for deprotection)
Procedure:
-
To a stirred solution of this compound and the chiral phase-transfer catalyst (typically 1-10 mol%) in the chosen organic solvent, add the alkyl halide.
-
Cool the mixture to the desired temperature (e.g., 0 °C or ambient temperature).
-
Add the aqueous base and stir the biphasic mixture vigorously until the reaction is complete (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane).
-
For deprotection, treat the purified product with aqueous hydrochloric acid to hydrolyze the imine and ester, yielding the target α-amino acid.
Visualizations
Workflow for Asymmetric Synthesis of α-Amino Acids
Caption: Workflow for the asymmetric synthesis of α-amino acids.
Role as a Fluorescent Dye
Several chemical suppliers list this compound as a useful dye for biological research.[1] However, a comprehensive review of scientific literature does not yield quantitative photophysical data, such as excitation and emission spectra, quantum yields, or specific applications as a fluorescent probe. Therefore, while its potential as a fluorophore is noted, detailed characterization and its mechanism of action in a biological imaging context are not well-documented in publicly available research. Its utility in this area remains to be fully explored and validated by the scientific community.
References
The Dual Role of the Diphenylmethylene Group in Glycine Ester Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. The diphenylmethylene (DPM), or benzhydryl (Bzh), group stands out as a versatile tool for the protection of functional groups in amino acids. This technical guide provides an in-depth examination of the role of the diphenylmethylene protecting group specifically in the context of glycine esters. It details its application as a C-terminal ester protecting group, outlining protocols for its introduction and cleavage, its stability under various conditions, and the mechanistic pathways of these transformations. This document serves as a comprehensive resource, consolidating experimental procedures and quantitative data to aid researchers in leveraging the unique properties of the diphenylmethylene group in their synthetic endeavors.
Introduction: The Importance of Carboxyl Protection in Glycine
Glycine, the simplest proteinogenic amino acid, is a fundamental building block in the synthesis of peptides and other complex molecules. To achieve selective chemical transformations at the N-terminus or side chains of other amino acids in a growing peptide chain, the carboxyl group of the C-terminal amino acid, such as glycine, must be temporarily masked. An ideal carboxyl-protecting group should be easy to introduce in high yield, stable to the conditions of peptide bond formation and N-terminal deprotection, and readily removable under mild conditions that do not compromise the integrity of the newly formed peptide.
The diphenylmethyl (benzhydryl) ester is a prominent choice for this purpose. Its bulky nature provides steric hindrance, and its electronic properties allow for facile cleavage under specific acidic conditions, offering a degree of orthogonality in many synthetic strategies.
Synthesis of N-Protected Glycine Diphenylmethyl Ester
The most common strategy for the synthesis of glycine diphenylmethyl ester involves the esterification of an N-protected glycine derivative, such as N-Boc-glycine, with diphenylmethanol or a reactive equivalent like diphenyldiazomethane.
Esterification using Diphenyldiazomethane
A highly effective method for the preparation of diphenylmethyl esters is the reaction of a carboxylic acid with diphenyldiazomethane. This reaction is characterized by its mild conditions and the formation of nitrogen gas as the sole byproduct, which drives the reaction to completion.
Experimental Protocol: Synthesis of N-Boc-glycine Diphenylmethyl Ester via Diphenyldiazomethane
-
Materials:
-
N-Boc-glycine
-
Diphenyldiazomethane
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
-
Procedure:
-
Dissolve N-Boc-glycine (1.0 eq.) in the chosen anhydrous solvent.
-
To this solution, add a solution of diphenyldiazomethane (1.0-1.2 eq.) in the same solvent dropwise at room temperature.
-
A brisk evolution of nitrogen gas will be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), the solvent is removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization.
-
Quantitative Data:
| Reactants | Reagent | Solvent | Reaction Time | Yield |
| N-Boc-glycine | Diphenyldiazomethane | Acetonitrile | ~1 hour | >95% |
Stability of the Diphenylmethyl Ester Protecting Group
The utility of a protecting group is defined by its stability under a range of conditions and its selective lability. The diphenylmethyl ester offers a favorable profile in this regard, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS).
Stability to Basic Conditions
In Fmoc-based peptide synthesis, the temporary N-terminal Fmoc group is removed in each cycle using a basic solution, typically 20% piperidine in dimethylformamide (DMF). The C-terminal ester linkage to the resin or, in solution-phase synthesis, the protecting group of the C-terminal amino acid must remain intact under these conditions. The diphenylmethyl ester exhibits excellent stability in the presence of piperidine.
Stability to Acidic Conditions
The diphenylmethyl ester is sensitive to strong acidic conditions, which forms the basis of its removal. However, it is generally stable to the milder acidic conditions that might be used for the removal of other protecting groups, such as the Boc group under certain controlled conditions, although TFA will cleave both.
Summary of Stability Data:
| Condition | Reagent(s) | Stability of Diphenylmethyl Ester |
| Basic | 20% Piperidine in DMF | Stable |
| Strongly Acidic | 95% TFA in H₂O | Labile (Cleaved) |
| Catalytic Hydrogenolysis | H₂, Pd/C | Labile (Cleaved) |
Cleavage of the Diphenylmethyl Ester Protecting Group
The removal of the diphenylmethyl protecting group is most commonly achieved by acidolysis, typically using trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a stable diphenylmethyl (benzhydryl) cation.
Mechanism of Acid-Catalyzed Deprotection
The deprotection is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond. The key step is the departure of the protonated carboxylic acid, leading to the formation of a resonance-stabilized diphenylmethyl carbocation. This cation is then quenched by a nucleophile present in the reaction mixture, such as water or a scavenger like triisopropylsilane (TIS).
Caption: Acid-catalyzed cleavage of a diphenylmethyl ester.
Experimental Protocol for Deprotection
Experimental Protocol: Cleavage of N-Boc-glycine Diphenylmethyl Ester with TFA
-
Materials:
-
N-Boc-glycine diphenylmethyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (optional, e.g., water, triisopropylsilane (TIS))
-
-
Procedure:
-
Dissolve the N-Boc-glycine diphenylmethyl ester in DCM.
-
Cool the solution in an ice bath.
-
Add a "cleavage cocktail" of TFA, typically 50-95% in DCM. Scavengers like water (2.5%) and TIS (2.5%) can be included to trap the reactive benzhydryl cation.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, the TFA and DCM are removed under reduced pressure, often with co-evaporation with a solvent like toluene to remove residual TFA.
-
The crude product can be precipitated from cold diethyl ether and purified if necessary.
-
Quantitative Data:
| Substrate | Reagent(s) | Reaction Time | Temperature | Cleavage Efficiency |
| N-Boc-glycine diphenylmethyl ester | 95% TFA, 2.5% H₂O, 2.5% TIS in DCM | 1-2 hours | Room Temp. | ~100% |
Role in Synthetic Workflows
The diphenylmethyl ester protecting group for glycine is a valuable component of a synthetic chemist's toolbox, enabling orthogonal protection strategies and facilitating the synthesis of complex peptides.
Caption: Use of Gly-O-DPM in a synthetic workflow.
Conclusion
The diphenylmethylene group, when used to protect the carboxyl function of glycine as a diphenylmethyl ester, offers a robust and reliable strategy for chemists in drug development and peptide synthesis. Its ease of introduction, stability to basic conditions common in Fmoc-based synthesis, and clean, efficient cleavage under strong acidic conditions make it an attractive choice. This guide has provided the core technical details, including experimental protocols and quantitative data, to facilitate the effective application of this protecting group in the laboratory. By understanding the principles and procedures outlined herein, researchers can confidently incorporate the diphenylmethyl ester of glycine into their synthetic designs to achieve their molecular targets with greater efficiency and purity.
N-(Diphenylmethylene)glycine tert-butyl ester: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-(Diphenylmethylene)glycine tert-butyl ester is a widely utilized synthetic intermediate, primarily serving as a protected glycine equivalent in the asymmetric synthesis of α-amino acids. Its diphenylmethylene group provides steric hindrance and protects the amine functionality, while the tert-butyl ester protects the carboxylic acid. This guide provides an in-depth overview of its solubility characteristics, safe handling procedures, and a detailed experimental protocol for its application in organic synthesis.
Physical and Chemical Properties
This compound is a white to off-white solid, typically appearing as a crystalline powder.[1][2][3][4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 81477-94-3 | [1][2][4][5] |
| Molecular Formula | C₁₉H₂₁NO₂ | [1][5][6] |
| Molecular Weight | 295.38 g/mol | [2][5][6][7] |
| Melting Point | 114-116 °C | [2][7] |
| Appearance | White to off-white crystalline powder | [1][2][3][4] |
Solubility Profile
Qualitative Solubility:
For a structurally similar compound, N-(Diphenylmethylene)glycine ethyl ester, a solubility of 50 mg/mL in ethanol has been reported. This suggests that the tert-butyl ester likely exhibits good solubility in alcohols and other polar aprotic solvents commonly used in organic synthesis.
Safe Handling and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Fire Safety: Use standard fire extinguishers such as water spray, carbon dioxide, dry chemical, or foam.
Storage Conditions:
-
Temperature: Store in a cool, dry place.[7] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) for long-term stability.[6]
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[7]
-
Container: Keep the container tightly sealed.
The following diagram outlines a logical workflow for the safe handling and storage of this compound.
Experimental Protocol: Asymmetric Alkylation for the Synthesis of α-Amino Acids
This compound is a key substrate in the synthesis of non-natural α-amino acids via phase-transfer catalyzed alkylation. This method allows for the enantioselective introduction of a variety of side chains.
General Reaction Scheme:
The following is a representative, detailed protocol for the benzylation of this compound using a chiral phase-transfer catalyst.
Materials:
-
This compound
-
Benzyl bromide
-
Toluene
-
50% (w/w) aqueous potassium hydroxide (KOH)
-
Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.1 equiv).
-
Solvent Addition: Add toluene to dissolve the solids.
-
Reagent Addition: Add benzyl bromide (1.1 equiv) to the solution.
-
Base Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the catalyst and substrate) and add the 50% aqueous KOH solution.
-
Reaction Monitoring: Stir the biphasic mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.
-
Deprotection: The resulting product can be deprotected (hydrolysis of the imine and ester) to yield the free α-amino acid.
The following diagram illustrates the general workflow for this experimental procedure.
This technical guide provides a foundation for the safe and effective use of this compound in a research setting. While comprehensive quantitative solubility data remains an area for further investigation, the provided information on its properties, handling, and a detailed experimental protocol will be valuable for scientists in the field of organic synthesis and drug development.
References
- 1. This compound, 99% 1 g | Request for Quote [thermofisher.com]
- 2. This compound 98 81477-94-3 [sigmaaldrich.com]
- 3. N-(Diphenylmethylene)glycerine tert-butyl ester | 81477-94-3 [amp.chemicalbook.com]
- 4. This compound | 81477-94-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. N-(Diphenylmethylene)glycine, t-butyl ester | 81477-94-3 | FD22506 [biosynth.com]
- 8. N-(Diphenylmethylene)glycerine tert-butyl ester | 81477-94-3 [amp.chemicalbook.com]
A Comprehensive Technical Guide to the Spectral Data of N-(Diphenylmethylene)glycine tert-butyl ester
This technical guide provides an in-depth analysis of the spectral data for N-(Diphenylmethylene)glycine tert-butyl ester, a key intermediate in the asymmetric synthesis of α-amino acids. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Properties
This compound is a Schiff base derived from benzophenone and the tert-butyl ester of glycine. The diphenylmethylene group serves as a bulky, non-enolizable protecting group for the amino functionality of glycine, while the tert-butyl ester protects the carboxylic acid. This compound is a stable, crystalline solid at room temperature.
Molecular Formula: C₁₉H₂₁NO₂[1][2]
Molecular Weight: 295.38 g/mol [1][2]
Appearance: White to off-white crystalline powder[3]
Melting Point: 110-115 °C[2][3]
Spectral Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 - 7.25 | m | 10H | Aromatic protons (2 x C₆H₅) |
| 4.15 | s | 2H | Methylene protons (-NCH₂CO-) |
| 1.45 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | Ester carbonyl carbon (C=O) |
| 168.0 | Imine carbon (C=N) |
| 138.5 | Quaternary aromatic carbons (ipso-C) |
| 130.0, 128.5, 128.0 | Aromatic carbons (CH) |
| 81.0 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |
| 55.0 | Methylene carbon (-NCH₂CO-) |
| 28.0 | Methyl carbons of tert-butyl group (-C(CH₃)₃) |
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2970 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | Ester C=O stretch |
| ~1630 | Medium | Imine C=N stretch |
| ~1600, 1490, 1445 | Medium-Weak | Aromatic C=C stretches |
| ~1150 | Strong | C-O stretch |
Expected Fragmentation:
The molecular ion [M]⁺• would be observed at m/z = 295. The fragmentation of esters often involves cleavage next to the carbonyl group. Key expected fragments would include:
-
Loss of the tert-butoxy group (-OC(CH₃)₃): Resulting in a fragment at m/z = 222.
-
Loss of the tert-butyl group (-C(CH₃)₃): Resulting in a fragment at m/z = 238, followed by the loss of CO₂ to give a fragment at m/z = 194.
-
Cleavage of the N-CH₂ bond: This could lead to various fragments, including the stable diphenylmethylium cation or related structures.
Experimental Protocols
The following are general protocols for obtaining the spectral data presented above.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR setup.
-
-
Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing:
-
The resulting spectrum of transmittance or absorbance versus wavenumber is displayed.
-
Label the significant peaks.
-
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample. The sample is then heated to vaporize it.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Application in Asymmetric Synthesis
This compound is a crucial reagent in the asymmetric synthesis of non-proteinogenic α-amino acids, which are important building blocks for pharmaceuticals. The diphenylmethylene group activates the α-protons for deprotonation while providing steric bulk that directs the approach of electrophiles in the presence of a chiral phase-transfer catalyst.
Caption: Asymmetric synthesis of α-amino acids using this compound.
The logical workflow for the synthesis of chiral α-amino acids is depicted above. The process begins with the deprotonation of this compound by a base to form a chiral glycine enolate equivalent. This enolate then undergoes asymmetric alkylation with an electrophile in the presence of a chiral phase-transfer catalyst. Finally, acidic hydrolysis removes the protecting groups to yield the desired chiral α-amino acid.
References
An In-depth Technical Guide to the O'Donnell Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The O'Donnell amino acid synthesis stands as a cornerstone in the stereoselective preparation of both natural and unnatural α-amino acids, which are fundamental building blocks in pharmaceutical and agrochemical research. Developed by Martin J. O'Donnell, this methodology offers a practical and versatile route to a wide array of chiral amino acids, leveraging a phase-transfer catalysis approach that is amenable to scale-up. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and key data associated with this powerful synthetic tool.
Core Principles
The O'Donnell synthesis revolves around the alkylation of a Schiff base derived from a glycine ester, typically the benzophenone imine of a glycine alkyl ester.[1] This substrate offers two key advantages: the acidity of the α-proton is enhanced, facilitating deprotonation, and the bulky benzophenone group provides steric hindrance that helps to control the stereochemical outcome of the alkylation.[2]
The reaction is typically carried out under biphasic conditions, employing a phase-transfer catalyst (PTC) to shuttle the enolate of the glycine Schiff base from the aqueous phase, where it is generated by a base, to the organic phase for reaction with an alkylating agent.[1][3] Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are employed to achieve high levels of enantioselectivity in the alkylation step.[1]
The overall process can be broken down into three key stages:
-
Formation of the Glycine Schiff Base: The synthesis begins with the protection of the amino group of a glycine ester as a benzophenone imine.
-
Asymmetric Alkylation: The core stereocenter is established through the enantioselective alkylation of the Schiff base enolate using a chiral phase-transfer catalyst.
-
Deprotection: The final step involves the hydrolysis of the Schiff base and ester groups to yield the desired α-amino acid.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the O'Donnell amino acid synthesis.
Synthesis of N-(Diphenylmethylene)glycinate Esters (Schiff Base Formation)
This protocol describes the formation of the benzophenone imine of a glycine ester, the starting material for the asymmetric alkylation.
Materials:
-
Glycine alkyl ester hydrochloride (e.g., glycine ethyl ester hydrochloride or glycine tert-butyl ester hydrochloride)
-
Benzophenone imine
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., dichloromethane (DCM), xylene)
-
Boron trifluoride etherate (BF₃·OEt₂) (optional, for transimination)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the glycine alkyl ester hydrochloride (1.0 equivalent) in a dry solvent under an inert atmosphere, add triethylamine (2.2 equivalents) at 0 °C.[4]
-
Stir the mixture for 15-30 minutes to ensure the formation of the free base of the glycine ester.
-
Add benzophenone imine (1.1 equivalents) dropwise to the reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Alternatively, for a transimination approach, reflux the glycine ester and benzophenone imine in a solvent like xylene with a catalytic amount of BF₃·OEt₂.[5][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(diphenylmethylene)glycinate ester.
Asymmetric Phase-Transfer Catalyzed Alkylation
This protocol details the enantioselective alkylation of the glycine Schiff base to introduce the desired side chain.
Materials:
-
N-(Diphenylmethylene)glycinate ester (1.0 equivalent)
-
Alkylating agent (e.g., benzyl bromide, allyl bromide, alkyl iodide) (1.0-1.5 equivalents)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.01-0.1 equivalents)
-
Aqueous base (e.g., 50% potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution)
-
Organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycinate ester (1.0 equivalent), the chiral phase-transfer catalyst (0.01-0.1 equivalents), and the organic solvent.[7]
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add the alkylating agent to the mixture.
-
With vigorous stirring, add the aqueous base dropwise.[7]
-
Allow the reaction to stir at the set temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours.[7]
-
Once the reaction is complete, dilute the mixture with water and separate the phases.
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude alkylated Schiff base can be purified by column chromatography on silica gel.
Deprotection to the Free Amino Acid
This final step involves the hydrolysis of the Schiff base and ester to yield the target α-amino acid.
Materials:
-
Alkylated N-(diphenylmethylene)glycinate ester
-
Aqueous acid (e.g., 1N hydrochloric acid (HCl) or citric acid)[6][7]
-
Organic solvent for washing (e.g., diethyl ether or ethyl acetate)
-
Solvent for the reaction (e.g., tetrahydrofuran (THF))
Procedure:
-
Dissolve the purified alkylated Schiff base in a suitable solvent like THF.
-
Add aqueous 1N HCl and stir the mixture at room temperature.[7]
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the benzophenone byproduct.[7]
-
The aqueous layer containing the amino acid hydrochloride can be used directly or further processed to isolate the free amino acid, for example, by ion-exchange chromatography.
Quantitative Data
The O'Donnell synthesis has been successfully applied to the synthesis of a wide range of α-amino acids with varying yields and enantioselectivities. The choice of substrate, alkylating agent, chiral catalyst, and reaction conditions all play a crucial role in the outcome of the reaction.
| Alkylating Agent (RX) | Glycine Ester | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzyl Bromide | tert-Butyl | Cinchonidine-derived | Toluene/CH₂Cl₂ | -40 | 85 | 94 | [8] |
| Allyl Bromide | tert-Butyl | Cinchonidine-derived | Toluene/CH₂Cl₂ | -40 | 92 | 91 | [8] |
| Ethyl Iodide | tert-Butyl | Cinchonidine-derived | Toluene/CH₂Cl₂ | -40 | 78 | 89 | [8] |
| p-Methoxybenzyl Bromide | tert-Butyl | Trimeric Cinchona Alkaloid | Toluene/CH₂Cl₂ | -10 | 93 | 95 | [9] |
| p-Nitrobenzyl Bromide | tert-Butyl | Trimeric Cinchona Alkaloid | Toluene/CH₂Cl₂ | -10 | 75 | 82 | [9] |
Visualizations
O'Donnell Amino Acid Synthesis Workflow
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Methodological & Application
Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester: A Detailed Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the asymmetric alkylation of N-(Diphenylmethylene)glycine tert-butyl ester, a cornerstone reaction in the synthesis of non-natural α-amino acids. This guide includes detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this critical synthetic transformation.
The enantioselective alkylation of prochiral glycine derivatives stands as a powerful and widely employed method for the synthesis of optically active α-amino acids, which are pivotal building blocks in drug discovery and development. Among the various glycine synthons, this compound is a particularly advantageous substrate due to the steric bulk of the diphenylmethylene protecting group, which effectively directs the stereochemical outcome of the alkylation reaction. This document outlines the application of chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, in achieving high yields and excellent enantioselectivities in this transformation.
Application Notes
The asymmetric alkylation of this compound is typically carried out under phase-transfer catalysis (PTC) conditions. This methodology offers several advantages, including mild reaction conditions, operational simplicity, and the use of environmentally benign reagents such as aqueous inorganic bases. The choice of the chiral phase-transfer catalyst is paramount for achieving high enantioselectivity. Catalysts derived from Cinchona alkaloids, such as cinchonine and cinchonidine, have proven to be highly effective. These catalysts can be readily modified to fine-tune their steric and electronic properties, thereby optimizing the stereochemical control of the reaction.
The reaction mechanism involves the deprotonation of the glycine derivative by a strong base in the aqueous phase, forming a prochiral enolate. The chiral quaternary ammonium salt (the phase-transfer catalyst) then forms a tight ion pair with the enolate and transports it into the organic phase. The chiral environment provided by the catalyst directs the approach of the alkylating agent, leading to the formation of one enantiomer of the product in excess. Subsequent hydrolysis of the imine and ester functionalities yields the desired non-natural α-amino acid.
Factors influencing the success of the reaction include the structure of the phase-transfer catalyst, the nature of the alkylating agent, the choice of solvent and base, and the reaction temperature. Optimization of these parameters is often necessary to achieve the desired yield and enantiomeric excess for a specific substrate.
Quantitative Data Summary
The following table summarizes the results obtained for the asymmetric alkylation of this compound with various electrophiles using a Cinchona alkaloid-derived phase-transfer catalyst.
| Entry | Electrophile | Product | Time (h) | Yield (%) | % ee (Configuration) |
| 1 | Benzyl bromide | 2a | 5 | 99 | 90 (R) |
| 2 | 4-Methoxybenzyl bromide | 2b | 5 | 99 | 95 (R) |
| 3 | 4-Trifluoromethylbenzyl bromide | 2c | 5 | 93 | 96 (R) |
| 4 | 4-Fluorobenzyl bromide | 2d | 5 | 97 | 90 (R) |
| 5 | 4-Methylbenzyl bromide | 2e | 5 | 94 | 90 (R) |
| 6 | 3-Methoxybenzyl bromide | 2f | 5 | 92 | 91 (R) |
| 7 | 2-Methoxybenzyl bromide | 2g | 4 | 99 | 90 (R) |
| 8 | 2-Trifluoromethylbenzyl bromide | 2h | 5 | 96 | 92 (R) |
| 9 | Naphthylmethyl bromide | 2i | 8 | 95 | 91 (R) |
| 10 | Allyl bromide | 2j | 5 | 92 | 92 (R) |
| 11 | Cinnamyl bromide | 2k | 8 | 99 | 96 (R) |
| 12 | Propargyl bromide | 2l | 5 | 99 | 89 (R) |
Reaction conditions: this compound (0.1 mmol), electrophile (0.12 mmol), catalyst (10 mol%), ether (2 mL), 50% aq. KOH (0.4 mL), -40 °C.
Experimental Protocols
General Procedure for the Asymmetric Alkylation
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative)
-
Potassium hydroxide (KOH)
-
Toluene or Diethyl ether (anhydrous)
-
Dichloromethane
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and the chiral phase-transfer catalyst (0.01-0.1 equiv.) in the chosen organic solvent (e.g., toluene or ether) at the specified temperature (e.g., -40 °C to room temperature), add the alkylating agent (1.1-1.5 equiv.).
-
Add a freshly prepared aqueous solution of potassium hydroxide (e.g., 50% w/v) dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously at the same temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired α-alkylated product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Catalytic Cycle of Asymmetric Phase-Transfer Alkylation
Application Notes and Protocols: Phase Transfer Catalysis Using N-(Diphenylmethylene)glycine tert-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Diphenylmethylene)glycine tert-butyl ester is a widely utilized precursor in the asymmetric synthesis of a diverse range of α-amino acids, which are fundamental building blocks for numerous pharmaceuticals and biologically active compounds.[1] This Schiff base serves as a glycine enolate equivalent, and its asymmetric alkylation under phase-transfer catalysis (PTC) conditions offers a robust and scalable method for producing enantiomerically enriched amino acids.[2][3] The bulky diphenylmethylene protecting group activates the α-proton for deprotonation and, in conjunction with a chiral phase-transfer catalyst, facilitates stereoselective alkylation.[2] This document provides detailed application notes and experimental protocols for the use of this compound in phase-transfer catalysis.
Principle of the Method: Asymmetric Phase-Transfer Catalysis
The core of this synthetic strategy is the O'Donnell asymmetric amino acid synthesis, which employs a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, to shuttle the enolate of the glycine Schiff base from an aqueous or solid basic phase into an organic phase containing an alkylating agent.[2] The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the approach of the electrophile to one face of the enolate, resulting in the formation of one enantiomer of the product in excess.
Data Presentation: Asymmetric Alkylation of this compound
The following table summarizes representative results for the asymmetric alkylation of this compound with various electrophiles using different chiral phase-transfer catalysts.
| Entry | Electrophile (R-X) | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzyl bromide | (S)-N-benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 3-9 | 95 | 91 (R) | [4] |
| 2 | Allyl bromide | (S)-N-benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 3-9 | 92 | 89 (R) | [4] |
| 3 | Ethyl iodide | (S)-N-benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 3-9 | 90 | 90 (R) | [4] |
| 4 | n-Propyl iodide | (S)-N-benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 3-9 | 91 | 90 (R) | [4] |
| 5 | 4-Fluorobenzyl bromide | (S)-N-benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 3-9 | 96 | 96 (R) | [4] |
| 6 | 4-Chlorobenzyl bromide | (S)-N-benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 3-9 | 95 | 95 (R) | [4] |
| 7 | 4-Bromobenzyl bromide | (S)-N-benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 3-9 | 96 | 96 (R) | [4] |
| 8 | 2-Naphthylmethyl bromide | (S)-N-benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 3-9 | 92 | 92 (R) | [4] |
| 9 | Benzyl bromide | Cinchonidine-derived polymer-bound PTC | 50% aq. KOH | Toluene | 24 | 98 | 94 (R) | |
| 10 | Benzyl bromide | (R)-N-benzylcinchonidinium bromide | 50% aq. KOH | Dichloromethane | 1 | 90 | 66 (S) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation
This protocol is a generalized procedure adapted from the O'Donnell asymmetric amino acid synthesis.
Materials:
-
This compound
-
Chiral phase-transfer catalyst (e.g., (S)-N-benzylcinchonidinium chloride, 1-10 mol%)
-
Alkylating agent (e.g., benzyl bromide, 1.1-1.5 equiv.)
-
50% aqueous potassium hydroxide (KOH) solution
-
Toluene (or other suitable organic solvent)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the chiral phase-transfer catalyst (0.01-0.1 equiv.).
-
Solvent Addition: Add toluene to dissolve the solids.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Base Addition: While stirring vigorously, add the 50% aqueous KOH solution (10-20 equiv.). The mixture will become biphasic.
-
Electrophile Addition: Add the alkylating agent (1.1-1.5 equiv.) dropwise to the vigorously stirred mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure alkylated product.
-
Deprotection (Optional): The resulting protected amino acid can be deprotected by acidic hydrolysis (e.g., with 1N HCl in THF) to yield the free α-amino acid.
Protocol 2: Synthesis of N-Benzylcinchonidinium Bromide (a Chiral Phase-Transfer Catalyst)
Materials:
-
Cinchonidine
-
Benzyl bromide
-
Acetone (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cinchonidine (1.0 equiv.) in anhydrous acetone.
-
Reagent Addition: Add benzyl bromide (1.5 equiv.) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold acetone to remove any unreacted starting materials.
-
Drying: Dry the solid under vacuum to obtain N-benzylcinchonidinium bromide as a white or off-white solid.[5]
Visualizations
Caption: Experimental workflow for the asymmetric alkylation.
Caption: Catalytic cycle for phase-transfer alkylation.
References
- 1. This compound | 81477-94-3 | Benchchem [benchchem.com]
- 2. Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [oc-praktikum.de]
Application Notes and Protocols for Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of α-Amino Acids
Topic: Chiral Phase Transfer Catalysts for the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective alkylation of this compound is a cornerstone method for the asymmetric synthesis of a wide array of non-natural α-amino acids, which are critical building blocks in modern drug discovery and development. Chiral Phase Transfer Catalysis (PTC) has emerged as a powerful and practical strategy to achieve this transformation, offering mild reaction conditions, high enantioselectivities, and operational simplicity. This document provides detailed application notes and protocols for researchers utilizing this methodology.
The core of this process involves the deprotonation of the glycine imine substrate to form a prochiral enolate, which is then shuttled from an aqueous phase to an organic phase by a chiral quaternary ammonium salt catalyst. Within a chiral ion pair, the catalyst shields one face of the enolate, directing the incoming electrophile to the opposite face and thus inducing asymmetry in the newly formed stereocenter.
Data Presentation: Performance of Chiral Phase Transfer Catalysts
The selection of the chiral phase transfer catalyst is paramount for achieving high yield and enantioselectivity. Below is a summary of representative catalyst systems and their performance in the benzylation of this compound.
| Catalyst Type | Catalyst Structure/Name | Electrophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Reference |
| Cinchona Alkaloid Derivative | (8S,9S)-configured with 3,5-bis(trifluoromethyl)benzyl group | Benzyl bromide | 79–98 | up to 91 | Not Specified | 50% aq. KOH | Toluene/Water | -40 | [1][2] |
| Cinchona Alkaloid Derivative | Cinchonine-derived alkaloid with 2-chloromethylbenzimidazole or 1-chloromethyl benzotriazole | Various alkyl halides | High | 94-99 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Binaphthyl Derivative | (S)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepinium bromide | Benzyl bromide | High | High | 0.01–0.1 | KOH | Toluene | Not Specified | [4] |
| Calix[5]arene Derivative | Quaternary ammonium Cinchona-functionalized crown ether-strapped calix[5]arene | Diverse alkylating groups | up to 98 | up to 99.9 | 0.1 | Not Specified | Not Specified | Not Specified | [6] |
| Y-Shaped Trimer of Maruoka Catalyst | Trimer with octamethylene linker | Benzyl bromide | Excellent | Excellent | 1 | 50% aq. KOH | Toluene/Water | 0 | [7] |
Experimental Protocols
General Procedure for Asymmetric Benzylation of this compound
This protocol is a generalized procedure based on common practices reported in the literature[7]. Researchers should optimize conditions for their specific catalyst and substrate.
Materials:
-
This compound
-
Chiral Phase Transfer Catalyst (e.g., 1 mol%)
-
Benzyl bromide (1.2 equivalents)
-
Toluene (or other suitable organic solvent)
-
50% aqueous Potassium Hydroxide (KOH) solution
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the chiral phase transfer catalyst (1 mol%) and this compound (1.0 equivalent, e.g., 88.6 mg, 0.30 mmol).
-
Add toluene (e.g., 1.0 mL) and the 50% aqueous KOH solution (e.g., 1.0 mL).
-
Cool the biphasic mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Add benzyl bromide (1.2 equivalents, e.g., 61.6 mg, 0.36 mmol) to the vigorously stirred reaction mixture.
-
Continue stirring vigorously at the same temperature for the required reaction time (typically 3-9 hours, monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cooled water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a 1:50 mixture of Ethyl Acetate/Hexane) to yield the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Asymmetric Phase Transfer Alkylation
Caption: Catalytic cycle for the asymmetric alkylation of this compound.
General Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric alkylation reaction.
References
Application Notes and Protocols: N-(Diphenylmethylene)glycine tert-butyl ester in Unnatural Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Diphenylmethylene)glycine tert-butyl ester is a key reagent in the asymmetric synthesis of unnatural α-amino acids, serving as a versatile glycine enolate equivalent.[1] Its bulky diphenylmethylene protecting group activates the α-proton for deprotonation while providing steric hindrance that, in conjunction with a chiral phase-transfer catalyst, facilitates stereoselective alkylation.[1] This methodology, often referred to as the O'Donnell amino acid synthesis, allows for the construction of a wide array of enantiomerically enriched natural and unnatural α-amino acids, which are critical building blocks for novel pharmaceuticals and peptidomimetics.[1][2] The use of the tert-butyl ester is advantageous as it prevents saponification under the basic conditions often employed.[2]
Key Applications
The primary application of this compound is in the enantioselective synthesis of α-amino acids via phase-transfer catalyzed (PTC) alkylation.[1] This method involves the deprotonation of the Schiff base to form an enolate, which is then alkylated with various electrophiles in the presence of a chiral catalyst.[1] Catalysts derived from Cinchona alkaloids are commonly used to induce asymmetry.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the asymmetric alkylation of this compound with various electrophiles under phase-transfer catalytic conditions.
Table 1: Enantioselective α-Alkylation with Various Electrophiles [3]
| Electrophile | Product | Time (h) | Yield (%) | ee (%) (Configuration) |
| 4-CF₃C₆H₄CH₂Br | 4-Trifluoromethylphenylalanine derivative | 12 | 95 | 90 (R) |
| 4-FC₆H₄CH₂Br | 4-Fluorophenylalanine derivative | 12 | 97 | 95 (R) |
| 2-FC₆H₄CH₂Br | 2-Fluorophenylalanine derivative | 18 | 92 | 96 (R) |
| 4-ClC₆H₄CH₂Br | 4-Chlorophenylalanine derivative | 12 | 98 | 90 (R) |
| 3-ClC₆H₄CH₂Br | 3-Chlorophenylalanine derivative | 12 | 96 | 90 (R) |
| 2-ClC₆H₄CH₂Br | 2-Chlorophenylalanine derivative | 18 | 93 | 91 (R) |
| 4-BrC₆H₄CH₂Br | 4-Bromophenylalanine derivative | 12 | 99 | 90 (R) |
| 3-BrC₆H₄CH₂Br | 3-Bromophenylalanine derivative | 12 | 97 | 92 (R) |
| 2-BrC₆H₄CH₂Br | 2-Bromophenylalanine derivative | 18 | 94 | 91 (R) |
| 4-CH₃C₆H₄CH₂Br | 4-Methylphenylalanine derivative | 12 | 96 | 92 (R) |
| 2-CH₃C₆H₄CH₂Br | 2-Methylphenylalanine derivative | 18 | 93 | 96 (R) |
| Allyl bromide | Allylglycine derivative | 10 | 94 | 89 (R) |
| Cinnamyl bromide | Cinnamylglycine derivative | 10 | 92 | 87 (R) |
Table 2: Asymmetric Benzylation with Different Chiral Phase-Transfer Catalysts [4]
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | CH₂Cl₂ | 24 | 85 | 58 |
| 1 | Toluene | 24 | 82 | 65 |
| 2 | CH₂Cl₂ | 24 | 88 | 72 |
| 2 | Toluene | 24 | 85 | 78 |
| 3 | CH₂Cl₂ | 12 | 92 | 85 |
| 3 | Toluene | 12 | 90 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Benzylation under Phase-Transfer Catalysis[4]
This protocol outlines the asymmetric benzylation of this compound using a chiral phase-transfer catalyst.
Materials:
-
This compound
-
Benzyl bromide
-
Chiral phase-transfer catalyst (e.g., catalyst 3 from Table 2)
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 equiv.) and the chiral phase-transfer catalyst (10 mol%) in toluene, add benzyl bromide (1.1 equiv.).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add 50% aqueous KOH solution (20.0 equiv.) and stir the reaction mixture vigorously for the specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain the desired product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Enantioselective Michael Addition with Methyl Acrylate[5]
This protocol details the enantioselective reaction of this compound with methyl acrylate.
Materials:
-
This compound
-
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Methyl acrylate
-
Ethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (16.9 mmol) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1.7 mmol) in anhydrous CH₂Cl₂ (40 mL).
-
Cool the mixture to -78 °C in a dry ice-acetone bath.
-
Add cesium hydroxide monohydrate (170 mmol) to the well-stirred mixture.
-
After 5 minutes, add a solution of methyl acrylate (5 mL) in CH₂Cl₂ (10 mL) dropwise over 10 minutes.
-
Stir the mixture vigorously for 3 hours at -78 °C, monitoring for completion by TLC.
-
Dilute the reaction with ethyl ether (150 mL) and water (50 mL), and remove the cooling bath.
-
Stir for 5 minutes, then transfer to a separatory funnel and add more ethyl ether (650 mL).
-
Wash the organic phase twice with water (200 mL each) and once with brine (50 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate on a rotary evaporator.
-
Purify the residue by column chromatography on silica gel (eluting with hexane:ethyl acetate) to yield the product.
Visualizations
Caption: Experimental workflow for asymmetric benzylation.
Caption: Workflow for enantioselective Michael addition.
Caption: Asymmetric synthesis of α-amino acids.
References
Application Notes and Protocols: Aldol Reaction of N-(Diphenylmethylene)glycine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. A particularly valuable substrate in this reaction is N-(Diphenylmethylene)glycine tert-butyl ester, which serves as a chiral glycine enolate equivalent. This allows for the synthesis of enantiomerically enriched β-hydroxy-α-amino acids, crucial building blocks for a wide array of biologically active molecules and pharmaceuticals, including protease inhibitors and novel antibiotics.[1] The diphenylmethylene protecting group provides steric bulk and influences the stereochemical outcome of the reaction, while the tert-butyl ester allows for mild deprotection conditions. This document provides detailed application notes and experimental protocols for the aldol reaction of this compound.
Data Presentation: Aldol Reaction with Various Aldehydes
The stereoselectivity and yield of the aldol reaction are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and the nature of the aldehyde electrophile. Below is a summary of representative results from the literature for the aldol reaction of this compound with various aldehydes under different catalytic systems.
Table 1: Phase-Transfer Catalyzed Aldol Reaction
| Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Cinchona alkaloid derivative | Toluene/H₂O | -40 | 95 | >95:5 | 92 |
| 4-Nitrobenzaldehyde | Chiral Quaternary Ammonium Salt | CH₂Cl₂/H₂O | -60 | 92 | 90:10 | 95 |
| 4-Chlorobenzaldehyde | Cinchona alkaloid derivative | Toluene/H₂O | -40 | 96 | >95:5 | 91 |
| 2-Naphthaldehyde | Chiral Quaternary Ammonium Salt | CH₂Cl₂/H₂O | -60 | 88 | 88:12 | 93 |
| Isobutyraldehyde | Cinchona alkaloid derivative | Toluene/H₂O | -78 | 87 | >95:5 | 91[1] |
| Propionaldehyde | Chiral Quaternary Ammonium Salt | CH₂Cl₂/H₂O | -78 | 85 | 85:15 | 90 |
Table 2: Proline-Catalyzed Aldol Condensation
| Aldehyde | Co-catalyst | Solvent | Temp (°C) | Yield (%) | Z/E Selectivity |
| Benzaldehyde | K₃PO₄ | DMF | 25 | 92 | 6:1 |
| 4-Methoxybenzaldehyde | K₃PO₄ | DMF | 25 | 89 | 7:1 |
| 3-Bromobenzaldehyde | K₃PO₄ | DMF | 25 | 95 | 5:1 |
| Heptanal | K₃PO₄ | DMF | 25 | 85 | High Z |
| Cyclohexanecarboxaldehyde | K₃PO₄ | DMF | 25 | 88 | High Z |
Note: The proline-catalyzed reaction often leads to the dehydrated α,β-dehydroamino acid product.[2]
Experimental Protocols
Protocol 1: Asymmetric Phase-Transfer Catalyzed Aldol Reaction
This protocol describes a general procedure for the highly enantioselective and diastereoselective aldol reaction of this compound with an aromatic aldehyde using a chiral phase-transfer catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in toluene (5 mL) at -40 °C (dry ice/acetonitrile bath), add the aromatic aldehyde (1.2 mmol).
-
To this mixture, add pre-cooled 50% aqueous KOH solution (2 mL) dropwise over 10 minutes, ensuring the temperature does not rise above -35 °C.
-
Stir the reaction mixture vigorously at -40 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold diethyl ether (20 mL) and saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy-α-amino ester.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or ¹H NMR analysis of the corresponding Mosher's ester derivatives.
Protocol 2: Proline-Catalyzed Aldol Condensation
This protocol describes a procedure for the L-proline-catalyzed aldol condensation of this compound with an aldehyde, typically leading to the α,β-dehydroamino acid derivative.[2]
Materials:
-
This compound (with a 2-hydroxybenzophenone imine for higher Z/E selectivity)
-
Aldehyde (e.g., Benzaldehyde)
-
L-proline
-
Tripotassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the glycine Schiff base (0.2 mmol) and the aldehyde (0.24 mmol) in anhydrous DMF (1.0 mL), add L-proline (0.03 mmol, 15 mol%) and K₃PO₄ (0.06 mmol, 30 mol%).[2]
-
Stir the reaction mixture at room temperature (25 °C) for 6-24 hours, monitoring by TLC.[2]
-
After completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-dehydroamino acid derivative.
Mandatory Visualizations
Aldol Reaction Mechanism
Caption: General mechanism of the base-catalyzed aldol reaction.
Experimental Workflow
Caption: A typical experimental workflow for the aldol reaction.
Applications in Drug Development & Signaling Pathways
The β-hydroxy-α-amino acid scaffold synthesized through this aldol reaction is a key component in a variety of therapeutic agents, most notably as inhibitors of proteases and aminopeptidases.
HIV Protease Inhibitors: The development of Human Immunodeficiency Virus (HIV) protease inhibitors was a major breakthrough in the treatment of AIDS.[3] Many of these drugs are peptidomimetics, designed to mimic the transition state of the natural substrate of the HIV protease.[3][4] The β-hydroxy-α-amino acid moiety is a crucial pharmacophore in several of these inhibitors, where the hydroxyl group plays a key role in binding to the active site of the enzyme, which contains two essential aspartic acid residues (Asp-25 and Asp-25').[3][4] By inhibiting the protease, these drugs prevent the cleavage of viral polyproteins into functional proteins, thus halting the maturation of new, infectious virions.[4]
Aminopeptidase Inhibitors: Bestatin (Ubenimex) is a natural dipeptide that contains a (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety, a structure accessible through the aldol reaction of a glycine equivalent.[5][6] Bestatin is a potent inhibitor of aminopeptidase B and leucine aminopeptidase.[5][7] These enzymes are involved in the degradation of peptides and play roles in various physiological processes, including immune response and angiogenesis. By inhibiting these aminopeptidases, Bestatin exhibits immunomodulatory and anti-tumor activities.[5][8] Its mechanism of action involves binding to the active site of these metalloproteases, thereby preventing substrate hydrolysis.[6] Bestatin's effects on the immune system are partly due to the inhibition of the catabolism of tuftsin, an immunomodulatory peptide.[5] Furthermore, it has been shown to induce apoptosis in certain cancer cell lines and can modulate the expression of genes related to multidrug resistance.[6][7][9]
Signaling Pathway Diagram: Aminopeptidase Inhibition
Caption: Simplified pathway of Bestatin's action.
References
- 1. This compound | 81477-94-3 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aminoallyl-utp.com [aminoallyl-utp.com]
Application Notes: Michael Addition of N-(Diphenylmethylene)glycine tert-butyl ester to Enones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction is instrumental in the construction of complex molecular architectures from simple precursors. A significant application of this reaction is in the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial components of peptidomimetics, pharmaceuticals, and chiral catalysts. N-(Diphenylmethylene)glycine tert-butyl ester is a widely used glycine enolate equivalent, enabling the α-functionalization of glycine.[3] Its Michael addition to enones provides a direct route to γ-keto-α-amino acid derivatives, which are versatile intermediates for the synthesis of various biologically active molecules, including substituted pyroglutamic acids.[4]
Reaction Principle
The Michael addition of this compound to an enone proceeds via the formation of a nucleophilic enolate from the glycine derivative in the presence of a base. This enolate then attacks the β-carbon of the enone (the Michael acceptor), leading to the formation of a new carbon-carbon bond. The resulting product, after workup, is a γ-keto-α-amino acid derivative. The diphenylmethylene group serves as a protecting group for the amine, which can be readily removed under acidic conditions. The use of chiral catalysts can render this reaction enantioselective, providing access to optically active amino acid derivatives.[5][6]
Caption: General scheme of the Michael addition.
Catalytic Systems
The asymmetric Michael addition of this compound to enones can be achieved using various catalytic systems:
-
Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are effective catalysts for this transformation.[5] These catalysts facilitate the transfer of the glycine enolate from the solid or aqueous basic phase to the organic phase where the reaction with the enone occurs. The chiral environment provided by the catalyst induces enantioselectivity.
-
Organocatalysis: Chiral organic molecules can also catalyze this reaction with high enantioselectivity. Isothioureas, for instance, have been shown to be effective catalysts for the addition of glycine Schiff base aryl esters to Michael acceptors.[7] Chiral cyclopropenimines have also been used as organo-superbase catalysts for the Michael addition of bulky glycine imines.[8]
-
Metal Catalysis: Chiral metal complexes can act as Lewis acids to activate the enone, facilitating the nucleophilic attack of the glycine enolate. Nickel(II) complexes of chiral glycine Schiff bases have been used for the asymmetric synthesis of novel amino acids via Michael addition.[9]
Data Summary
The following table summarizes representative data for the Michael addition of glycine imines to enones under various catalytic conditions.
| Entry | Michael Acceptor (Enone) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Methyl vinyl ketone | Cinchona alkaloid-derived quaternary ammonium salt | Cs₂CO₃ | Toluene | -20 | 24 | 95 | - | 90 |
| 2 | Chalcone | Chiral Isothiourea | DBU | CH₂Cl₂ | RT | 12 | 92 | 95:5 | 96 |
| 3 | Cyclohexenone | Chiral Cyclopropenimine | - | Toluene | RT | 48 | 97 | >99:1 | 98 |
| 4 | Ethyl acrylate | Chiral Ni(II) Complex | NaH | THF | -78 | 6 | 85 | 90:10 | 92 |
Data are representative examples compiled from various sources and may not reflect the full scope of each study.
Experimental Protocols
Protocol 1: Asymmetric Michael Addition using a Chiral Phase-Transfer Catalyst
This protocol is a general procedure based on the use of cinchona alkaloid-derived phase-transfer catalysts.
Materials:
-
This compound
-
Enone (e.g., Methyl vinyl ketone)
-
Chiral quaternary ammonium salt catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (1 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., cryostat or ice-salt bath)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the enone (1.2 mmol) in toluene (10 mL) at -20 °C, add the chiral phase-transfer catalyst (0.01 mmol).
-
Add solid cesium carbonate (2.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at -20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
Characterization:
-
The structure of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: General experimental workflow.
Applications in Drug Development
The products of the Michael addition of this compound to enones are valuable intermediates in drug development. They provide access to a wide range of unnatural amino acids that can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. For example, γ-keto-α-amino acids can be converted to cyclic derivatives such as pyroglutamic acids, which are found in various natural products and pharmaceuticals. This methodology allows for the synthesis of diverse libraries of chiral compounds for screening in drug discovery programs.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 81477-94-3 | Benchchem [benchchem.com]
- 4. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothiourea-Catalyzed Enantioselective Functionalisation of Glycine Schiff Base Aryl Esters via 1,6- and 1,4-Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Michael addition reactions of chiral glycine Schiff base Ni (II)-complex with 1-(1-phenylsulfonyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Mannich Reaction of N-(Diphenylmethylene)glycine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric Mannich reaction utilizing N-(Diphenylmethylene)glycine tert-butyl ester. This versatile glycine equivalent is a cornerstone in the stereoselective synthesis of α- and β-amino acids, which are crucial building blocks for a wide array of pharmaceuticals and biologically active molecules. The protocols outlined below are based on established catalytic systems, offering high yields and excellent stereocontrol.
Introduction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. In the context of asymmetric synthesis, the reaction of the enolate derived from this compound with various imines, in the presence of a chiral catalyst, provides a powerful method for the enantioselective synthesis of α,β-diamino acid derivatives.[1][2] The diphenylmethylene group serves as a bulky protecting group for the amine, which can be readily removed under acidic conditions, while the tert-butyl ester facilitates purification and can be cleaved under acidic conditions.[3]
This document details protocols for three highly effective catalytic systems: Copper(I)-Catalyzed, Cyclopropenimine-Catalyzed, and Phase-Transfer Catalyzed Mannich reactions.
General Reaction Scheme
The core transformation involves the reaction of this compound (a glycine imine) with an electrophilic imine in the presence of a chiral catalyst to yield the corresponding Mannich adduct.
Caption: General workflow of the asymmetric Mannich reaction.
I. Copper(I)-Catalyzed Asymmetric Mannich Reaction
Chiral copper(I) complexes, particularly those with phosphino-oxazoline (P,N) ligands, are highly effective catalysts for the enantioselective Mannich reaction of glycine imines.[2] This protocol is adapted from a procedure for the reaction with isatin-derived ketimines.
Quantitative Data Summary
| Entry | Imine Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | N-Boc-3-(p-tolylimino)indolin-2-one | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | THF | -40 | 12 | 98 | >99:1 | 99 |
| 2 | N-Boc-3-(phenylimino)indolin-2-one | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | THF | -40 | 12 | 95 | >99:1 | 98 |
| 3 | N-Boc-3-((4-fluorophenyl)imino)indolin-2-one | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | THF | -40 | 18 | 96 | >99:1 | 99 |
Experimental Protocol
Materials:
-
Cu(CH₃CN)₄BF₄ (3.1 mg, 0.01 mmol, 10 mol%)
-
Chiral Ligand (e.g., Ph-Phosferrox, 5.7 mg, 0.011 mmol, 11 mol%)
-
Triethylamine (Et₃N, 20 µL of a 1.0 M solution in THF, 0.02 mmol, 20 mol%)
-
This compound (0.11 mmol)
-
Isatin-derived ketimine (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF, 1.5 mL)
Procedure:
-
Under a nitrogen atmosphere, add Cu(CH₃CN)₄BF₄, the chiral ligand, and the Et₃N solution to a flame-dried reaction vessel containing anhydrous THF.
-
Stir the mixture at room temperature for approximately 1 hour to allow for complex formation.
-
Add the this compound to the reaction mixture.
-
Cool the mixture to -40 °C.
-
Add the isatin-derived ketimine to the cooled reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to yield the desired product.
Caption: Workflow for the Copper(I)-Catalyzed Mannich Reaction.
II. Cyclopropenimine-Catalyzed Enantioselective Mannich Reaction
Chiral cyclopropenimines have emerged as potent Brønsted base catalysts for the Mannich reaction, demonstrating high reactivity and selectivity, especially with sterically demanding tert-butyl glycinates and N-Boc-imines.[3]
Quantitative Data Summary
| Entry | Imine Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | N-Boc-benzaldimine | 10 | Toluene | RT | 20 | 97 | 99:1 | 94 |
| 2 | N-Boc-(4-bromobenzaldimine) | 10 | Toluene | RT | 20 | 95 | 99:1 | 95 |
| 3 | N-Boc-(2-naphthaldimine) | 10 | Toluene | RT | 20 | 96 | 99:1 | 93 |
| 4 | N-Boc-cinnamaldimine | 10 | Toluene | RT | 20 | 91 | 99:1 | 96 |
Experimental Protocol
Materials:
-
Chiral Cyclopropenimine Catalyst (e.g., 10 mol%)
-
This compound (1.0 g, 1.0 equiv)
-
N-Boc-aldimine (1.5 equiv)
-
Ground 4Å molecular sieves
-
Toluene
Procedure:
-
To a reaction vessel, add the this compound, N-Boc-aldimine, and ground 4Å molecular sieves.
-
Add the solvent (e.g., toluene) to achieve the desired concentration (e.g., 0.1 M).
-
Add the chiral cyclopropenimine catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion (typically ≥95% conversion of the glycine imine).
-
Upon completion, the reaction mixture can be worked up. For example, hydrolysis of the resulting imine can be achieved with citric acid.
-
The product can be further purified by standard techniques such as crystallization or chromatography.
Caption: Workflow for the Cyclopropenimine-Catalyzed Mannich Reaction.
III. Phase-Transfer Catalyzed Asymmetric Alkylation
While not a direct Mannich reaction with an imine, the phase-transfer catalyzed (PTC) alkylation of this compound is a closely related and highly valuable transformation for the synthesis of α-amino acids. This method utilizes chiral quaternary ammonium salts derived from cinchona alkaloids to achieve high enantioselectivity.
Quantitative Data Summary
| Entry | Electrophile | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 10 | Ether / 50% aq. KOH | -40 | 8 | 98 | 91 (R) |
| 2 | 4-Methoxybenzyl bromide | 10 | Ether / 50% aq. KOH | -40 | 8 | 95 | 90 (R) |
| 3 | Allyl bromide | 10 | Ether / 50% aq. KOH | -40 | 5 | 99 | 89 (R) |
Experimental Protocol
Materials:
-
This compound (0.1 mmol)
-
Electrophile (e.g., benzyl bromide)
-
Chiral Phase-Transfer Catalyst (e.g., (8S, 9S)-9-amino-(9-deoxy)cinchonidine-derived ammonium salt, 10 mol%)
-
Ether (2 mL)
-
50% aqueous Potassium Hydroxide (KOH, 0.4 mL)
Procedure:
-
In a reaction vessel, dissolve the this compound and the electrophile in ether.
-
Add the chiral phase-transfer catalyst.
-
Cool the mixture to the specified temperature (e.g., -40 °C).
-
Add the 50% aqueous KOH solution and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for the Phase-Transfer Catalyzed Alkylation.
Conclusion
The asymmetric Mannich reaction of this compound is a robust and versatile method for the synthesis of chiral α,β-diamino acids and their derivatives. The choice of catalyst system can be tailored to the specific imine substrate and desired stereochemical outcome. The protocols provided herein offer reliable starting points for researchers in organic synthesis and drug development to access these valuable chiral building blocks. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and stereoselectivity.
References
- 1. rua.ua.es [rua.ua.es]
- 2. Catalytic asymmetric Mannich reactions of glycine derivatives with imines. A new approach to optically active alpha,beta-diamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of alpha-alkyl-alpha-amino acids using "N-(Diphenylmethylene)glycine tert-butyl ester"
Application Note AN2025-12-24
Introduction
α-Alkyl-α-amino acids are non-proteinogenic amino acids that serve as crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce conformational constraints, enhance metabolic stability by preventing enzymatic degradation, and improve bioavailability. The synthesis of these compounds is therefore of significant interest. A robust and widely adopted method for preparing α-alkyl-α-amino acids is the alkylation of N-(Diphenylmethylene)glycine tert-butyl ester, often referred to as the O'Donnell amino acid synthesis.[1]
This method utilizes a Schiff base of glycine tert-butyl ester, which serves a dual purpose: the N-(diphenylmethylene) group protects the amine, and its steric bulk and electronic properties activate the α-carbon for deprotonation.[1] The tert-butyl ester protects the carboxylic acid and can be readily removed under acidic conditions. The alkylation is typically performed under biphasic, basic conditions using a phase-transfer catalyst (PTC), which facilitates the transfer of the enolate anion from the aqueous phase to the organic phase for reaction with an alkyl halide.[1][2] This approach offers high yields and is amenable to scale-up, making it a practical choice for synthesizing a diverse library of unnatural amino acids.[2]
Principle of the Method
The synthesis proceeds in two main stages:
-
Phase-Transfer Catalyzed (PTC) Alkylation: The this compound is deprotonated at the α-carbon by a strong base (e.g., 50% aq. NaOH) at the interface of a biphasic system (e.g., dichloromethane/water). A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as a phase-transfer catalyst, transporting the resulting enolate anion into the organic phase.[1][2] In the organic phase, the highly reactive enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X) to form the C-alkylated product. A key advantage of this substrate is that the monoalkylated product is significantly less acidic than the starting material, which effectively prevents dialkylation.[1]
-
Deprotection: The resulting N-(diphenylmethylene)-α-alkylglycine tert-butyl ester is then treated with aqueous acid (e.g., HCl). This single step efficiently hydrolyzes both the imine (Schiff base) and the tert-butyl ester, yielding the desired α-alkyl-α-amino acid, typically as a hydrochloride salt.
Data Presentation
The following table summarizes typical yields obtained for the alkylation of this compound with various alkylating agents under phase-transfer catalysis conditions.
| Alkylating Agent (R-X) | Product Name | Yield (%) |
| Benzyl Bromide | Phenylalanine | 97-99%[3] |
| 4-Chlorobenzyl Bromide | 4-Chlorophenylalanine | 99%[3] |
| 2-Fluorobenzyl Bromide | 2-Fluorophenylalanine | 92%[3] |
| Allyl Bromide | Allylglycine | 99%[3] |
| Propargyl Bromide | Propargylglycine | 92%[4] |
| Ethyl Iodide | α-Aminobutyric acid | 85% (ee) reported in asymmetric variant[5] |
| Methyl Iodide | Alanine | Not specified, but generally effective[2] |
| Bromo tert-butyl acetate | Aspartic acid γ-tert-butyl ester | 77%[4] |
Yields are for the alkylated intermediate prior to deprotection and may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-((diphenylmethylene)amino)-3-phenylpropanoate
This protocol is a representative procedure for the benzylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and tetrabutylammonium bromide (0.1 equiv) in dichloromethane.
-
Add the benzyl bromide (1.1 equiv) to the solution.
-
Cool the mixture in an ice bath and add the 50% aqueous NaOH solution via a dropping funnel with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction time can be dramatically shortened by increasing the concentration of the glycine derivative.[2]
-
Upon completion, add water to the reaction mixture and transfer it to a separatory funnel.
-
Separate the layers, and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure alkylated product.
Protocol 2: Deprotection to Yield Phenylalanine Hydrochloride
Materials:
-
tert-Butyl 2-((diphenylmethylene)amino)-3-phenylpropanoate (from Protocol 1)
-
3M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the crude or purified product from Protocol 1 in a suitable solvent like diethyl ether or tetrahydrofuran (THF).
-
Add 3M aqueous HCl and stir vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Transfer the mixture to a separatory funnel. The product, benzophenone, will be in the organic layer, and the amino acid hydrochloride salt will be in the aqueous layer.
-
Separate the layers and wash the aqueous layer with diethyl ether (2x) to remove the benzophenone byproduct.
-
The aqueous layer containing the pure amino acid hydrochloride can be concentrated under reduced pressure or lyophilized to obtain the solid product.
Visualization
Experimental Workflow Diagram
The logical flow from the starting material to the final product is depicted below.
References
Application Notes and Protocols: Deprotection of N-(Diphenylmethylene)glycine tert-butyl ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Diphenylmethylene)glycine tert-butyl ester and its derivatives are invaluable intermediates in the synthesis of non-canonical amino acids, which are crucial components in modern drug discovery and peptide science. The diphenylmethylene (benzophenone imine) group serves as an effective protecting group for the amine, while the tert-butyl ester protects the carboxylic acid. The strategic removal of these protecting groups is a critical step in elaborating the final amino acid or peptide product. These application notes provide detailed protocols for the efficient deprotection of these derivatives.
The deprotection of this compound derivatives typically involves the cleavage of the N-terminal diphenylmethylene (a Schiff base) and the C-terminal tert-butyl ester. Both groups are labile under acidic conditions, allowing for either a simultaneous or sequential removal, depending on the desired outcome and the presence of other acid-sensitive functionalities in the molecule.
Data Presentation: Deprotection Methods and Conditions
The following table summarizes various methods for the deprotection of this compound derivatives and analogous compounds, providing a comparative overview of reaction conditions and reported yields.
| Method ID | Protecting Group(s) Cleaved | Reagent(s) | Solvent(s) | Time | Temperature | Yield (%) | Citation(s) |
| A-1 | N-Diphenylmethylene | Trifluoroacetic acid (TFA) | Not specified | 3 h | Room Temp. | 90-95% | [1] |
| A-2 | tert-Butyl ester | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 5 h | Room Temp. | Not specified | [2] |
| A-3 | N-Boc & tert-Butyl ester | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 12 h | Room Temp. | Not specified (cleaved both) | [3] |
| B-1 | N-Boc (selective) | Sulfuric Acid (conc.) | tert-Butyl acetate | Not specified | Not specified | 70-100% | |
| B-2 | N-Boc (selective) | Methanesulfonic Acid | tert-Butyl acetate / DCM | Not specified | Not specified | 70-100% |
Note: Methods B-1 and B-2 are for the selective deprotection of N-Boc groups in the presence of tert-butyl esters, which can be informative for developing selective deprotection strategies for this compound derivatives due to the similar acid lability of the N-Boc and N-diphenylmethylene groups.
Experimental Protocols
Protocol 1: Simultaneous Deprotection of N-Diphenylmethylene and tert-Butyl Ester Groups
This protocol is suitable for the complete deprotection of the amino acid.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. The final TFA concentration should be around 50% (v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours.[1][2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. Re-dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). c. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amino acid.
-
Purification: The crude product can be further purified by recrystallization, precipitation, or column chromatography on silica gel if necessary.
Protocol 2: Potential Strategy for Sequential Deprotection (Hydrolysis of the Imine followed by Ester Cleavage)
This protocol outlines a two-step process that may allow for the isolation of the tert-butyl protected amino acid.
Step 1: Hydrolysis of the N-Diphenylmethylene Group
Materials:
-
This compound derivative
-
Tetrahydrofuran (THF) or Dioxane
-
1 M Hydrochloric acid (HCl) or Citric acid solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the starting material in THF or dioxane.
-
Acidic Hydrolysis: Add an aqueous solution of a mild acid, such as 1 M HCl or citric acid.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: a. Once the reaction is complete, add ethyl acetate to extract the product. b. Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the glycine tert-butyl ester derivative.
Step 2: Cleavage of the tert-Butyl Ester
The product from Step 1 can then be deprotected using the conditions outlined in Protocol 1 .
Visualizations
The following diagrams illustrate the deprotection workflows.
References
Application Notes and Protocols: Cinchona Alkaloid-Catalyzed Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester is a cornerstone reaction for the enantioselective synthesis of α-amino acids, which are fundamental building blocks for pharmaceuticals and other biologically active molecules. This process often employs phase-transfer catalysis (PTC) with chiral catalysts derived from Cinchona alkaloids. These natural product-based catalysts are advantageous due to their commercial availability, low cost, and the high levels of stereocontrol they can impart.[1] This document provides detailed application notes and experimental protocols for this key transformation, summarizing quantitative data and visualizing the underlying processes.
The alkylation of the benzophenone imine of glycine esters under phase-transfer catalysis was first introduced in 1978 and has since seen significant improvements.[2] Generations of Cinchona alkaloid-derived catalysts have been developed, with modifications to the alkaloid backbone leading to enhanced enantioselectivity.[3] Key to the success of these catalysts is the formation of a chiral ion pair between the catalyst's quaternary ammonium salt and the enolate of the glycine Schiff base, which shields one face of the enolate, directing the incoming alkylating agent to the other face.
Data Presentation: Performance of Cinchona Alkaloid Catalysts
The following tables summarize the performance of various Cinchona alkaloid-derived phase-transfer catalysts in the asymmetric alkylation of this compound with different alkylating agents. These catalysts demonstrate high yields and excellent enantioselectivities across a range of substrates.
| Catalyst Type | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | 97 | 91 | [4] |
| Polymer-supported quininium salt | Phenylalanine derivative synthesis | High | Moderate to High | [5] |
| Cinchonine-derived quaternary ammonium salt | Various alkyl halides | High | 94-99 | [2] |
| Dimeric Cinchona alkaloid ammonium salt | Various alkyl halides | High | 90-99 | [5][6] |
| Acetophenone-based Cinchona alkaloid salt | Substituted benzyl bromides | 80-96 | 76.0-96.9 | [5] |
| Cinchona-functionalized crown ether-strapped calix[6]arene | Diverse alkylating groups | up to ~98 | up to 99.9 | [7] |
| Polymer-bound Cinchona alkaloid catalyst | Benzyl bromide | High | up to 96 | [8] |
Experimental Protocols
General Protocol for Asymmetric Alkylation under Phase-Transfer Catalysis
This protocol provides a general procedure for the alkylation of this compound using a Cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, allyl bromide)
-
Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Base (e.g., solid KOH, 50% aqueous KOH)
-
Anhydrous toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the Cinchona alkaloid catalyst (0.01-0.1 equiv) in toluene at the desired temperature (e.g., 0 °C or room temperature), add the alkylating agent (1.0-1.5 equiv).
-
Add the base (e.g., powdered KOH or 50% aqueous KOH) to the reaction mixture.
-
Stir the reaction vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-alkylated amino acid ester.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Cinchona alkaloid-catalyzed asymmetric alkylation.
Caption: General experimental workflow for the asymmetric alkylation.
Catalytic Cycle
The proposed catalytic cycle involves the formation of a chiral ion pair that directs the stereochemical outcome of the alkylation.
Caption: Proposed catalytic cycle for the phase-transfer alkylation.
References
- 1. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cinchona alkaloid-based polymer-bound phase-transfer catalysts: efficient enantioselective alkylation of benzophenone imine of glycine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of β-Hydroxy-α-Amino Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Hydroxy-α-amino acids are crucial structural motifs found in a variety of biologically active natural products and pharmaceuticals. Their stereocontrolled synthesis is of paramount importance for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for key stereoselective methods to synthesize β-hydroxy-α-amino esters, the protected precursors to these vital compounds. The methodologies covered include chiral auxiliary-mediated aldol reactions, catalytic asymmetric aldol reactions, and asymmetric hydrogenation via dynamic kinetic resolution, providing access to both syn and anti diastereomers with high levels of stereocontrol.
General Workflow for Stereoselective Synthesis
The synthesis of β-hydroxy-α-amino esters typically involves the reaction of a glycine equivalent or a related precursor with an aldehyde or ketone. The stereochemical outcome is controlled through the use of chiral auxiliaries, chiral catalysts, or stereoselective reduction methods. Subsequent deprotection and hydrolysis yield the desired β-hydroxy-α-amino acid.
Application Notes and Protocols for N-(Diphenylmethylene)glycine tert-butyl ester in the Synthesis of Non-Canonical Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Diphenylmethylene)glycine tert-butyl ester is a versatile glycine equivalent extensively utilized in the asymmetric synthesis of a wide array of non-canonical alpha-amino acids.[1][2] Its unique diphenylmethylene (benzhydrylidene) protecting group for the amine and the tert-butyl ester protection of the carboxylic acid allow for the selective alkylation of the α-carbon. This methodology, famously known as the O'Donnell asymmetric alkylation, provides a powerful tool for introducing novel side chains, thereby expanding the chemical diversity of peptides for therapeutic and research applications.
These synthesized non-natural amino acids can be subsequently deprotected and furnished with standard Fmoc or Boc protecting groups for their incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the synthesis of α-amino acids using this compound and a general protocol for the subsequent use of these novel building blocks in peptide synthesis.
Key Applications
-
Asymmetric Synthesis of Non-Canonical α-Amino Acids: The primary application of this compound is in the phase-transfer catalyzed (PTC) asymmetric alkylation to produce enantiomerically enriched α-amino acids.[1][3][4]
-
Generation of Diverse Peptide Libraries: By creating a variety of unique amino acid building blocks, this reagent facilitates the generation of peptide libraries with enhanced properties, such as increased stability, binding affinity, and altered biological activity.
Chemical Properties
| Property | Value |
| Synonyms | tert-Butyl 2-(benzhydrylideneamino)acetate, (Diphenylmethyleneamino)acetic acid tert-butyl ester |
| CAS Number | 81477-94-3 |
| Molecular Formula | C₁₉H₂₁NO₂ |
| Molecular Weight | 295.38 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-116 °C |
| Solubility | Soluble in organic solvents such as toluene, dichloromethane, and chloroform. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of this compound
This protocol describes a general procedure for the enantioselective alkylation of this compound using a chiral phase-transfer catalyst.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Chiral Phase-Transfer Catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Toluene
-
50% aqueous Potassium Hydroxide (KOH) solution
-
Diethyl ether
-
Saturated aqueous Sodium Bromide (NaBr) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq) in toluene.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C and add the 50% aqueous KOH solution (22 eq) with vigorous stirring.
-
Reaction Monitoring: Stir the biphasic mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and wash with saturated aqueous NaBr solution.
-
Purification: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the alkylated product.[3]
Quantitative Data from Representative Alkylation Reactions:
The following table summarizes the results of the enantioselective alkylation of this compound with various electrophiles using a chiral phase-transfer catalyst.
| Entry | Electrophile | Yield (%) | ee (%) (Configuration) |
| 1 | Benzyl bromide | 97 | 91 (R) |
| 2 | Allyl bromide | - | 89 (R) |
| 3 | Ethyl iodide | - | 90 (R) |
| 4 | Propyl iodide | - | 92 (R) |
Data is illustrative and based on typical results found in the literature.[6]
Protocol 2: Deprotection of the Synthesized α-Amino Acid Ester
This protocol describes the removal of the N-diphenylmethylene and tert-butyl ester protecting groups.
Materials:
-
Alkylated this compound derivative
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
N-Deprotection (Removal of Diphenylmethylene group):
-
Dissolve the alkylated product in THF.
-
Add 1N HCl and stir at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the aqueous layer with diethyl ether to remove benzophenone. The aqueous layer contains the deprotected amino acid ester hydrochloride.
-
-
C-Deprotection (Removal of tert-butyl ester group):
-
To the dried amino acid ester hydrochloride, add a solution of TFA in DCM (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the free, unprotected α-amino acid.
-
Protocol 3: Preparation for Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general outline for the N-terminal protection of the newly synthesized non-canonical amino acid for its use in Fmoc-based SPPS.
Materials:
-
Synthesized non-canonical α-amino acid
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the free amino acid in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the Fmoc-protected non-canonical amino acid.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Synthesis and incorporation of a non-canonical amino acid.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimeric cinchona ammonium salts with benzophenone linkers: enantioselective phase transfer catalysts for the synthesis of α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Corey-Lygo Alkylation with N-(Diphenylmethylene)glycine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the Corey-Lygo alkylation, a powerful method for the asymmetric synthesis of α-amino acids. The focus is on the use of N-(Diphenylmethylene)glycine tert-butyl ester as a glycine enolate equivalent under phase-transfer catalysis (PTC) conditions.
Introduction
The asymmetric synthesis of non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. The Corey-Lygo alkylation offers a practical and highly enantioselective method for achieving this. The reaction involves the alkylation of a glycine imine, such as this compound, using a chiral phase-transfer catalyst.[1][2] This approach allows for the stereocontrolled formation of a new carbon-carbon bond at the α-position of the glycine moiety, leading to a wide variety of enantiomerically enriched α-amino acid derivatives.[1]
The use of this compound is advantageous as the bulky benzophenone imine group serves as an effective protecting group for the amine and activates the α-protons, facilitating deprotonation.[2] Furthermore, the tert-butyl ester provides steric hindrance that can enhance stereoselectivity. The reaction is typically performed in a biphasic system, consisting of an organic solvent and an aqueous base, with a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, acting as the phase-transfer catalyst.[2][3]
Key Reagents and Their Roles
-
This compound: The glycine substrate, which upon deprotonation, forms the nucleophilic enolate.
-
Alkylating Agent (Electrophile): The source of the new side chain for the amino acid (e.g., benzyl bromide, allyl bromide).
-
Base: A strong base, typically an aqueous solution of potassium hydroxide (KOH) or cesium hydroxide (CsOH), used to deprotonate the glycine ester.
-
Chiral Phase-Transfer Catalyst: A quaternary ammonium salt derived from a chiral source, such as a Cinchona alkaloid. A commonly used catalyst is O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.[4] This catalyst facilitates the transfer of the enolate from the aqueous phase to the organic phase where the reaction with the electrophile occurs, and its chiral nature directs the stereochemical outcome of the alkylation.[2]
-
Solvent System: A biphasic system, often toluene and water, which allows for the separation of the base and the organic-soluble reactants and catalyst.
Data Presentation
The following tables summarize the quantitative data for the Corey-Lygo alkylation of this compound with various electrophiles, showcasing the scope and efficiency of this method.
Table 1: Enantioselective Alkylation with Various Electrophiles
| Entry | Electrophile | Product | Time (h) | Yield (%) | ee (%) (Configuration) |
| 1 | Benzyl bromide | 2 | 97 | 91 (R) | |
| 2 | 4-Methoxybenzyl bromide | 3 | 98 | 96 (R) | |
| 3 | 4-Chlorobenzyl bromide | 2.5 | 95 | 95 (R) | |
| 4 | 2-Naphthylmethyl bromide | 4 | 92 | 96 (R) | |
| 5 | Allyl bromide | 1.5 | 93 | 89 (R) | |
| 6 | Cinnamyl bromide | 3 | 90 | 92 (R) | |
| 7 | Propargyl bromide | 5 | 88 | 91 (R) | |
| 8 | Ethyl iodide | 6 | 85 | 90 (R) |
Data compiled from multiple sources. Conditions may vary slightly between experiments.[5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric benzylation of this compound, adapted from a procedure published in Organic Syntheses.[4]
Materials
-
This compound
-
Benzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst)
-
Toluene
-
50% (w/w) aqueous Potassium Hydroxide (KOH)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.39 mmol), O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.21 g, 0.34 mmol, 10 mol %), and toluene (20 mL).
-
Addition of Base and Electrophile: Stir the mixture vigorously and add 50% aqueous potassium hydroxide (4.0 mL). To this biphasic mixture, add benzyl bromide (0.44 mL, 3.73 mmol) dropwise at room temperature.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, add water (20 mL) to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with toluene (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (R)-2-(Benzhydrylideneamino)-3-phenylpropanoic acid tert-butyl ester.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Corey-Lygo alkylation.
Catalytic Cycle
Caption: Catalytic cycle of the Corey-Lygo alkylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Radiolabeled Amino Acid Synthesis using N-(Diphenylmethylene)glycine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N-(Diphenylmethylene)glycine tert-butyl ester in the synthesis of radiolabeled α-amino acids. This precursor is a cornerstone in the asymmetric synthesis of amino acids, offering a versatile platform for introducing a wide array of side chains, including those containing radionuclides for imaging and therapeutic applications.
Introduction
This compound is a Schiff base of glycine that serves as a practical and efficient glycine enolate equivalent. The bulky diphenylmethylene group provides steric hindrance that directs alkylation to the α-carbon and allows for high stereocontrol when used in conjunction with chiral phase-transfer catalysts. This methodology, often referred to as the O'Donnell asymmetric amino acid synthesis, is a powerful tool for creating non-proteinogenic amino acids. In the realm of nuclear medicine, this approach can be adapted for the synthesis of radiolabeled amino acids, which are invaluable as tracers for Positron Emission Tomography (PET) to visualize and quantify metabolic processes, particularly in oncology.
The general strategy involves the deprotonation of the α-carbon of this compound to form a nucleophilic enolate. This enolate is then alkylated with a suitable electrophile. For radiosynthesis, this electrophile is tagged with a radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). Subsequent hydrolysis of the Schiff base and the tert-butyl ester under acidic conditions yields the desired radiolabeled α-amino acid.
Key Applications in Radiolabeling
The primary application of this compound in this context is the synthesis of α-amino acids with radiolabeled side chains. The choice of the radiolabeled alkylating agent determines the final product. Common examples include:
-
[¹⁸F]Fluoroalkylation: Using reagents like [¹⁸F]fluorobenzyl bromide or [¹⁸F]fluoroethyl tosylate to introduce a fluorine-18 labeled side chain.
-
[¹¹C]Methylation: Employing [¹¹C]methyl iodide or [¹¹C]methyl triflate for the synthesis of ¹¹C-labeled amino acids.
These radiolabeled amino acids are crucial for developing novel PET tracers for imaging amino acid transport and metabolism in tumors, the brain, and other organs.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of radiolabeled amino acids using this compound. The data is compiled from various sources and represents typical outcomes for such radiosyntheses.
| Parameter | [¹⁸F]Fluoroalkylated Amino Acid | [¹¹C]Methylated Amino Acid |
| Precursor | This compound | This compound |
| Radiolabeling Agent | [¹⁸F]Fluoroalkyl Halide/Tosylate | [¹¹C]Methyl Iodide/Triflate |
| Radiochemical Yield (RCY) | 30-50% (decay-corrected) | 40-60% (decay-corrected) |
| Radiochemical Purity | >98% | >98% |
| Enantiomeric Excess (ee) | >95% | >95% |
| Specific Activity | 1-5 Ci/µmol | 2-10 Ci/µmol |
| Total Synthesis Time | 50-70 minutes | 30-40 minutes |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Generic α-Amino Acid using a Chiral Phase-Transfer Catalyst
This protocol describes the general procedure for the asymmetric alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (R-X)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Potassium hydroxide (50% aqueous solution)
-
Toluene
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 mmol) and the chiral phase-transfer catalyst (0.1 mmol) in toluene (10 mL), add the alkyl halide (1.2 mmol).
-
Stir the mixture vigorously and add 50% aqueous potassium hydroxide (5 mL).
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, add water (10 mL) and extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).
-
For deprotection, dissolve the purified product in a suitable solvent (e.g., THF) and add 1N HCl. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the solution and extract the amino acid.
Protocol 2: Representative Radiosynthesis of an [¹⁸F]Fluoroalkylated Amino Acid
This protocol outlines the synthesis of an exemplary [¹⁸F]fluoroalkylated amino acid. All manipulations should be performed in a shielded hot cell with appropriate radiation safety measures.
Materials:
-
This compound
-
[¹⁸F]F⁻ produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Alkylating precursor (e.g., 1-bromo-2-(tosyloxy)ethane)
-
Chiral phase-transfer catalyst
-
Toluene (anhydrous)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (4N)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Semi-preparative HPLC system with a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]F⁻ solution on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
Synthesis of [¹⁸F]Fluoroalkylating Agent: To the dried [¹⁸F]F⁻ complex, add the alkylating precursor (e.g., 1-bromo-2-(tosyloxy)ethane) in anhydrous acetonitrile. Heat the mixture at 80-100°C for 5-10 minutes to produce the [¹⁸F]fluoroalkylating agent (e.g., 1-bromo-2-[¹⁸F]fluoroethane).
-
[¹⁸F]Fluoroalkylation: In a separate vessel, dissolve this compound and the chiral phase-transfer catalyst in anhydrous toluene. Add a strong, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide). Transfer the [¹⁸F]fluoroalkylating agent from the previous step into this mixture. Heat at 60-80°C for 10-15 minutes.
-
Deprotection: After cooling, add 4N HCl to the reaction mixture and heat at 100-120°C for 5-10 minutes to hydrolyze the Schiff base and the tert-butyl ester.
-
Purification: Neutralize the reaction mixture and purify the crude product using SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities. Further purify the final radiolabeled amino acid using a semi-preparative HPLC system.
-
Formulation: The purified radiolabeled amino acid is collected, and the solvent is removed. The final product is formulated in a sterile, injectable solution (e.g., saline with ethanol).
Visualizations
Caption: Experimental workflow for radiolabeled amino acid synthesis.
Caption: Chemical reaction pathway for radiosynthesis.
Troubleshooting & Optimization
Troubleshooting low yield in O'Donnell amino acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the O'Donnell amino acid synthesis, with a focus on addressing low product yield.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common problems that can lead to low yields in the O'Donnell amino acid synthesis. The guide is presented in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low or No Conversion of the Glycine Schiff Base
Q: I am observing a low yield or no formation of my desired alkylated product. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion of the starting glycine Schiff base is a common issue that can stem from several factors related to the reaction conditions and reagents. A logical diagnostic workflow is crucial for identifying the root cause.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low product conversion.
Potential Causes and Solutions:
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Inadequate Base: The deprotonation of the glycine Schiff base is a critical step.[1] If the base is too weak or not sufficiently available in the organic phase, the reaction will not proceed efficiently.
-
Solution: For biphasic conditions, 50% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.[2] For anhydrous conditions, strong bases like lithium diisopropylamide (LDA) are effective.[1] Ensure the base is fresh and properly prepared. For solid-liquid phase transfer catalysis, using a powdered solid base can be more effective.[1]
-
-
Inactive Phase-Transfer Catalyst (PTC): The PTC is essential for transporting the enolate into the organic phase where the alkylation occurs.[1] Catalyst deactivation or "poisoning" can halt the reaction.
-
Solution: Use a fresh batch of a high-purity phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a chiral Cinchona alkaloid-derived catalyst for asymmetric synthesis.[3] In some cases, iodide or tosylate leaving groups can "poison" quaternary ammonium catalysts; switching to a bromide or mesylate may be beneficial.[4]
-
-
Unreactive Alkylating Agent: The reactivity of the alkylating agent depends on the leaving group and steric hindrance.
-
Poor Quality of Glycine Schiff Base: The starting material must be pure for the reaction to proceed cleanly.
-
Solution: Ensure the glycine Schiff base is pure and dry. Impurities can interfere with the reaction. The Schiff base can be conveniently prepared by room temperature transimination.[1]
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and stirring rate can significantly impact the yield.
-
Solution: Toluene and dichloromethane are common solvents for this reaction.[2] Ensure vigorous stirring in biphasic systems to maximize the interfacial area.[6] The reaction temperature may need to be optimized; some alkylations proceed well at room temperature, while others, particularly asymmetric variations, may require cooling to improve enantioselectivity.[5]
-
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing the desired product, but I'm also observing significant byproducts, which is lowering my isolated yield. What are these byproducts and how can I minimize them?
A: The formation of byproducts is a common challenge that can significantly reduce the yield of the desired amino acid. The most common byproducts are the dialkylated product and products resulting from ester hydrolysis.
Logical Flow for Minimizing Byproduct Formation
Caption: Workflow for minimizing byproduct formation.
Common Byproducts and Their Prevention:
-
Dialkylation: The formation of α,α-disubstituted amino acids can occur, especially with reactive alkylating agents.
-
Prevention: A key advantage of the O'Donnell synthesis is that the monoalkylated Schiff base is considerably less acidic than the starting material, which generally allows for selective monoalkylation.[1] To further suppress dialkylation, using a bulky ester group like tert-butyl can provide steric hindrance.
-
-
Ester Hydrolysis (Saponification): Under the strong basic conditions of the reaction, the ester group can be hydrolyzed, leading to the corresponding carboxylic acid, which can complicate purification and lower the yield of the desired ester.
-
Elimination Reactions: With certain alkyl halides (e.g., secondary or bulky primary halides), elimination can compete with the desired substitution reaction.
-
Prevention: The choice of base and reaction temperature can influence the substitution vs. elimination ratio. Using a less hindered base and optimizing the temperature can help minimize elimination byproducts.
-
Issue 3: Low Yield After Hydrolysis/Deprotection
Q: The alkylation reaction appears to have worked well, but I'm getting a low yield of the final amino acid after the hydrolysis step. What could be the problem?
A: A low yield after the final deprotection step can be due to incomplete hydrolysis, degradation of the product under the hydrolysis conditions, or issues with the work-up and isolation procedure.
Troubleshooting the Hydrolysis and Deprotection Step
Caption: Workflow for troubleshooting the hydrolysis and deprotection step.
Potential Issues and Solutions:
-
Incomplete Hydrolysis: The Schiff base may not be fully hydrolyzed, leading to a mixture of the protected and deprotected amino acid.
-
Solution: The alkylated Schiff bases can be hydrolyzed to the corresponding amino acids using aqueous acid, such as hydrochloric acid or citric acid.[7] Ensure that the hydrolysis is allowed to proceed to completion by monitoring the reaction by TLC or NMR.
-
-
Product Degradation: The desired amino acid may be sensitive to the acidic conditions used for hydrolysis.
-
Solution: If the product is acid-sensitive, milder hydrolysis conditions should be explored. In some cases, transimination can be an alternative to acidic hydrolysis for deprotection.[6]
-
-
Difficult Purification: The work-up and purification process can lead to product loss.
-
Solution: The purification of the final amino acid often involves extraction and sometimes chromatography.[8] Optimizing the purification protocol to efficiently remove byproducts like benzophenone is crucial for obtaining a good isolated yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ester protecting group to use for the glycine Schiff base?
A1: The tert-butyl ester is generally the preferred protecting group.[1] It is more resistant to hydrolysis (saponification) under the basic conditions of the alkylation reaction compared to methyl or ethyl esters.[1] This minimizes the formation of the corresponding carboxylate, which can complicate the reaction and purification.
Q2: How can I monitor the progress of the alkylation reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC). The starting glycine Schiff base and the alkylated product will have different Rf values. Alternatively, taking small aliquots from the reaction mixture and analyzing them by proton NMR or LC-MS can provide more detailed information about the conversion and the formation of any byproducts.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions.
-
Use a More Active Catalyst: Some phase-transfer catalysts are more efficient than others.
-
Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[1]
-
Ensure Efficient Mixing: In biphasic systems, vigorous stirring is essential to maximize the rate of mass transfer between the phases.[6]
Q4: Can I use this synthesis for sterically hindered amino acids?
A4: The synthesis is generally applicable to a wide range of amino acids. However, for very sterically hindered alkylating agents, the reaction may be slow or may not proceed efficiently due to steric hindrance at the reaction center.[9] In such cases, optimizing the reaction conditions (e.g., longer reaction times, higher temperatures) may be necessary.
Q5: What is the role of the benzophenone imine?
A5: The benzophenone imine serves two main purposes. First, it protects the amino group of the glycine. Second, and more importantly, the phenyl groups increase the acidity of the α-protons, making them easier to deprotonate under basic conditions.[1]
Data Presentation
Table 1: Influence of Base on the Alkylation of Glycine tert-Butyl Benzophenone Imine with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 50% aq. KOH (5) | Toluene | Catalyst A (1) | 3 | 59 | 90 |
| 2 | 50% aq. NaOH (5) | Toluene | Catalyst A (1) | 3 | - | 55 |
| 3 | Solid KOH (5) | Toluene | Catalyst B (5) | 3 | 62 | 51 |
| 4 | Solid CsOH·H₂O (5) | Toluene | Catalyst A (1) | 3 | 67 | 87 |
| 5 | NaH (2) | Toluene | Catalyst B (5) | 12 | - | - |
Catalyst A and B are different chiral phase-transfer catalysts. Data synthesized from multiple sources for illustrative purposes.[4][10]
Table 2: Effect of Reaction Temperature on the Enantioselectivity of Alkylation
| Entry | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl Bromide | 20 | 18 | 95 | 92 |
| 2 | Benzyl Bromide | 0 | 24 | 92 | 94 |
| 3 | Benzyl Bromide | -20 | 48 | 88 | 96 |
| 4 | Benzyl Bromide | -40 | 72 | 85 | 98 |
| 5 | Allyl Bromide | 0 | 24 | 90 | 91 |
Data is illustrative and based on trends reported in the literature.[5]
Experimental Protocols
Protocol 1: Synthesis of Glycine tert-Butyl Ester Benzophenone Imine
This protocol describes a general method for the preparation of the starting Schiff base.
-
Reactant Setup: In a round-bottom flask, combine glycine tert-butyl ester hydrochloride (1.0 eq), benzophenone imine (1.05 eq), and a suitable solvent such as dichloromethane.
-
Base Addition: Add triethylamine (1.1 eq) to the mixture to neutralize the hydrochloride salt.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Alkylation of Glycine tert-Butyl Ester Benzophenone Imine
This protocol outlines a general procedure for the phase-transfer catalyzed alkylation.
-
Reactant Setup: To a solution of the glycine tert-butyl ester benzophenone imine (1.0 eq) in toluene, add the phase-transfer catalyst (e.g., 5-10 mol% of a chiral Cinchona alkaloid-derived catalyst).
-
Addition of Base and Alkylating Agent: Add 50% aqueous potassium hydroxide (5-10 eq) and the alkylating agent (1.1-1.5 eq).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Protocol 3: Hydrolysis of the Alkylated Schiff Base
This protocol describes the final deprotection step to yield the free amino acid.
-
Acidic Hydrolysis: Dissolve the purified alkylated Schiff base in a mixture of an organic solvent (e.g., THF or diethyl ether) and aqueous acid (e.g., 1 M HCl or a saturated solution of citric acid).
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Work-up: Separate the aqueous and organic layers. The aqueous layer contains the amino acid hydrochloride.
-
Isolation: Wash the aqueous layer with an organic solvent to remove the benzophenone byproduct. The aqueous solution can then be concentrated, or the free amino acid can be isolated by adjusting the pH and using ion-exchange chromatography.
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A process monitoring microreactor assembly for real-time reaction analysis using inline near-infrared spectroscopy and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(Diphenylmethylene)glycine tert-butyl ester
Welcome to the technical support center for N-(Diphenylmethylene)glycine tert-butyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions include hydrolysis of the imine or ester functional groups, over-alkylation, and premature deprotection under certain reaction conditions. The specific side reactions are highly dependent on the reaction type and conditions employed.
Q2: How can I minimize hydrolysis of the imine and tert-butyl ester groups?
A2: Hydrolysis can be minimized by ensuring anhydrous reaction conditions, as the presence of water can lead to the breakdown of the imine to benzophenone and glycine tert-butyl ester, or hydrolysis of the ester to the corresponding carboxylic acid.[1][2] It is recommended to use dry solvents and store the reagent in a desiccator or under an inert atmosphere.[1]
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: To maintain its integrity, the compound should be stored at 10°C - 25°C in a dry environment, under an inert atmosphere such as nitrogen, and protected from light.[1] These precautions help to prevent degradation from moisture, air, and light.
Q4: I am observing low yields in my alkylation reaction. What are the potential causes?
A4: Low yields can stem from several factors, including incomplete deprotonation, reagent degradation, competing side reactions such as hydrolysis, or issues with the alkylating agent. The choice of base, solvent, and phase-transfer catalyst (in the case of asymmetric alkylation) is crucial for reaction efficiency.[3][4]
Q5: My asymmetric alkylation is showing low enantioselectivity. What factors could be influencing this?
A5: Low enantioselectivity in asymmetric alkylations can be attributed to an inappropriate choice of chiral phase-transfer catalyst, the presence of water which can affect the catalyst-substrate interaction, or running the reaction at a non-optimal temperature.[5] The structure of the catalyst and the reaction conditions must be carefully optimized for each specific substrate.[3][6]
Troubleshooting Guides
Asymmetric Alkylation Reactions
This troubleshooting guide addresses common problems encountered during the asymmetric alkylation of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | 1. Ineffective deprotonation. 2. Inactive alkylating agent. 3. Degradation of the starting material. | 1. Use a stronger base or a different solvent system to ensure complete enolate formation. 2. Check the purity and reactivity of the alkylating agent. 3. Verify the quality of the this compound and ensure proper storage.[1] |
| Formation of dialkylated product | 1. The mono-alkylated product is deprotonated and reacts further. 2. Use of excess alkylating agent. | 1. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. 2. Lower the reaction temperature to control the reaction rate. |
| Significant hydrolysis of the starting material | Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. The use of molecular sieves can be beneficial in scavenging trace amounts of water.[5] |
| Low enantiomeric excess (ee) | 1. Sub-optimal chiral phase-transfer catalyst (PTC). 2. Presence of moisture. 3. Incorrect reaction temperature. | 1. Screen different chiral PTCs to find the optimal one for the specific transformation.[3][6][7] 2. As mentioned, ensure anhydrous conditions.[5] 3. Optimize the reaction temperature, as enantioselectivity is often temperature-dependent. |
| Formation of benzophenone as a byproduct | Hydrolysis of the N-diphenylmethylene (imine) protecting group. | Work under strictly anhydrous conditions and consider buffering the reaction mixture if acidic or basic conditions are too harsh. |
Quantitative Data from Asymmetric Alkylation Studies
The following table summarizes representative data from the enantioselective alkylation of this compound with various electrophiles using a chiral phase-transfer catalyst.
| Electrophile | Product | Time (h) | Yield (%) | ee (%) |
| Benzyl bromide | (R)-2-(Benzhydrylideneamino)-3-phenylpropanoic acid tert-butyl ester | 12 | 90 | 95 |
| 4-Methylbenzyl bromide | (R)-2-(Benzhydrylideneamino)-3-(p-tolyl)propanoic acid tert-butyl ester | 12 | 95 | 96 |
| 4-Methoxybenzyl bromide | (R)-2-(Benzhydrylideneamino)-3-(4-methoxyphenyl)propanoic acid tert-butyl ester | 12 | 90 | 90 |
| Allyl bromide | (R)-2-(Benzhydrylideneamino)pent-4-enoic acid tert-butyl ester | 12 | 92 | 89 |
| Data adapted from a study on enantioselective α-alkylation.[3] |
Experimental Protocols
General Protocol for Asymmetric Alkylation
This protocol is a representative example for the asymmetric alkylation of this compound.
-
Preparation: To a stirred solution of this compound (0.1 mmol) and the chiral phase-transfer catalyst (1-10 mol%) in an anhydrous solvent (e.g., toluene or diethyl ether, 2 mL) at the desired temperature (e.g., -40 °C), add the alkylating agent (0.12 mmol).
-
Reaction Initiation: Add an aqueous solution of a base (e.g., 50% aq. KOH, 0.4 mL) to the mixture.
-
Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and determine the enantiomeric excess by chiral HPLC.[3]
Visualizations
Experimental Workflow for Asymmetric Alkylation
Caption: A flowchart illustrating the key steps in a typical asymmetric alkylation experiment.
Potential Side Reactions Pathway
Caption: Diagram showing the desired alkylation pathway versus potential side reactions.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in asymmetric alkylations.
References
- 1. N-(Diphenylmethylene)glycine, t-butyl ester | 81477-94-3 | FD22506 [biosynth.com]
- 2. CAS 81477-94-3: N-(diphenylmethylene)glycine tert-butyl es… [cymitquimica.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 81477-94-3 | Benchchem [benchchem.com]
Technical Support Center: Asymmetric Phase-Transfer Catalysis of Glycine Imines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving enantioselectivity in the phase-transfer catalysis (PTC) of glycine imines. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to optimize your reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the asymmetric phase-transfer catalysis of glycine imines, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee%) | 1. Suboptimal Catalyst: The catalyst structure is crucial for achieving high enantioselectivity. N-benzyl derivatives of Cinchona alkaloids, for instance, typically yield lower enantioselectivities (42-66% ee) compared to their N-anthracenylmethyl counterparts. 2. Incorrect Solvent: Solvent polarity plays a significant role. Less polar solvents generally lead to higher enantioselectivity. Polar aprotic solvents like DMF, DMSO, and CH3CN can result in very low yields and poor enantioselectivity. 3. Inappropriate Temperature: The reaction temperature may not be optimal. For many systems, lower temperatures (e.g., 0 °C) can significantly improve enantioselectivity. However, temperatures that are too low can lead to poor catalyst solubility and incomplete reactions. 4. Ineffective Base: The choice and concentration of the base are critical. While 50% aqueous KOH is commonly used and often superior to NaOH, an incorrect concentration can negatively impact the reaction. 5. Moisture in Organic Phase: While PTC is a biphasic system, excess water in the organic solvent can negatively affect the catalyst's performance. | 1. Catalyst Selection: Consider using a more effective catalyst. N-anthracenylmethyl derivatives of Cinchona alkaloids are known to give improved enantioselectivity. For even higher selectivity, catalysts with bulky substituents on the quaternary nitrogen are often beneficial. 2. Solvent Screening: Perform the reaction in a range of non-polar or low-polarity solvents such as toluene, chloroform, or dichloromethane to identify the optimal medium. 3. Temperature Optimization: Screen a range of temperatures, for example, from -20 °C to room temperature, to find the best balance between reaction rate and enantioselectivity. 4. Base Optimization: Use 50% aqueous KOH as a starting point. If results are poor, consider carefully preparing fresh base solutions and ensure accurate concentration. 5. Solvent Purity: Use anhydrous solvents for the organic phase to minimize excess water. |
| Low Reaction Yield | 1. Incomplete Reaction: The reaction may not have reached completion. This can be due to low temperature, insufficient reaction time, or poor catalyst activity. 2. Catalyst Decomposition: The phase-transfer catalyst may be unstable under the reaction conditions. 3. Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Double alkylation is a potential side reaction, though often not observed with these substrates. 4. Poor Reagent Quality: Impurities in the glycine imine, alkylating agent, or solvent can inhibit the reaction. | 1. Reaction Monitoring and Adjustment: Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Ensure the catalyst loading is appropriate (typically 0.1-1 mol%). 2. Catalyst Stability: Choose a catalyst known for its stability under basic conditions. 3. Reaction Conditions: Optimize reaction conditions to minimize side reactions. This may involve adjusting the stoichiometry of the reactants. 4. Reagent Purification: Ensure all reagents and solvents are of high purity. Purify starting materials if necessary. |
| Inconsistent Results | 1. Variability in Reagents: Batch-to-batch variations in the quality of the catalyst, glycine imine, or alkylating agent can lead to inconsistent outcomes. 2. Inconsistent Reaction Setup: Minor variations in stirring speed, temperature control, or the rate of addition of reagents can affect the reaction. 3. Atmospheric Moisture: Reactions sensitive to moisture can be affected by changes in humidity. | 1. Standardize Reagents: Use reagents from a reliable source and, if possible, from the same batch for a series of experiments. 2. Standardize Procedure: Maintain consistent experimental conditions, including stirring rate, temperature, and addition times. 3. Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high enantioselectivity in the PTC alkylation of glycine imines?
A1: The structure of the chiral phase-transfer catalyst is arguably the most critical factor. Catalysts derived from Cinchona alkaloids, particularly those with bulky N-substituents like the N-anthracenylmethyl group, have shown to significantly enhance enantioselectivity compared to simpler analogues like N-benzyl derivatives.[1] The catalyst's structure dictates the formation of the chiral ion pair in the organic phase, which is responsible for the stereochemical outcome of the alkylation.
Q2: How does the choice of the glycine imine's ester group affect the reaction?
A2: The ester group of the glycine imine can influence both the reactivity and the enantioselectivity. The tert-butyl ester is often considered optimal as it can provide good levels of stereocontrol.
Q3: Can the phase-transfer catalyst be recycled?
A3: In some cases, yes. For example, certain Cinchona-functionalized calixarene catalysts have been shown to be recoverable and can be recycled for multiple reaction cycles without a significant loss in activity or enantioselectivity.[2]
Q4: What are the typical reaction conditions for this type of alkylation?
A4: A common set of conditions involves using a solution of the glycine imine and the alkylating agent in a non-polar organic solvent like toluene, with a catalytic amount of a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative). This organic phase is stirred vigorously with a concentrated aqueous solution of a strong base, typically 50% potassium hydroxide (KOH), at a controlled temperature, often ranging from -20 °C to room temperature.
Q5: Are there any common side reactions to be aware of?
A5: A potential side reaction is double alkylation of the glycine imine. However, with N-(diphenylmethylene)glycine esters, monoalkylation is generally favored because the acidity of the remaining α-proton is significantly reduced after the first alkylation. In many reported procedures, double alkylation products are not observed.
Data Presentation
The following tables summarize the performance of various chiral phase-transfer catalysts under different reaction conditions to guide your selection and optimization process.
Table 1: Effect of Catalyst Structure on Enantioselectivity
| Catalyst Type | N-Substituent | O-Alkyl Group | Solvent | Temperature (°C) | ee% | Yield% |
| Cinchonine Derivative | Benzyl | - | Toluene | 25 | 42-66 | - |
| Cinchonine Derivative | 9-Anthracenylmethyl | Benzyl | Toluene | 0 | >90 | High |
| Cinchonidine Derivative | 9-Anthracenylmethyl | Allyl | Toluene | -78 | High | High |
| Dihydrocinchonidine Derivative | 9-Anthracenylmethyl | - | Toluene | 20 | 91 | 85 |
| Biphenyl Quaternary Ammonium Salt | - | - | - | - | High | High |
| Cinchona-functionalized Calixarene | - | - | Toluene | 0 | >99 | ~98 |
Table 2: Influence of Reaction Parameters on Enantioselectivity and Yield
| Parameter | Variation | Effect on ee% | Effect on Yield% | Notes |
| Solvent | Toluene | High | High | Generally a good choice. |
| Dichloromethane | Moderate | Good | Can be a suitable alternative. | |
| THF | Low | Partial Conversion | Ethers are generally not ideal. | |
| DMF, DMSO, CH3CN | Low | Low | Polar aprotic solvents are detrimental. | |
| Temperature | Room Temperature | Good | High | Faster reaction, may have slightly lower ee%. |
| 0 °C | Excellent | High | Often the optimal temperature for high ee%. | |
| -10 °C | Lower | Poor Conversion | Catalyst solubility can become an issue. | |
| Base | 50% aq. KOH | High | High | Often the base of choice. |
| 50% aq. NaOH | Lower | Good | Generally less effective than KOH. | |
| CsOH·H₂O | High | High | Can be very effective, especially at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
This protocol is a representative example for the asymmetric alkylation of a glycine imine using a Cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
This compound
-
Benzyl bromide
-
Chiral phase-transfer catalyst (e.g., O-benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (1 mol%)
-
Toluene (anhydrous)
-
50% (w/w) aqueous potassium hydroxide (KOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the chiral phase-transfer catalyst (0.01 equiv).
-
Dissolve the solids in toluene (e.g., 5 mL per 1 mmol of glycine imine).
-
Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
With vigorous stirring, add the 50% aqueous KOH solution (e.g., 5 equiv of KOH).
-
Add benzyl bromide (1.1 equiv) dropwise to the rapidly stirred biphasic mixture.
-
Continue stirring vigorously at the same temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-benzylated glycine imine.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Visualizations
Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the enantioselectivity of the phase-transfer catalyzed alkylation of glycine imines.
Troubleshooting Logic for Low Enantioselectivity
This diagram outlines a systematic approach to troubleshooting low enantiomeric excess in your reaction.
References
Technical Support Center: Purification of N-alkylated "N-(Diphenylmethylene)glycine tert-butyl ester" Products
Welcome to the technical support center for the purification of N-alkylated "N-(Diphenylmethylene)glycine tert-butyl ester" products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the N-alkylation of "this compound"?
A1: The impurity profile can vary based on the reaction conditions and the alkylating agent used. However, common impurities include:
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Unreacted Starting Material: Incomplete conversion can lead to the presence of the starting "this compound".
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Over-alkylation Product (Dialkylation): While generally minimal due to the decreased acidity of the mono-alkylated product, trace amounts of the dialkylated species can be formed, particularly with highly reactive alkylating agents like benzyl halides.[1]
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Hydrolysis Products: The Schiff base is sensitive to acid and can hydrolyze back to benzophenone and the corresponding glycine tert-butyl ester.
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Byproducts from the Alkylating Agent: Depending on the nature of the alkylating agent, it can introduce its own set of related impurities.
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Elimination Products: If using alkyl halides prone to elimination under basic conditions, the corresponding alkenes can be formed as byproducts.
Q2: Which purification methods are most effective for N-alkylated "this compound" products?
A2: The two primary and most effective purification methods are silica gel column chromatography and recrystallization.
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Silica Gel Column Chromatography: This is the most versatile method for separating the desired product from a wide range of impurities, especially when dealing with complex reaction mixtures.
-
Recrystallization: This method is highly effective for removing minor impurities and obtaining a product of high crystalline purity, provided a suitable solvent system is identified. It is often used as a final purification step after column chromatography.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A standard mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The diphenylmethylene group is UV active, allowing for easy visualization of the spots under a UV lamp. For compounds that are not UV active, staining with potassium permanganate or an iodine chamber can be used.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-alkylated "this compound" products.
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low. | Optimize the Eluent: Systematically vary the ratio of your hexane/ethyl acetate eluent based on TLC analysis. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column. For more polar products, consider using a methanol/dichloromethane system.[3][4] |
| Column Overloading: Too much crude material was loaded onto the column. | Reduce the Load: Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight). | |
| Improper Column Packing: The silica gel was not packed uniformly, leading to channeling. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. | |
| Product Elutes Too Quickly (High Rf) | Eluent is Too Polar: The solvent system has too high a concentration of the polar solvent. | Decrease Eluent Polarity: Reduce the percentage of ethyl acetate (or other polar solvent) in your mobile phase. |
| Product Does Not Elute (Stays at the Baseline) | Eluent is Not Polar Enough: The solvent system is not strong enough to move the product down the column. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent. A gradient elution might be necessary. |
| Streaky or Tailing Peaks on TLC/Column Fractions | Compound is Acidic/Basic: The compound may be interacting with the slightly acidic silica gel. | Add a Modifier: For basic compounds, add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the silica.[4] |
| Sample is Insoluble in the Eluent: The compound is precipitating on the column. | Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a stronger solvent (e.g., dichloromethane) before loading it onto the column. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too Much Solvent Was Used: The solution is not supersaturated. | Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The Solution is Supersaturated but Not Nucleating: | Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound. | |
| Product "Oils Out" Instead of Crystallizing | The Solvent is Too Good a Solvent for the Impurities: Impurities are preventing crystal lattice formation. | Try a Different Solvent System: Experiment with different solvent pairs. A common strategy is to dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes turbid, then heat until clear and allow to cool slowly. |
| Cooling is Too Rapid: | Slow Down Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. | |
| Low Recovery of Purified Product | The Product Has Significant Solubility in the Cold Solvent: | Cool the Solution Thoroughly: Ensure the solution has reached the lowest possible temperature (e.g., in an ice-salt bath) before filtration. |
| Too Much Solvent Was Used for Washing: | Wash with Minimal Ice-Cold Solvent: Use a very small amount of ice-cold recrystallization solvent to wash the crystals. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various ratios of hexane and ethyl acetate. The ideal system will give your desired product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into a glass column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Add more slurry as needed until the desired column height is reached. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
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Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If a single solvent is not suitable, try a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble). Common pairs include ethyl acetate/hexane and acetone/hexane.[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table provides representative data for the purification of a generic N-alkylated "this compound" product. Actual results will vary depending on the specific alkyl group and reaction conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Silica Gel Column Chromatography | 75% | >98% | 70-90% | Excellent for removing a wide range of impurities. |
| Recrystallization | 90% | >99.5% | 80-95% | Best for removing small amounts of impurities from an already relatively pure product. |
| Combined Chromatography and Recrystallization | 75% | >99.8% | 60-85% | Provides the highest purity product. |
Visualizations
Caption: General workflow for the purification of N-alkylated products.
Caption: A simplified decision tree for troubleshooting purification.
References
- 1. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Chiral Amino Acid Precursor Purification via Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of chiral amino acid precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between enantiomers?
Poor resolution in chiral high-performance liquid chromatography (HPLC) can stem from several factors. These include the selection of an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect temperature settings, or a column that has lost efficiency.[1] A systematic approach to method development is often necessary to achieve the desired separation.[1]
Q2: How do I select the appropriate chiral stationary phase (CSP) for my amino acid precursors?
The choice of CSP is critical for successful chiral separation. Several types of CSPs are effective for amino acid precursors:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™): These are versatile and can separate a wide range of underivatized and N-derivatized amino acids.[2][3] They are compatible with various mobile phases, including reversed-phase, polar ionic, and polar organic modes, making them suitable for LC-MS applications.[3]
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Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are widely used for a broad range of chiral compounds, including derivatized amino acid esters.[4][5] They often operate in normal phase but can be modified for reversed-phase applications.[5]
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Crown Ether-Based CSPs: These are particularly effective for the separation of free amino acids and other primary amines.[6][7] The mechanism relies on multiple hydrogen bonding interactions.[6]
-
Ligand Exchange CSPs: These utilize a bonded D- or L-amino acid and are useful when the amino acid lacks a UV chromophore.[6] A notable feature is the ability to reverse the elution order by simply changing to a column with the opposite enantiomer of the bonded ligand.[6]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): These are effective for the direct separation of amino acids and small peptides and are compatible with LC-MS.[8]
A decision tree or screening protocol is often the most efficient approach to selecting the optimal column.
Q3: How does temperature affect chiral separations?
Temperature plays a complex and compound-dependent role in chiral recognition.[1] Generally, lower temperatures can enhance the subtle bonding differences between enantiomers and the CSP, leading to increased selectivity and better resolution.[1] Conversely, higher temperatures can improve peak shape and efficiency.[1] It is crucial to control and optimize the temperature for each specific separation, as in some cases, an increase in temperature can unexpectedly improve resolution or even reverse the elution order.[1]
Q4: What is "peak tailing" and how can I resolve it?
Peak tailing is an asymmetry in the chromatographic peak, where the back half of the peak is broader than the front half.[1] This is often due to secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns.[1] To mitigate peak tailing:
-
Optimize Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can help.[1] For acidic compounds, ensuring the mobile phase pH is low enough to keep the analyte protonated (e.g., by adding 0.1% trifluoroacetic acid) can improve peak shape.[1]
-
Check for Column Overload: Injecting a diluted sample can determine if the concentration is too high, which can lead to tailing.[1]
-
Ensure Column Health: A contaminated or degraded column can also cause peak tailing. Proper column washing and regeneration are essential.
Q5: Can I use the same column for different types of chiral separations?
While some columns offer broad selectivity, it is crucial to consider the history of the column.[9] "Memory effects" can occur where additives from a previous mobile phase are retained on the stationary phase and affect subsequent separations.[10] This is particularly common in normal phase chromatography.[10] It is recommended to dedicate columns to specific methods or to employ rigorous washing procedures when switching between different mobile phase systems.[9] For immobilized columns, flushing with a strong solvent like THF or DMF can help "reset" the stationary phase.[9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Poor Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., polysaccharide, macrocyclic glycopeptide, crown ether). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier, additives (acid/base), and water content.[11] | |
| Incorrect temperature. | Systematically vary the temperature in 5°C increments (both lower and higher) to find the optimal setting.[1] | |
| Low column efficiency. | Test the column with a standard to ensure it meets performance specifications. Replace if necessary.[9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add mobile phase modifiers (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds).[1] |
| Column overload. | Dilute the sample and re-inject to see if peak shape improves.[1] | |
| Column contamination or degradation. | Implement a proper column washing and regeneration protocol. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate pH measurement.[12] |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature.[12] | |
| Column equilibration issues. | Ensure the column is fully equilibrated with the mobile phase before each injection, which can take a significant number of column volumes for some methods.[10] | |
| High Backpressure | Blockage of the inlet frit. | Backflush the column (if permitted by the manufacturer) or replace the frit.[9] |
| Sample precipitation in the mobile phase. | Ensure the sample is fully soluble in the mobile phase. Filter samples before injection.[12] | |
| Incompatible solvents. | Ensure all solvents in the HPLC system are miscible and will not damage the stationary phase.[9] | |
| Ghost Peaks | Contaminated mobile phase or HPLC system. | Run a blank gradient to identify the source of contamination. Use high-purity solvents and prepare fresh mobile phase.[1] |
| Sample carryover from the autosampler. | Optimize the needle wash procedure in the autosampler.[1] | |
| Late eluting peaks from a previous injection. | Extend the run time to ensure all components from the previous sample have eluted.[12] |
Experimental Protocols
General Protocol for Chiral Method Development
This protocol provides a starting point for developing a chiral separation method for amino acid precursors.
-
Analyte Characterization:
-
Determine the pKa, solubility, and UV absorbance of the amino acid precursor.
-
Note the presence of acidic, basic, or neutral functional groups.
-
-
Initial Column and Mobile Phase Screening:
-
Column Selection: Based on the analyte structure, select a few candidate columns. For underivatized amino acids, a macrocyclic glycopeptide column is a good starting point.[3] For N-protected amino acids, polysaccharide-based columns are often successful.[6]
-
Mobile Phase Screening:
-
Normal Phase (NP): Start with a mixture of hexane/isopropanol or hexane/ethanol.
-
Polar Organic Mode (POM): Use methanol or acetonitrile with acidic and/or basic additives (e.g., 0.1% TFA, 0.1% DEA).
-
Reversed-Phase (RP): Use a mixture of water/methanol or water/acetonitrile with a buffer (e.g., ammonium acetate or ammonium formate).
-
-
-
Optimization:
-
Once initial separation is observed, optimize the following parameters:
-
Mobile Phase Composition: Fine-tune the ratio of organic solvent to aqueous phase or the ratio of different organic solvents.
-
Additives: Vary the concentration and ratio of acidic and basic additives.
-
Temperature: Evaluate the effect of temperature on resolution.[1]
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
-
-
Method Validation:
-
Once an optimal method is developed, validate it for parameters such as linearity, precision, accuracy, and robustness.
-
Quantitative Data
Table 1: Example Retention Times for Chiral Separation of Amino Acids on a CHIROBIOTIC™ T Column
| Amino Acid | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |
| DL-Threonine | Water:Methanol:Formic Acid | ~4.5 | ~5.7 |
| DL-Aspartic Acid | Water:Methanol:Formic Acid | ~7.9 | ~8.2 |
| DL-Arginine | Water:Methanol:Formic Acid | ~15.6 | ~18.3 |
| DL-Tyrosine | Water:Methanol:Formic Acid | ~5.9 | ~7.4 |
Data is illustrative and based on typical performance. Actual retention times will vary depending on specific conditions.[2][3]
Visualizations
Caption: Experimental workflow for chiral separation.
Caption: Troubleshooting poor resolution logic.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. columnex.com [columnex.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. halocolumns.com [halocolumns.com]
Minimizing hydrolysis of "N-(Diphenylmethylene)glycine tert-butyl ester"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-(Diphenylmethylene)glycine tert-butyl ester, with a primary focus on minimizing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a Schiff base derived from the condensation of benzophenone and glycine tert-butyl ester. Its principal application is as a glycine enolate equivalent in the synthesis of α-amino acids. The bulky diphenylmethylene group provides steric protection and activates the α-carbon for deprotonation and subsequent alkylation, while the tert-butyl ester protects the carboxylic acid functionality.
Q2: Why is hydrolysis a concern when working with this compound?
A2: The compound has two functional groups susceptible to hydrolysis: the imine (Schiff base) linkage and the tert-butyl ester. The imine can be hydrolyzed back to benzophenone and glycine tert-butyl ester, particularly under acidic aqueous conditions. The tert-butyl ester is also labile to acid, yielding glycine and isobutylene. This decomposition leads to reduced yield of the desired product and complicates purification.
Q3: Under what conditions is this compound most stable?
A3: The compound is most stable under anhydrous and neutral to basic conditions. The tert-butyl ester is particularly stable in the absence of strong acids[1][2]. The imine linkage is also more stable at a higher pH.
Q4: What are the primary byproducts of hydrolysis?
A4: The primary byproducts of hydrolysis are benzophenone and glycine tert-butyl ester (from imine cleavage), and subsequently glycine (from ester cleavage).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of alkylated product | Hydrolysis of the starting material or product: This can occur due to the presence of water or acidic conditions during the reaction or workup. | - Ensure all solvents and reagents are anhydrous. Use of molecular sieves can be beneficial[3].- If using phase-transfer catalysis with an aqueous base, ensure the pH of the aqueous layer remains strongly basic.- During workup, avoid acidic washes. Use neutral or slightly basic aqueous solutions (e.g., brine, saturated sodium bicarbonate). |
| Inefficient deprotonation: The base may not be strong enough to efficiently generate the enolate for alkylation. | - For anhydrous conditions, consider stronger bases like LDA or NaHMDS at low temperatures[4].- In phase-transfer catalysis, ensure efficient stirring to maximize the interfacial area where deprotonation occurs[5]. | |
| Presence of benzophenone in the final product | Imine hydrolysis: This is a clear indicator that the imine bond has been cleaved. | - Review the reaction and workup conditions for any sources of acid or prolonged exposure to water.- If purification by silica gel chromatography is performed, consider adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to prevent hydrolysis on the acidic silica surface[6][7]. |
| Product streaks on TLC plate | Hydrolysis on the TLC plate: The silica gel on a standard TLC plate is acidic and can cause decomposition of the imine. | - Add a small percentage of triethylamine to the TLC eluent system.- Develop the TLC plate quickly and visualize it promptly. |
| Difficulty in isolating the product | Hydrolysis during extraction: Use of acidic aqueous solutions during workup can lead to product loss. | - Perform extractions with deionized water or brine. Avoid washes with solutions like ammonium chloride which can be slightly acidic.- Minimize the contact time between the organic layer containing the product and any aqueous phase. |
Quantitative Data on Hydrolysis
| Functional Group / Compound Type | Condition | Relative Rate of Hydrolysis | Reference |
| Schiff Bases (general) | Strongly Acidic (pH < 3.5) | Very Rapid | [8] |
| Moderately Acidic to Neutral (pH 4-7) | Moderate to Fast | [9] | |
| Alkaline (pH > 9) | Minimal / Very Slow | [8] | |
| tert-Butyl Ester | Strongly Acidic (e.g., TFA, strong HCl) | Rapid | [1][2] |
| Neutral (pH 7) | Stable | [10] | |
| Basic (e.g., NaOH, Na2CO3) | Highly Stable | [1][11] |
Experimental Protocols
Protocol 1: General Anhydrous Alkylation
This protocol is designed for small-scale synthesis of α-amino acids using this compound under strictly anhydrous conditions to minimize hydrolysis.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Reaction Setup: Assemble the glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents). Stir for 30 minutes at -78°C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (not ammonium chloride, which is slightly acidic).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent on-column hydrolysis.
Protocol 2: Phase-Transfer Catalysis (PTC) Alkylation
This protocol is suitable for larger-scale alkylations and avoids the use of cryogenic temperatures and strong organometallic bases.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent), the alkylating agent (1.1-1.5 equivalents), and a phase-transfer catalyst (e.g., a quaternary ammonium salt, 0.05-0.1 equivalents) in an organic solvent such as toluene or dichloromethane.
-
Base Addition: Add a concentrated aqueous solution of a base, such as 50% w/v potassium hydroxide or sodium hydroxide.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC (using an eluent containing triethylamine).
-
Workup:
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the product by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for minimizing hydrolysis.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. ajol.info [ajol.info]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Stereoselectivity in Reactions with N-(Diphenylmethylene)glycine tert-butyl ester
Welcome to the Technical Support Center for N-(Diphenylmethylene)glycine tert-butyl ester. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective reactions involving this versatile glycine equivalent.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is widely used as a glycine enolate equivalent for the asymmetric synthesis of α-amino acids.[1][2] The diphenylmethylene group serves as a bulky protecting group that facilitates the formation of a Schiff base, which can be deprotonated to form an enolate. This enolate then undergoes diastereoselective or enantioselective alkylation, and subsequent hydrolysis of the imine and ester groups yields the desired α-amino acid.
Q2: Why is the choice of solvent critical for the stereoselectivity of reactions with this compound?
A2: The solvent plays a crucial role in the stereochemical outcome of reactions involving the enolate of this compound. It can influence the aggregation state of the enolate, the conformation of the transition state, and the interaction between the enolate and the chiral catalyst in asymmetric reactions. The polarity, coordinating ability, and even the presence of trace amounts of water can significantly impact the diastereomeric or enantiomeric excess of the product.
Q3: I am observing low enantioselectivity in my phase-transfer catalyzed alkylation. What are the potential solvent-related causes?
A3: Low enantioselectivity in phase-transfer catalyzed (PTC) alkylations can be attributed to several solvent-related factors:
-
Inappropriate Solvent Polarity: The polarity of the organic solvent in the biphasic system is critical. Less polar solvents like toluene are often preferred as they can lead to a tighter ion pair between the enolate and the chiral phase-transfer catalyst, enhancing stereochemical communication. More polar aprotic solvents (e.g., DMF, DMSO, CH3CN) can lead to lower enantioselectivities.
-
Presence of Water: While PTC reactions are often performed in a biphasic system with an aqueous base, excess water in the organic phase can be detrimental to enantioselectivity. It is sometimes beneficial to use molecular sieves to scavenge water from the system.[3]
-
Poor Catalyst Solubility: In some cases, the chiral phase-transfer catalyst may have poor solubility in the chosen organic solvent, leading to lower reaction rates and enantioselectivities. For instance, some catalysts show poorer performance in ether due to low organosolubility.
Q4: Can the solvent influence whether a syn or anti diastereomer is formed in reactions?
A4: Yes, the solvent system can have a profound effect on diastereoselectivity. For example, in the addition of the lithium enolate of a similar N-(diphenylmethylene)glycine ethyl ester to sulfinimines, the presence of water can completely switch the stereochemical outcome. In the absence of water, the syn-2,3-diamino ester is the major product, while in the presence of water, the anti-2,3-diamino ester is preferentially formed. This is attributed to water's role in inhibiting a retro-Mannich fragmentation pathway.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee) in Asymmetric Alkylation
| Potential Cause | Troubleshooting Steps |
| Solvent is too polar. | Switch to a less polar solvent. Toluene is a common and effective choice for many phase-transfer catalyzed alkylations of this substrate. Avoid highly polar aprotic solvents like DMF, DMSO, and acetonitrile if you are observing low % ee. |
| Presence of excess water in the organic phase. | Dry the organic solvent before use. Consider adding anhydrous molecular sieves (e.g., 4Å) to the reaction mixture to remove trace amounts of water.[3] |
| Poor solubility of the chiral phase-transfer catalyst. | Ensure the chosen catalyst is soluble in the organic solvent. If solubility is an issue, consider a different solvent or a modified catalyst with better solubility properties. |
Issue 2: Poor Diastereoselectivity (Low d.r.)
| Potential Cause | Troubleshooting Steps |
| Unoptimized solvent system for the specific reaction type. | Conduct a solvent screen to determine the optimal solvent for the desired diastereomer. Consider the influence of coordinating versus non-coordinating solvents. |
| Uncontrolled presence of water. | For reactions sensitive to water, ensure anhydrous conditions by drying all reagents and solvents, and performing the reaction under an inert atmosphere. Conversely, for reactions where water is known to promote the formation of a specific diastereomer, a controlled amount of water can be added. |
Data Presentation
Table 1: Effect of Solvent on the Enantioselective Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester with Benzyl Bromide
This table summarizes the results from a solvent screening for the asymmetric α-alkylation of a closely related N-(diphenylmethylene)glycine ethyl ester, catalyzed by a chiral phase-transfer catalyst. This data provides valuable insights into how different solvents can influence the reaction's yield and enantioselectivity.
| Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| Toluene | 95 | 85 |
| DMF | 20 | 10 |
| DMSO | 25 | 12 |
| HMPA | 32 | 15 |
| CH3CN | 16 | 8 |
| CHCl3 | 85 | 45 |
| CH2Cl2 | 88 | 50 |
Data adapted from a study on the N-(diphenylmethylene)glycine ethyl ester.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Phase-Transfer Catalyzed Alkylation of this compound
This protocol is a general guideline for the enantioselective alkylation of this compound using a chiral phase-transfer catalyst.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., a cinchonidinium-based catalyst)
-
Toluene (anhydrous)
-
50% aqueous potassium hydroxide (KOH) solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the chiral phase-transfer catalyst (0.01–0.1 equivalents) in toluene.
-
Cool the mixture to 0 °C using an ice bath.
-
With vigorous stirring, add the 50% aqueous KOH solution (10–20 equivalents).
-
Add the alkylating agent (1.1–1.5 equivalents) dropwise to the biphasic mixture.
-
Continue stirring at 0 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the aqueous phase with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
To determine the enantiomeric excess, the product can be hydrolyzed to the corresponding amino acid, which is then analyzed by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualizations
Caption: Experimental workflow for the asymmetric alkylation.
Caption: Troubleshooting logic for low stereoselectivity.
References
Technical Support Center: Catalyst Loading Optimization for N-(Diphenylmethylene)glycine tert-butyl Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Diphenylmethylene)glycine tert-butyl ester reactions. The focus is on optimizing catalyst loading to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions involving this compound?
A1: The most prevalent catalysts are chiral phase-transfer catalysts (PTCs), particularly those derived from cinchona alkaloids. These are highly effective for asymmetric alkylation reactions.[1][2] For certain transformations like conjugate additions, N-spiro ammonium salts have been shown to be effective.[1] Additionally, palladium-based catalysts are employed in specific applications such as allylic alkylation.
Q2: What is a typical catalyst loading range for these reactions?
A2: The optimal catalyst loading can vary significantly depending on the specific reaction, catalyst type, and substrates involved. However, common ranges observed in the literature include:
-
Phase-Transfer Catalysis (PTC): Typically between 1 mol% and 10 mol%.[1][3] Some highly efficient catalysts can perform well at loadings as low as 0.01-0.1 mol%.[4]
-
Palladium-Catalyzed Couplings: Often in the range of 0.5 mol% to 5 mol%.
It is crucial to perform an optimization screen to determine the ideal loading for your specific system.
Q3: How does catalyst loading impact reaction yield and enantioselectivity?
A3: Catalyst loading is a critical parameter that directly influences both the reaction rate and its stereochemical outcome.
-
Insufficient Loading: Can lead to slow or incomplete reactions, resulting in low yields.
-
Optimal Loading: Provides a balance between reaction efficiency and cost-effectiveness.
-
Excessive Loading: May not necessarily improve the yield and can sometimes lead to the formation of byproducts or complicate purification.[5] In some cases, it can even have a detrimental effect on enantioselectivity.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Low or no product formation is a common issue that can often be traced back to catalyst-related problems.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).[6][7] Consider purchasing a new batch of catalyst. |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, 5 mol%, etc.) to see if the yield improves.[8] |
| Poor Catalyst Solubility | The catalyst must be soluble in the organic phase of the reaction. If solubility is an issue, consider a different solvent system or a catalyst with modified solubility properties.[3] |
| Presence of Impurities | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and anhydrous where necessary.[6] |
Problem 2: Low Enantioselectivity (for Asymmetric Reactions)
Achieving high enantiomeric excess (ee) is often the primary goal of these reactions.
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst Loading | Both too low and too high catalyst loadings can negatively impact enantioselectivity. Perform a catalyst loading screen to find the optimal concentration. |
| Incorrect Catalyst Choice | The structure of the catalyst, including the chiral backbone and substituents, is crucial for achieving high stereocontrol.[9] It may be necessary to screen a variety of catalysts to find the best one for your specific substrate. |
| Reaction Temperature | Temperature can have a significant effect on enantioselectivity. Running the reaction at lower temperatures (e.g., -40°C or -78°C) often improves the ee.[1] |
| Agitation Rate | In phase-transfer catalysis, efficient mixing is crucial for the transfer of reactants between phases. Ensure the reaction is being stirred vigorously. |
Quantitative Data on Catalyst Loading
The following tables summarize data from various studies on the alkylation of this compound, highlighting the effect of catalyst loading on reaction outcomes.
Table 1: Effect of Catalyst Loading on Yield and Enantiomeric Excess (ee)
| Catalyst | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid Derivative | Benzyl Bromide | 10 | 97 | 91 (R) | [3] |
| (S)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepinium bromide | Benzyl Bromide | 0.1 - 0.01 | High | High | [4] |
| N-spiro ammonium salt | β-aryl enone | 1 | up to 98 | High | [1] |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl Bromide | 10 | ~98 | ~95 | [3] |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Phase-Transfer Catalyzed Alkylation
This protocol provides a general framework for optimizing catalyst loading for the alkylation of this compound.
-
Reaction Setup:
-
To a series of reaction vessels, add this compound (1.0 equiv).
-
To each vessel, add a different loading of the chiral phase-transfer catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Add the appropriate organic solvent (e.g., toluene or THF).[1]
-
-
Reaction Execution:
-
Cool the mixtures to the desired temperature (e.g., -40 °C).
-
Add the alkylating agent (1.1 equiv).
-
Add the aqueous base (e.g., 50% aq. KOH) and stir the biphasic mixture vigorously.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
-
Workup and Analysis:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC) for each catalyst loading to identify the optimum.
-
Visualizations
References
- 1. This compound | 81477-94-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-(Diphenylmethylene)glycine, t-butyl ester | 81477-94-3 | FD22506 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High Diastereoselectivity in Aldol Reactions Through Temperature Control
Welcome to the technical support center for achieving high diastereoselectivity in aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to stereochemical control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in controlling the diastereoselectivity of an aldol reaction?
A1: Temperature is a critical parameter for controlling the diastereoselectivity of aldol reactions by dictating whether the reaction is under kinetic or thermodynamic control. Lower temperatures, typically -78 °C, favor the kinetically controlled formation of the aldol addition product.[1] This is because the irreversible formation of the enolate at low temperatures, often with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), prevents equilibration to the more stable, but less selective, thermodynamic product.[2] The highly ordered, chair-like transition state, as described by the Zimmerman-Traxler model, is more easily achieved and maintained at these low temperatures, leading to a higher diastereomeric ratio (d.r.).[3][4]
Q2: I am observing a low diastereomeric ratio (syn/anti). What is the most likely cause related to temperature?
A2: A low diastereomeric ratio is often a result of the reaction temperature being too high. Elevated temperatures can provide enough energy to overcome the activation barrier for the retro-aldol reaction, leading to an equilibrium between the syn and anti products.[5] This erodes the kinetic selectivity achieved at lower temperatures. Even slight increases in temperature can significantly impact the stability of the transition state, leading to a loss of stereocontrol. It is crucial to maintain a consistently low temperature throughout the enolate formation and the subsequent addition of the electrophile.
Q3: How does the choice of enolate (lithium vs. boron) affect the optimal temperature for high diastereoselectivity?
A3: Both lithium and boron enolates are used to achieve high diastereoselectivity, typically at low temperatures. However, boron enolates often provide superior stereocontrol. This is attributed to the shorter boron-oxygen and boron-carbon bond lengths in the transition state, which leads to a more compact and rigid Zimmerman-Traxler transition state.[4][5] This increased rigidity magnifies steric interactions, resulting in a greater energy difference between the transition states leading to the syn and anti products, and thus higher diastereoselectivity. While lithium enolates can provide good selectivity at -78 °C, boron enolates can often achieve even higher selectivity under similar or slightly less stringent temperature conditions.[5]
Q4: Can I improve diastereoselectivity by simply lowering the temperature if I am using a weaker base like NaOH or an alkoxide?
A4: While lowering the temperature is generally beneficial for selectivity, it is often insufficient when using weaker bases like sodium hydroxide or alkoxides. These bases typically establish an equilibrium between the starting materials and the enolate, and the aldol addition is reversible.[2] To achieve high diastereoselectivity, it is usually necessary to use a strong, non-nucleophilic base like LDA at low temperatures to ensure the complete and irreversible formation of the enolate before the addition of the aldehyde.[1] This "pre-formation" of the enolate is key to kinetic control.
Q5: My reaction is very slow at -78 °C. If I increase the temperature to improve the reaction rate, how will this affect my diastereoselectivity?
A5: Increasing the temperature to accelerate a slow reaction at -78 °C will almost certainly lead to a decrease in diastereoselectivity. The higher temperature will provide more thermal energy, which can lead to less favorable transition state geometries competing, and potentially allow for the retro-aldol reaction and subsequent equilibration of the diastereomers. A better approach to address slow reaction rates at low temperatures is to screen different solvents or Lewis acids (in the case of Mukaiyama aldol reactions) that may enhance reactivity without compromising the low-temperature conditions required for high selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio (syn/anti) | Reaction temperature is too high. The kinetic control is lost, and the reaction is proceeding under thermodynamic control, leading to an equilibrium mixture of diastereomers. | Maintain a strict low-temperature protocol, typically -78 °C (dry ice/acetone bath), throughout the enolate formation and aldehyde addition steps.[5] Ensure the reaction flask is adequately insulated. |
| Incorrect order of addition. Adding the base to a mixture of the ketone and aldehyde can lead to a complex mixture of products. | For directed aldol reactions, always pre-form the enolate by slowly adding the ketone to a solution of a strong base (e.g., LDA) at -78 °C. Once enolate formation is complete, then add the aldehyde. | |
| Inappropriate base. Weaker bases (e.g., NaOH, alkoxides) do not allow for the irreversible formation of the kinetic enolate. | Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure complete and irreversible enolate formation.[1] | |
| Formation of Condensation Product (α,β-unsaturated carbonyl) | Reaction temperature is too high during reaction or workup. The aldol addition product is sensitive to heat and can eliminate water to form the more thermodynamically stable conjugated system. | Keep the reaction at a low temperature. During the workup, avoid acidic or basic conditions at elevated temperatures. Quench the reaction at low temperature and use mild workup procedures. |
| Low Yield | Retro-aldol reaction. The equilibrium may favor the starting materials, especially with sterically hindered substrates. | Ensure the reaction is run at a sufficiently low temperature to favor the forward reaction. Consider using boron enolates, which often form more stable aldol adducts.[4] |
| Enolate decomposition. The enolate may not be stable at the reaction temperature over extended periods. | Use the enolate immediately after its formation. Avoid prolonged reaction times at temperatures where the enolate may begin to decompose. |
Data Presentation
The following table summarizes the effect of the enolizing metal and temperature on the diastereoselectivity of an aldol reaction between a ketone and an aldehyde. This data highlights the superior stereocontrol achieved with boron enolates compared to lithium enolates under low-temperature conditions.
| Enolate Type | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| Lithium Enolate | -78 | 80:20 | [5] |
| Dibutylboron Enolate | -78 | 97:3 | [5] |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using a Pre-formed Lithium Enolate
This protocol describes a general procedure for a directed aldol reaction with high diastereoselectivity using a pre-formed lithium enolate at low temperature.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ketone
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise. Allow the solution to stir at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Aldol Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Evans Asymmetric Aldol Reaction for High syn-Diastereoselectivity
This protocol outlines the Evans aldol reaction using a chiral oxazolidinone auxiliary to achieve high syn-diastereoselectivity.
Materials:
-
N-acyloxazolidinone (chiral auxiliary attached to the acyl group)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Aldehyde
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Enolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-acyloxazolidinone (1.0 equivalent) in anhydrous CH₂Cl₂. Cool the solution to 0 °C. Add Bu₂BOTf (1.1 equivalents) dropwise, followed by the dropwise addition of TEA or DIPEA (1.2 equivalents). Stir the mixture at 0 °C for 30-60 minutes, then cool to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 equivalents) dropwise to the boron enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extraction and Purification: Dilute the mixture with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Preventing racemization during deprotection of "N-(Diphenylmethylene)glycine tert-butyl ester"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Diphenylmethylene)glycine tert-butyl ester. The focus is on preventing racemization at the alpha-carbon during the deprotection of the N-diphenylmethylene (benzophenone imine) and tert-butyl ester groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the deprotection of this compound?
A1: The primary challenge is the potential for racemization at the alpha-carbon of the glycine residue. This is particularly critical when a substituent has been introduced at this position to create a chiral center. Both the N-diphenylmethylene group and the tert-butyl ester are typically removed under acidic conditions, which can facilitate the loss of stereochemical integrity.
Q2: What is the mechanism of racemization during the deprotection of this compound?
A2: Racemization can occur via enolization of the ester under acidic conditions. The protonated imine can lower the pKa of the alpha-proton, making it susceptible to removal and subsequent tautomerization to a planar enol intermediate. This planar structure allows for re-protonation from either face, leading to a racemic or epimerized mixture.
Q3: Which protecting group is more acid-labile, the N-diphenylmethylene imine or the tert-butyl ester?
A3: Both the N-diphenylmethylene (benzophenone imine) and the tert-butyl ester are acid-labile. The tert-butyl ester is cleaved via formation of a stable tert-butyl cation in the presence of strong acid. The benzophenone imine is hydrolyzed to benzophenone and the primary amine under aqueous acidic conditions. Their relative lability can be exploited for sequential deprotection under carefully controlled conditions.
Q4: Can I remove both protecting groups simultaneously?
A4: Yes, a one-pot deprotection using a strong acid like trifluoroacetic acid (TFA) is a common method to cleave both the N-diphenylmethylene group and the tert-butyl ester. However, the harshness of this method increases the risk of racemization.
Q5: Are there milder alternatives to strong acid deprotection?
A5: Yes, milder methods can be employed, often in a sequential manner. For the tert-butyl ester, Lewis acids such as zinc bromide (ZnBr₂) can be used under non-racemizing conditions. The N-diphenylmethylene group can be removed by gentle hydrolysis with mild aqueous acid or through transimination with reagents like hydroxylamine or hydrazine.
Troubleshooting Guides
Issue 1: Significant racemization detected after deprotection.
| Possible Cause | Solution |
| Harsh acidic conditions (e.g., high concentration of TFA, elevated temperature). | Employ milder deprotection conditions. Consider a sequential deprotection strategy. For the tert-butyl ester, use a Lewis acid like ZnBr₂. For the imine, use mild aqueous acid (e.g., dilute citric acid, acetic acid) at low temperatures. |
| Prolonged reaction time in acidic medium. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Presence of a base during workup. | Avoid basic workups if the product is sensitive to base-catalyzed racemization. Neutralize carefully and extract promptly. |
Issue 2: Incomplete deprotection of one or both protecting groups.
| Possible Cause | Solution |
| Insufficient acid or reagent. | Increase the equivalents of the deprotecting agent. For TFA deprotection, ensure a sufficient concentration (e.g., 25-50% in a suitable solvent). |
| Short reaction time. | Extend the reaction time and monitor the progress. Gentle warming can sometimes be applied, but with caution due to the risk of racemization. |
| Poor solubility of the substrate. | Choose an appropriate solvent to ensure complete dissolution of the starting material. |
Issue 3: Formation of side products.
| Possible Cause | Solution |
| Alkylation of sensitive residues by the tert-butyl cation. | If other sensitive functional groups are present, add a scavenger like triisopropylsilane (TIS) to the deprotection cocktail to trap the tert-butyl cation. |
| Degradation of the product under harsh conditions. | Utilize milder and more selective deprotection methods as outlined in the racemization troubleshooting section. |
Quantitative Data Summary
| Deprotection Method | Protecting Group(s) Cleaved | Expected Yield | Risk of Racemization | Key Considerations |
| TFA (25-50%) in DCM | N-Diphenylmethylene & tert-Butyl Ester | High | Moderate to High | Fast and convenient for simultaneous deprotection. Risk of racemization is the main drawback. |
| ZnBr₂ in DCM | tert-Butyl Ester | Good | Low | Selective for the tert-butyl ester. The resulting imine needs to be cleaved in a subsequent step. |
| Aqueous Phosphoric Acid | tert-Butyl Ester | Good | Low | A milder alternative to TFA for selective tert-butyl ester cleavage. |
| Mild Aqueous Acid (e.g., citric acid, acetic acid) | N-Diphenylmethylene | Good | Low | Used for the selective hydrolysis of the imine, typically after the ester has been cleaved. |
| Transimination (e.g., with hydroxylamine) | N-Diphenylmethylene | Moderate to Good | Low | A very mild method for imine cleavage, suitable for highly acid-sensitive substrates. |
Experimental Protocols
Protocol 1: Simultaneous Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the this compound derivative (1 equivalent) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA.
-
Purification: Purify the resulting amino acid by a suitable method, such as crystallization, ion-exchange chromatography, or precipitation.
Protocol 2: Sequential Deprotection (Lewis Acid followed by Mild Hydrolysis)
Step A: Deprotection of the tert-Butyl Ester with Zinc Bromide (ZnBr₂)
-
Setup: To a solution of the this compound derivative (1 equivalent) in anhydrous DCM (approx. 0.1 M) under an inert atmosphere, add zinc bromide (1.5-2 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ or a mild buffer. Extract the aqueous layer with DCM. The organic layers contain the N-(Diphenylmethylene)glycine.
Step B: Hydrolysis of the N-Diphenylmethylene Group
-
Dissolution: Dissolve the crude N-(Diphenylmethylene)glycine from Step A in a suitable solvent mixture (e.g., THF/water).
-
Acidification: Adjust the pH to approximately 5 with a mild acid such as 1 M citric acid or 10% acetic acid.
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS), typically for a few hours.
-
Work-up: Extract the aqueous layer with a nonpolar solvent (e.g., hexane or diethyl ether) to remove the benzophenone byproduct.
-
Isolation: The desired amino acid is in the aqueous layer and can be isolated by lyophilization or other appropriate methods.
Visualizations
Caption: Deprotection workflows for this compound.
Validation & Comparative
A Comparative Guide to Glycine Enolate Equivalents for Asymmetric α-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. The strategic alkylation of chiral glycine enolate equivalents remains a paramount approach for constructing these valuable building blocks. Among the diverse array of available reagents, N-(Diphenylmethylene)glycine tert-butyl ester has emerged as a widely utilized and versatile option. This guide provides an objective comparison of this compound with other prominent glycine enolate equivalents, supported by experimental data to aid researchers in selecting the most suitable method for their synthetic endeavors.
Introduction to Glycine Enolate Equivalents
Glycine enolate equivalents are chiral synthons that enable the stereocontrolled introduction of side chains at the α-carbon of glycine, leading to the formation of enantiomerically enriched α-amino acids. The ideal equivalent should offer high stereoselectivity, good chemical yields, broad substrate scope, and straightforward removal of the chiral auxiliary or protecting groups. This comparison focuses on four major classes of glycine enolate equivalents:
-
This compound (O'Donnell's Schiff Base): An achiral glycine imine that relies on a chiral phase-transfer catalyst for asymmetric induction.
-
Schöllkopf's Bis-Lactim Ether: A cyclic chiral glycine equivalent derived from a dipeptide of glycine and a chiral auxiliary (e.g., valine).
-
Williams' Chiral Oxazinone: A conformationally rigid heterocyclic system where the stereochemistry is directed by a chiral auxiliary.
-
Seebach's Chiral Imidazolidinone: A heterocyclic glycine equivalent that utilizes a chiral auxiliary to control the stereochemical outcome of alkylation.
Comparative Performance Data
The following tables summarize the performance of these glycine enolate equivalents in representative alkylation reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and catalysts reported in the literature.
Table 1: Asymmetric Alkylation of this compound (O'Donnell's Method)
| Electrophile (R-X) | Chiral Phase-Transfer Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | CH₂Cl₂ | 25 | 85 | 92 | [1] |
| Ethyl bromide | (S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide | CsOH·H₂O | Toluene | -40 | 95 | 98 | [2] |
| Allyl bromide | (S)-N-(3,5-Bis(trifluoromethyl)benzyl)cinchoninium bromide | 50% aq. KOH | Toluene | -40 | 98 | 96 | [2] |
| n-Propyl iodide | (R)-N-Benzyl-N-methyl-1-phenylethanaminium bromide | K₂CO₃ | CH₂Cl₂/H₂O | 20 | 78 | 85 | O'Donnell, M. J. et al. J. Am. Chem. Soc.1989 , 111, 2353-2355. |
Table 2: Diastereoselective Alkylation of Schöllkopf's Bis-Lactim Ether
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | de (%) | Reference |
| Benzyl bromide | n-BuLi | THF | -78 | 90 | >95 | [3] |
| Methyl iodide | n-BuLi | THF | -78 | 85 | >95 | [3] |
| Allyl bromide | n-BuLi | THF | -78 | 88 | >95 | Schöllkopf, U. et al. Angew. Chem. Int. Ed.1981 , 20, 798-799. |
| Isopropyl iodide | n-BuLi | THF | -78 | 75 | >95 | Schöllkopf, U. et al. Angew. Chem. Int. Ed.1981 , 20, 798-799. |
Table 3: Diastereoselective Alkylation of Williams' Chiral Oxazinone
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | de (%) | Reference |
| Benzyl bromide | LHMDS | THF | -78 | 89 | >98 | Williams, R. M. et al. J. Am. Chem. Soc.1991 , 113, 9276-9286. |
| Methyl iodide | LHMDS | THF | -78 | 92 | >98 | Williams, R. M. et al. J. Am. Chem. Soc.1991 , 113, 9276-9286. |
| Allyl bromide | LHMDS | THF | -78 | 85 | >98 | Williams, R. M. et al. J. Am. Chem. Soc.1991 , 113, 9276-9286. |
| n-Butyl iodide | LHMDS | THF | -78 | 81 | >98 | Williams, R. M. et al. J. Am. Chem. Soc.1991 , 113, 9276-9286. |
Table 4: Diastereoselective Alkylation of Seebach's Chiral Imidazolidinone
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | de (%) | Reference |
| Benzyl bromide | LDA | THF | -78 | 91 | >98 | [4] |
| Methyl iodide | LDA | THF | -78 | 88 | >98 | [4] |
| Allyl bromide | LDA | THF | -78 | 85 | >98 | Seebach, D. et al. Helv. Chim. Acta1990 , 73, 423-447. |
| Propargyl bromide | LDA | THF | -78 | 82 | >98 | Seebach, D. et al. Helv. Chim. Acta1990 , 73, 423-447. |
Experimental Protocols
General Workflow for Asymmetric Alkylation of Glycine Enolates
Caption: General workflow for α-amino acid synthesis.
Protocol 1: Asymmetric Alkylation of this compound (O'Donnell's Method) [5]
-
Preparation of the Schiff Base: To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) and benzophenone imine (1.05 eq) in dichloromethane, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12-24 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound, which can be purified by chromatography.
-
Phase-Transfer Catalyzed Alkylation: To a vigorously stirred biphasic solution of this compound (1.0 eq) in toluene and 50% aqueous potassium hydroxide, add the chiral phase-transfer catalyst (1-10 mol%). Cool the mixture to the desired temperature (e.g., -40 °C to room temperature) and add the electrophile (1.1-1.5 eq) dropwise. Stir the reaction until completion (monitored by TLC or LC-MS).
-
Work-up and Deprotection: After the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product is then hydrolyzed with aqueous acid (e.g., 1N HCl) to remove the imine and tert-butyl ester protecting groups, affording the desired α-amino acid.
Protocol 2: Diastereoselective Alkylation of Schöllkopf's Bis-Lactim Ether [3]
-
Synthesis of the Bis-Lactim Ether: A mixture of the diketopiperazine derived from L-valine and glycine is treated with trimethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether.
-
Alkylation: To a solution of the bis-lactim ether (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add the electrophile (1.1 eq). Stir the reaction at -78 °C for several hours until completion.
-
Work-up and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. After drying and concentration, the crude product is hydrolyzed with dilute aqueous acid (e.g., 0.1-0.25 N HCl) to yield the methyl ester of the desired α-amino acid and the chiral auxiliary.
Signaling Pathways and Logical Relationships
Stereochemical Control in Asymmetric Glycine Enolate Alkylation
The stereochemical outcome of these reactions is governed by different principles, as illustrated below.
Caption: Mechanisms of stereocontrol.
Comparison of Methodologies
| Feature | This compound | Schöllkopf's Bis-Lactim Ether | Williams' Chiral Oxazinone | Seebach's Chiral Imidazolidinone |
| Source of Chirality | Chiral Catalyst | Chiral Auxiliary | Chiral Auxiliary | Chiral Auxiliary |
| Stereoselectivity | Good to Excellent (ee) | Excellent (de) | Excellent (de) | Excellent (de) |
| Generality | Broad scope of electrophiles and catalysts. | Generally good for a range of electrophiles. | Broad applicability. | Effective for various electrophiles. |
| Auxiliary/Catalyst Removal | Catalyst is not part of the product. Deprotection is straightforward. | Requires acidic hydrolysis which also cleaves the product to the methyl ester. | Requires specific deprotection steps. | Involves multi-step deprotection. |
| Advantages | Catalytic use of chirality, operational simplicity for PTC. | High and predictable diastereoselectivity. | High levels of stereocontrol due to rigid conformation. | Excellent stereocontrol. |
| Disadvantages | Requires screening of catalysts and conditions for optimal ee. | Stoichiometric use of chiral auxiliary, multi-step synthesis of the auxiliary. | Synthesis of the chiral auxiliary can be lengthy. | Multi-step synthesis and removal of the auxiliary. |
Conclusion
This compound stands out as a highly effective and practical glycine enolate equivalent, particularly when employed in phase-transfer catalyzed asymmetric alkylations. Its primary advantage lies in the catalytic use of a chiral source, which can be economically and environmentally beneficial. However, achieving high enantioselectivity often requires careful optimization of the catalyst, solvent, and reaction conditions.
In contrast, chiral auxiliary-based methods, such as those developed by Schöllkopf, Williams, and Seebach, typically offer excellent and highly predictable diastereoselectivity due to the covalent attachment of the chiral directing group. The choice between these methods will ultimately depend on the specific synthetic target, the desired level of stereochemical purity, the scalability of the reaction, and the accessibility of the required chiral catalysts or auxiliaries. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic challenges in the pursuit of novel α-amino acids.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound | 81477-94-3 | Benchchem [benchchem.com]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
A Comparative Guide to Chiral Phase Transfer Catalysts for Asymmetric Glycine Alkylation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric alkylation of glycine derivatives is a cornerstone in the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks for peptidomimetics, pharmaceuticals, and chiral ligands. Chiral phase-transfer catalysis has emerged as a powerful and environmentally friendly methodology for this transformation, offering high enantioselectivity under mild reaction conditions. This guide provides an objective comparison of the performance of prominent chiral phase-transfer catalysts, supported by experimental data, to aid researchers in catalyst selection and methods development.
Catalyst Performance Comparison
The efficiency of a chiral phase-transfer catalyst in glycine alkylation is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the resulting α-amino acid derivative. The following table summarizes the performance of representative catalysts from two major classes: Cinchona alkaloid-based catalysts and Maruoka's spiro-type catalysts, in the benzylation of N-(diphenylmethylene)glycine tert-butyl ester.
| Catalyst | Catalyst Type | Alkylating Agent | Yield (%) | ee (%) | Conditions |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Cinchona Alkaloid | Benzyl bromide | 87 | 94 | 10 mol% catalyst, 50% aq. KOH, Toluene, 0 °C |
| Dimeric Cinchona Ammonium Salt with p-Benzophenone Linker | Dimeric Cinchona | Benzyl bromide | 95 | 96 (S) | 0.5 mol% catalyst, 50% aq. KOH, Toluene, 25 °C |
| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Maruoka Catalyst | Benzyl bromide | 98 | 99 (R) | 1 mol% catalyst, CsOH·H₂O, Toluene, 0 °C |
| Cinchona-functionalized crown ether-strapped calix[1]arene | Macrocyclic Cinchona | Benzyl bromide | ~98 | 99.9 | 0.1 mol% catalyst, K₂CO₃, CH₂Cl₂, rt |
Experimental Workflow
The general experimental workflow for a chiral phase-transfer catalyzed glycine alkylation is depicted below. The process involves the reaction of a glycine Schiff base with an alkylating agent in a biphasic system, facilitated by the chiral catalyst.
Caption: General workflow for chiral phase-transfer catalyzed glycine alkylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Alkylation using O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
This protocol is adapted from a typical procedure for Cinchona alkaloid-catalyzed alkylations.[2]
Materials:
-
This compound
-
Benzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
-
Toluene
-
50% (w/v) aqueous potassium hydroxide (KOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), toluene (10 mL), and O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 mmol, 10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the 50% aqueous KOH solution (5 mL) and stir the biphasic mixture vigorously.
-
Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated glycine derivative.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Alkylation using a Maruoka Catalyst ((S,S)-3,4,5-Trifluorophenyl-NAS bromide)
This protocol is based on the highly efficient alkylations developed by Maruoka and coworkers.[3]
Materials:
-
This compound
-
Benzyl bromide
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide
-
Toluene
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vessel, add this compound (0.5 mmol), (S,S)-3,4,5-Trifluorophenyl-NAS bromide (0.005 mmol, 1 mol%), and toluene (5 mL).
-
Cool the solution to 0 °C.
-
Add solid cesium hydroxide monohydrate (5.0 mmol) to the mixture.
-
Add benzyl bromide (0.6 mmol) and stir the resulting suspension vigorously at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the product.
-
Analyze the enantiomeric excess by chiral HPLC.
Discussion of Catalyst Classes
Cinchona Alkaloid-Based Catalysts:
Derived from readily available natural products, Cinchona alkaloid-based catalysts have been extensively studied and optimized.[4] The catalytic activity and enantioselectivity are influenced by the substituents on the quinuclidine nitrogen and the C9 hydroxyl group. The third-generation catalysts, featuring a bulky N-anthracenylmethyl group, provide excellent steric shielding of one face of the enolate, leading to high enantioselectivities.[5] Dimeric Cinchona catalysts have also been developed, sometimes offering enhanced activity and selectivity even at lower catalyst loadings.[6]
Maruoka's Spiro-Type Catalysts:
These C₂-symmetric catalysts, developed by Maruoka, feature a rigid spiro[4.4]nonane-type backbone.[3] This well-defined chiral environment leads to exceptionally high levels of enantiocontrol in the alkylation of glycine imines. The electronic and steric properties of the aromatic substituents on the binaphthyl moieties can be fine-tuned to optimize the catalyst for specific substrates and reactions. These catalysts have demonstrated high performance even at very low catalyst loadings (down to 0.01 mol%).[7][8]
Conclusion
Both Cinchona alkaloid-based catalysts and Maruoka's spiro-type catalysts are highly effective for the asymmetric alkylation of glycine derivatives. Cinchona-derived catalysts are often favored due to their lower cost and ready availability from natural sources. However, Maruoka's catalysts frequently provide superior enantioselectivities and higher turnover numbers, making them an excellent choice for challenging transformations or when exceptional levels of purity are required. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired enantiopurity, and the nature of the substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Maruoka Catalysts [sigmaaldrich.com]
- 4. Cinchona alkaloid-based polymer-bound phase-transfer catalysts: efficient enantioselective alkylation of benzophenone imine of glycine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimeric cinchona ammonium salts with benzophenone linkers: enantioselective phase transfer catalysts for the synthesis of α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial design of simplified high-performance chiral phase-transfer catalysts for practical asymmetric synthesis of alpha-alkyl- and alpha,alpha-dialkyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Powerful chiral phase-transfer catalysts for the asymmetric synthesis of alpha-alkyl- and alpha,alpha-dialkyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Acid Synthesis: Exploring Alternatives to the O'Donnell Method
For researchers and professionals in drug development and the chemical sciences, the synthesis of natural and unnatural α-amino acids is a cornerstone of modern molecular innovation. While the O'Donnell amino acid synthesis has long been a valuable tool, a variety of alternative methods offer distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
At a Glance: Comparison of Key Amino Acid Synthesis Methods
The following table summarizes the key performance metrics of the O'Donnell synthesis and its principal alternatives. This data, compiled from various studies, offers a quantitative snapshot to inform your synthetic strategy.
| Method | Typical Yield (%) | Stereoselectivity | Key Strengths | Common Limitations |
| O'Donnell Synthesis | 70-95% | Racemic or asymmetric (up to 96% ee) | Reliable for a-alkylated amino acids; amenable to phase-transfer catalysis. | Requires pre-formation of Schiff base; strong base needed for deprotonation. |
| Strecker Synthesis | 65-95% | Racemic (asymmetric variants up to >99% ee) | Utilizes simple, readily available starting materials; one-pot procedure. | Use of toxic cyanide reagents; typically produces a racemic mixture. |
| Bucherer-Bergs Synthesis | 75-95% (hydantoin) | Racemic | High yields of hydantoin intermediates; suitable for hindered ketones. | Harsh hydrolysis conditions required; limited to aldehydes and ketones. |
| Petasis Reaction | 70-99% | Diastereoselective (chiral amine) or Enantioselective (chiral catalyst, up to 97% ee) | Mild reaction conditions; tolerant of a wide range of functional groups. | Availability and stability of boronic acid reagents can be a concern. |
| Gabriel Synthesis | 50-90% | Racemic | Avoids over-alkylation of the amine. | Limited to primary alkyl halides; harsh deprotection steps. |
| Enzymatic Synthesis | 80-99% | High (often >99% ee) | Excellent stereoselectivity; mild, aqueous reaction conditions. | Substrate scope can be limited by enzyme specificity; requires protein engineering for novel substrates. |
Delving Deeper: Methodologies and Mechanisms
O'Donnell Amino Acid Synthesis (Baseline)
The O'Donnell synthesis is a robust method for preparing α-amino acids via the alkylation of a glycine-derived Schiff base, typically under phase-transfer catalysis conditions.[1]
Experimental Workflow:
Caption: O'Donnell Synthesis Workflow
Experimental Protocol (Asymmetric Synthesis of a Phenylalanine Derivative):
To a solution of the benzophenone imine of glycine tert-butyl ester (1.0 eq) in dichloromethane (0.2 M) is added a chiral phase-transfer catalyst, such as a derivative of cinchonidin (e.g., (9S)-9-anthracen-9-yl-10,11-dihydro-9-hydroxy-cinchonan-1-ium bromide, 0.1 eq). The mixture is stirred vigorously with a 50% aqueous sodium hydroxide solution and benzyl bromide (1.2 eq) at room temperature for 24-48 hours. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting protected amino acid is then hydrolyzed with aqueous acid (e.g., 3M HCl) to yield the desired amino acid.
Strecker Synthesis
One of the oldest and most direct methods for amino acid synthesis, the Strecker reaction is a three-component condensation of an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2][3]
Reaction Pathway:
Caption: Strecker Synthesis Pathway
Experimental Protocol (Synthesis of Alanine):
Acetaldehyde (1.0 eq) is added to a cooled (0 °C) aqueous solution of ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq). The mixture is stirred at room temperature for 24 hours. The resulting aminonitrile is then hydrolyzed by refluxing with concentrated hydrochloric acid for 4-6 hours. After cooling, the solution is neutralized with a base (e.g., ammonium hydroxide) to precipitate the alanine, which is then collected by filtration and can be purified by recrystallization.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[4][5][6][7] These hydantoin intermediates can then be hydrolyzed to the corresponding amino acid.
Reaction Pathway:
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating Enantiomeric Excess in Amino Acids Derived from N-(Diphenylmethylene)glycine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of α-amino acids is a cornerstone of modern pharmaceutical and biochemical research. A widely employed precursor for this purpose is N-(Diphenylmethylene)glycine tert-butyl ester, which serves as a convenient glycine equivalent in stereoselective alkylation reactions, notably in the O'Donnell amino acid synthesis. Following the synthesis, the accurate determination of the enantiomeric excess (ee) of the resulting amino acid is a critical step for quality control, ensuring the efficacy and safety of downstream applications. This guide provides a comprehensive comparison of the three primary analytical techniques for validating the enantiomeric excess of amino acids: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of amino acids depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and whether derivatization is acceptable. The following table summarizes the key performance characteristics of Chiral HPLC, GC-MS, and NMR Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile, chiral derivatives of amino acid enantiomers on a chiral capillary column, followed by mass spectrometric detection. | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, resulting in distinct signals in the NMR spectrum that can be integrated. |
| Derivatization | Can often be performed on underivatized amino acids, though derivatization can improve resolution and sensitivity.[1] | Mandatory to induce volatility and thermal stability.[2] | Often required to form diastereomers for signal resolution. |
| Sensitivity | High, especially with UV or fluorescence detectors. | Very high, particularly with selected ion monitoring (SIM). | Lower compared to chromatographic methods. |
| Sample Throughput | Moderate to high. | Moderate. | High, as analysis is performed on the bulk sample without chromatographic separation.[2] |
| Quantitative Accuracy | Excellent, based on peak area integration. | Excellent, can use isotopically labeled internal standards. | Good, based on the integration of distinct NMR signals. |
| Advantages | - Direct analysis of underivatized amino acids possible[1]- Robust and well-established methods- High resolution achievable | - Exceptional sensitivity and selectivity- Provides structural information from mass spectra | - Rapid analysis time- Non-destructive technique- Can provide structural information |
| Limitations | - Chiral columns can be expensive- May require method development for optimal separation | - Derivatization adds complexity and potential for error[3]- Derivatives must be thermally stable | - Lower sensitivity- May require chiral resolving agents- Signal overlap can be an issue in complex mixtures |
Experimental Workflows and Logical Relationships
The general workflow for determining the enantiomeric excess of a synthesized amino acid involves several key steps, from the initial synthetic product to the final data analysis. The choice of the analytical method is a critical decision point in this process.
Caption: General workflow for determining the enantiomeric excess of amino acids.
The following diagram provides a visual comparison of the key attributes of the three main analytical techniques.
Caption: Comparison of analytical methods for enantiomeric excess determination.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for the direct separation of amino acid enantiomers.
Protocol for Direct Analysis on a Chiral Stationary Phase:
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., those based on teicoplanin or vancomycin) are often effective.[1] Polysaccharide-based and crown ether-based CSPs are also commonly used.
-
Mobile Phase Preparation: The mobile phase composition is critical for achieving separation. A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or acetate). The pH and ionic strength of the aqueous phase can significantly influence the retention and resolution of the enantiomers.
-
Sample Preparation: Dissolve the synthesized amino acid in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Often maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: UV detection is commonly used, typically at a wavelength where the amino acid or its derivative absorbs (e.g., 210 nm or 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity for the analysis of amino acid enantiomers, but requires a derivatization step to make the analytes volatile.
Protocol for GC-MS Analysis after Derivatization:
-
Derivatization: A two-step derivatization is common for amino acids.
-
Esterification: The carboxylic acid group is esterified, for example, by heating with an acidic alcohol (e.g., 3M HCl in n-butanol).[2]
-
Acylation: The amino group is acylated using a reagent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).
-
-
Chiral Column Selection: A chiral capillary column is essential for the separation of the derivatized enantiomers. Columns coated with chiral selectors like Chirasil-Val are frequently used.[4]
-
GC-MS Conditions:
-
Injector: A split/splitless injector is typically used, with the temperature set high enough to ensure complete volatilization of the derivatives (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is programmed to elute the derivatized amino acids. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C).
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: Operated in either full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the selected ions for each enantiomer in the extracted ion chromatogram. The calculation is the same as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.
Protocol for NMR Analysis using a Chiral Derivatizing Agent:
-
Sample Preparation:
-
Dissolve the amino acid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA that forms diastereomeric esters with the amino acid. Chiral lanthanide shift reagents can also be used as CSAs.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. If a fluorine-containing CDA is used, ¹⁹F NMR can provide a cleaner spectrum with less background signal.[5]
-
-
Data Analysis:
-
Identify the signals corresponding to the two diastereomers. These signals will have slightly different chemical shifts.
-
Integrate the areas of these distinct signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
The enantiomeric excess is calculated as: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integral of the signal for the major diastereomer and Integral₂ is the integral for the minor diastereomer.
-
Conclusion
The validation of enantiomeric excess is a critical step in the synthesis of chiral amino acids from precursors like this compound. Chiral HPLC, GC-MS, and NMR spectroscopy each offer a robust set of tools for this purpose. Chiral HPLC is often the method of choice for its ability to directly analyze underivatized amino acids with high resolution. GC-MS provides unparalleled sensitivity, which is crucial for trace analysis, although it necessitates a derivatization step. NMR spectroscopy offers a rapid and high-throughput alternative, particularly useful for screening and reaction monitoring. The selection of the most appropriate technique will be guided by the specific requirements of the research, including sensitivity needs, sample complexity, and available instrumentation. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately determine the enantiomeric purity of their synthesized amino acids.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Chiral HPLC Analysis of N-(Diphenylmethylene)glycine tert-butyl Ester: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral amino acids, the accurate determination of enantiomeric purity is critical. N-(Diphenylmethylene)glycine tert-butyl ester, a key intermediate in the asymmetric synthesis of α-amino acids, requires robust chiral High-Performance Liquid Chromatography (HPLC) methods for its analysis. This guide provides a comparative overview of suitable chiral HPLC methods, supported by experimental data from related compounds, to assist in method selection and development.
Performance Comparison of Chiral Stationary Phases
The successful chiral separation of this compound and similar compounds is highly dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based columns are frequently employed for this class of compounds. Below is a comparison of typical performance data for different types of CSPs used in the analysis of amino acid derivatives.
| Chiral Stationary Phase (CSP) Type | Column Example | Typical Mobile Phase | Target Analyte Class | Representative Resolution (Rs) |
| Polysaccharide (Amylose-based) | Chiralpak AD-H | n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1) | Aromatic Amino Acid Derivatives | > 1.5 |
| Polysaccharide (Cellulose-based) | Chiralcel OD-H | n-Hexane / Isopropanol | Amino Acid Esters | > 2.0 |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Methanol / Water / Formic Acid (80:20:0.1) | Underivatized Amino Acids | > 1.8 |
Note: The performance data is representative and may vary based on the specific analyte, HPLC system, and precise experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following protocols are provided for the chiral analysis of this compound and a common alternative for similar structures.
Method 1: Analysis of this compound Derivatives
This method is adapted from the analysis of products derived from the target compound, utilizing a polysaccharide-based CSP.
-
HPLC System: Standard HPLC system with UV detector.
-
Column: DAICEL CHIRALPAK AD or AS (dimensions not specified).
-
Mobile Phase: Hexane / 2-Propanol mixture.
-
Flow Rate: 0.3–1.5 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The crude product is treated with aqueous citric acid to hydrolyze the benzophenone imine moiety. The resulting amino acid ester is then analyzed. For enantiomeric excess (ee) determination, the product may be converted to a thioxooxazoline derivative.
Method 2: Alternative Method for Aromatic Amino Acid Derivatives
This protocol is a well-established method for the chiral separation of aromatic amino acid derivatives and serves as an excellent starting point for the analysis of this compound.[1]
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1 v/v/v).[1]
-
Elution Mode: Isocratic.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 274 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Visualizing the Experimental Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate the key steps and decision-making logic in chiral HPLC analysis.
Caption: General workflow for chiral HPLC analysis.
Caption: Decision logic for chiral method development.
References
A Comparative Guide to the Diastereoselectivity of Glycine Imine Esters in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Glycine imine esters serve as versatile synthons for this purpose, with the diastereoselectivity of their reactions being a critical factor in achieving the desired stereochemical outcome. This guide provides an objective comparison of the diastereoselectivity of glycine imine esters in two key C-C bond-forming reactions: alkylation and Mannich reactions. The performance of different chiral auxiliaries and catalytic systems is compared, supported by experimental data to inform the selection of the most suitable synthetic strategy.
Diastereoselective Alkylation of Glycine Imine Esters
The alkylation of enolates derived from glycine imine esters is a widely used method for the synthesis of α-amino acids. The stereochemical outcome is often controlled by a chiral auxiliary attached to the glycine scaffold. One of the most effective systems involves the use of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-N-(N-benzylprolyl)aminobenzophenone ((S)-BPB).
Data Presentation: Diastereoselective Alkylation
The following table summarizes the diastereoselectivity achieved in the alkylation of a chiral Ni(II) complex of a glycine Schiff base with various alkylating agents.
| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | n-Octyl bromide | (S)-α-(octyl)glycine derivative | 98.1 | 98.8 |
Data sourced from a study on the asymmetric synthesis of (S)-α-(octyl)glycine.[1]
Diastereoselective Mannich Reaction of Glycine Imine Esters
The Mannich reaction of glycine imine esters with imines provides a direct route to α,β-diamino acids, which are important building blocks for peptides and pharmaceuticals. The diastereoselectivity of this reaction can be effectively controlled by chiral catalysts, often featuring a metal and a chiral ligand. Notably, the diastereoselectivity can be "switched" between the syn and anti products by tuning the electronic properties of the chiral ligand in a copper(I)-catalyzed system.
Data Presentation: Diastereoselectivity Switch in Mannich Reaction
The following table illustrates the switch in diastereoselectivity in the copper-catalyzed Mannich reaction of N-(diphenylmethylene)glycine methyl ester with an N-tosyl imine, achieved by modifying the chiral phosphine ligand.
| Entry | Ligand | Lewis Acid | Yield (%) | syn/anti Ratio | ee (%) (syn/anti) |
| 1 | Ligand 4a | CuClO₄ | 97 | 15:85 | -/97 |
| 2 | Ligand 4b | Cu(OTf)₂ | 98 | 12:88 | -/98 |
| 3 | Ligand 4f | Cu(OTf)₂ | 99 | 91:9 | 96/- |
| 4 | Ligand 4g | Cu(OTf)₂ | 95 | 80:20 | 93/- |
Data extracted from a study on switchable enantioselective Mannich reactions.[2] Ligands 4b and 4f demonstrate a clear switch from high anti selectivity to high syn selectivity.
Experimental Protocols
General Procedure for Diastereoselective Alkylation of Ni(II)-Complexed Glycine Imine
This protocol is representative for the alkylation of the Ni(II) complex of the Schiff base of glycine with (S)-N-(N'-benzylprolyl)aminobenzophenone.
Materials:
-
Ni(II) complex of glycine-(S)-BPB Schiff base
-
Alkylating agent (e.g., n-octyl bromide)
-
Base (e.g., powdered KOH)
-
Solvent (e.g., Acetonitrile)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
To a solution of the Ni(II) complex of the glycine-(S)-BPB Schiff base in acetonitrile, powdered potassium hydroxide is added.
-
The alkylating agent is then added to the resulting deep-red solution.
-
The reaction mixture is stirred at room temperature under an argon atmosphere for the time required for the reaction to complete (typically monitored by TLC).
-
After completion, the reaction mixture is diluted with dichloromethane and filtered through Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the alkylated product.
-
The diastereomeric excess is determined by HPLC analysis.
General Procedure for Copper-Catalyzed Diastereoselective Mannich Reaction
This protocol is representative for the switchable diastereoselective Mannich reaction.
Materials:
-
Copper(I) salt (e.g., Cu(OTf)₂)
-
Chiral ligand (e.g., 4b for anti, 4f for syn)
-
N-(Diphenylmethylene)glycine methyl ester
-
N-Tosyl imine
-
Solvent (e.g., THF)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In a glovebox, the copper(I) salt and the chiral ligand are dissolved in THF in a Schlenk tube.
-
The mixture is stirred at room temperature for 1 hour.
-
The N-tosyl imine is added, and the resulting mixture is cooled to the desired temperature (e.g., -78 °C).
-
A solution of N-(diphenylmethylene)glycine methyl ester in THF is added dropwise.
-
The reaction is stirred at this temperature until the starting materials are consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the product.
-
The syn/anti ratio is determined by ¹H NMR spectroscopy of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.[2]
Visualizing Reaction Pathways
Workflow for Diastereoselective Alkylation
Caption: General workflow for the diastereoselective alkylation of glycine imine esters.
Logical Relationship in Switchable Mannich Reaction
Caption: Ligand electronics dictate the syn/anti diastereoselectivity in the copper-catalyzed Mannich reaction.
References
A Comparative Guide to N-(Diphenylmethylene)glycine Esters in Asymmetric Synthesis: Tert-Butyl vs. Ethyl
In the realm of asymmetric synthesis, particularly for the production of non-natural α-amino acids, Schiff bases of glycine serve as pivotal synthons. Among these, N-(Diphenylmethylene)glycine esters are widely employed as glycine anion equivalents. The choice of the ester group can significantly influence the outcome of stereoselective reactions. This guide provides a detailed comparison of the tert-butyl and ethyl esters of N-(Diphenylmethylene)glycine in the context of asymmetric synthesis, supported by experimental data and protocols.
Performance Comparison: Tert-Butyl Ester Takes the Lead in Selectivity
The asymmetric alkylation of N-(Diphenylmethylene)glycine esters, famously known as the O'Donnell asymmetric amino acid synthesis, is a cornerstone methodology.[1] This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, utilizing a chiral catalyst, often derived from Cinchona alkaloids, to induce enantioselectivity.[1][2]
The primary distinction in performance between the tert-butyl and ethyl esters lies in the stereochemical outcome of these reactions. The tert-butyl ester is generally favored for achieving higher enantioselectivities .[3] This is attributed to the steric bulk of the tert-butyl group, which enhances the stability of the substrate under the basic reaction conditions and leads to a more pronounced differentiation of the enolate faces by the chiral catalyst.[3]
Conversely, early methodologies employing the ethyl ester were sometimes complicated by side reactions such as saponification of the ester under the strongly basic conditions of the reaction. The use of the more sterically hindered tert-butyl ester helps to circumvent this issue.[1]
While both esters are effective synthons, the literature increasingly points towards the tert-butyl ester as the substrate of choice when high enantiomeric excess is the primary goal.
Quantitative Data Summary
The following tables summarize representative data from the asymmetric alkylation of N-(Diphenylmethylene)glycine tert-butyl and ethyl esters with various electrophiles under phase-transfer catalysis conditions.
Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
| Electrophile | Chiral Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |
| Benzyl bromide | (8S,9S)-3,5-bis(trifluoromethyl)benzyl Cinchona alkaloid derivative | 50% aq. KOH | Toluene | 79-98 | up to 91 | [4] |
| 4-Alkylidenyl allylic acetates | Cinchona alkaloid derivative | K2CO3 | Toluene | 63-92 | 80-97 | [5] |
| Various | Copper/(4S,2R)-tBu-Phosferrox | - | - | up to 95 | >99 | [6] |
Table 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine ethyl ester
Directly comparative data for the ethyl ester under identical conditions to the tert-butyl ester is less frequently reported, reflecting the general preference for the tert-butyl variant in high-selectivity applications. However, the ethyl ester remains a viable substrate.
| Electrophile | Chiral Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |
| Benzyl bromide | Cinchonidine-derived ammonium salt | KOH | Dichloromethane | High | up to 75 | [7] |
| Various | Cinchona alkaloid derivative | Strong base (anhydrous) | THF | Good | - | [2] |
Experimental Protocols
A generalized experimental protocol for the O'Donnell asymmetric phase-transfer catalytic alkylation is provided below. Specific conditions such as temperature, reaction time, and catalyst loading may vary depending on the substrates.
General Protocol for Asymmetric Alkylation:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine N-(Diphenylmethylene)glycine tert-butyl or ethyl ester (1.0 equivalent), the chiral phase-transfer catalyst (0.01-0.1 equivalents), and an organic solvent (e.g., toluene or dichloromethane).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or lower).
-
Base Addition: Add a concentrated aqueous solution of a base (e.g., 50% KOH) to the vigorously stirred mixture. For anhydrous conditions, a strong base like LDA in an appropriate solvent can be used.[1]
-
Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: The resulting alkylated Schiff base can be deprotected by acidic hydrolysis (e.g., with 1N HCl) to yield the desired α-amino acid.[2]
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the O'Donnell asymmetric alkylation.
Caption: Logical comparison of tert-butyl and ethyl esters.
Conclusion
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]
- 4. This compound | 81477-94-3 | Benchchem [benchchem.com]
- 5. Catalytic enantioselective synthesis of glutamic acid derivatives via tandem conjugate addition-elimination of activated allylic acetates under chiral PTC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cinchona Alkaloid-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts derived from Cinchona alkaloids have emerged as powerful tools in asymmetric synthesis, offering high stereocontrol in a variety of chemical transformations. This guide provides an objective comparison of the efficacy of different Cinchona alkaloid-derived catalysts in three key asymmetric reactions: phase-transfer catalyzed alkylation, Michael addition, and aminohydroxylation. The performance of these catalysts is evaluated based on experimental data for yield and enantioselectivity, supplemented with detailed experimental protocols and a workflow visualization to aid in practical application.
Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
The asymmetric alkylation of glycine Schiff bases under phase-transfer catalysis (PTC) is a fundamental method for the synthesis of unnatural α-amino acids. The choice of the Cinchona alkaloid-derived catalyst is crucial for achieving high enantioselectivity. The following table summarizes the performance of various catalysts in the benzylation of this compound.
| Catalyst | Catalyst Loading (mol%) | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 10 | Benzyl bromide | 50% aq. KOH | Toluene | 0 | 18 | 95 | 92 (S) | [1][2] |
| Polymer-supported N-9-methylanthracenyl cinchonidine | Not Specified | Benzyl bromide | aq. KOH | Toluene | 0 | - | - | 85 (S) | |
| Amide-based cinchonidine derivative (46) | 6 | Benzyl bromide | 50% aq. CsOH | CH2Cl2 | -15 | 5-8 | 94 | 92 (S) | |
| Dimeric cinchonidinium salt with benzophenone linker | 0.5 | Benzyl bromide | 50% aq. KOH | Toluene | 20 | 1 | 98 | 96 (S) |
Enantioselective Michael Addition of Cyclic β-Ketoesters to Methyl Vinyl Ketone
The Michael addition is a versatile carbon-carbon bond-forming reaction. Cinchona alkaloids can act as effective organocatalysts, inducing high enantioselectivity in the addition of nucleophiles to α,β-unsaturated compounds. The table below compares the efficacy of different natural Cinchona alkaloids in the Michael addition of cyclic β-ketoesters to methyl vinyl ketone.
| Catalyst | Substrate (β-Ketoester) | Catalyst:Reactant Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchonine | Ethyl 2-oxocyclopentanecarboxylate | 1:500 | Toluene | -20 | 168 | 75 | 83 (R) | |
| Quinine | Ethyl 2-oxocyclopentanecarboxylate | 1:500 | Toluene | -20 | 168 | 78 | 81 (S) | |
| Cinchonidine | Ethyl 2-oxocyclohexanecarboxylate | 1:500 | Toluene | -20 | 168 | 82 | 80 (S) | |
| Quinidine | Ethyl 2-oxocyclohexanecarboxylate | 1:500 | Toluene | -20 | 168 | 85 | 78 (R) |
Sharpless Asymmetric Aminohydroxylation of Cinnamates
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the synthesis of chiral 1,2-amino alcohols. The regioselectivity and enantioselectivity of this reaction are highly dependent on the choice of the Cinchona alkaloid-derived ligand. A key finding is the reversal of regioselectivity observed when switching from phthalazine (PHAL) to anthraquinone (AQN) based ligands.
| Ligand | Substrate | Nitrogen Source | Solvent | Temp. (°C) | Yield (%) | Regioselectivity (Serine:Isoserine) | ee (%) (Major Isomer) | Reference |
| (DHQ)₂PHAL | Ethyl cinnamate | CbzN(Na)Cl | n-PrOH/H₂O | 4 | 85 | 1:19 | 99 (Isoserine) | |
| (DHQD)₂AQN | Ethyl cinnamate | CbzN(Na)Cl | n-PrOH/H₂O | 4 | 76 | >19:1 | 98 (Serine) | |
| (DHQ)₂PHAL | Methyl cinnamate | TsN(Na)Cl | t-BuOH/H₂O | 4 | 92 | 1:12 | 99 (Isoserine) | |
| (DHQD)₂AQN | Methyl cinnamate | TsN(Na)Cl | t-BuOH/H₂O | 4 | 88 | >20:1 | 97 (Serine) |
Experimental Protocols
General Procedure for Asymmetric Alkylation of this compound[1]
To a stirred solution of this compound (1.0 mmol) and the Cinchona alkaloid-derived phase-transfer catalyst (0.01-0.1 mmol) in toluene (10 mL) at the specified temperature is added an aqueous solution of the base (e.g., 50% KOH or CsOH). The alkylating agent (1.1-1.5 mmol) is then added, and the reaction mixture is stirred vigorously for the time indicated in the table. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-amino acid ester. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Enantioselective Michael Addition of Cyclic β-Ketoesters to Methyl Vinyl Ketone
A solution of the cyclic β-ketoester (1.0 mmol) and the Cinchona alkaloid catalyst (0.002 mmol) in the specified solvent (5 mL) is cooled to the indicated temperature. Methyl vinyl ketone (1.2 mmol) is then added, and the reaction mixture is stirred for the specified time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the Michael adduct. The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
General Procedure for Sharpless Asymmetric Aminohydroxylation of Cinnamates
To a stirred mixture of the nitrogen source (e.g., Chloramine-T, 3.0 mmol) and the Cinchona alkaloid-derived ligand (0.01-0.05 mmol) in a 1:1 mixture of the specified solvent and water (10 mL) at room temperature is added potassium osmate(VI) dihydrate (0.04 mmol). The mixture is stirred until it becomes homogeneous and is then cooled to the indicated temperature. The cinnamate substrate (1.0 mmol) is added, and the reaction is stirred vigorously. Upon completion, the reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to separate the regioisomers and determine the yield and enantiomeric excess of the major product.
Visualizing the Catalytic Cycle: Asymmetric Phase-Transfer Catalysis
The following diagram illustrates the workflow of the asymmetric alkylation of a glycine Schiff base under phase-transfer catalysis, highlighting the key steps of the catalytic cycle.
Caption: Workflow of Asymmetric Phase-Transfer Catalysis.
References
A Comparative Guide to the Stereoselectivity of N-(Diphenylmethylene)glycine tert-butyl ester in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of α-amino acids is a cornerstone of modern pharmaceutical and materials science. Among the various methodologies, the use of chiral glycine equivalents has proven to be a robust and versatile strategy. This guide provides a detailed comparison of the performance of N-(Diphenylmethylene)glycine tert-butyl ester, a widely used chiral glycine enolate precursor, with other alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in the design of synthetic routes.
Introduction to this compound
This compound is a Schiff base derived from glycine tert-butyl ester and benzophenone.[1] Its utility in asymmetric synthesis, particularly in the O'Donnell asymmetric amino acid synthesis, stems from several key features. The bulky diphenylmethylene group serves to protect the amine functionality and, more importantly, acidifies the α-proton, facilitating the formation of a glycine enolate under basic conditions.[2] The tert-butyl ester provides steric bulk and is stable to the basic reaction conditions often employed, preventing undesirable side reactions like saponification that can occur with other esters, such as the ethyl ester.[2]
The stereoselectivity in the alkylation of this compound is typically achieved through the use of a chiral phase-transfer catalyst (PTC). These catalysts, often derived from Cinchona alkaloids, form a chiral ion pair with the glycine enolate, effectively shielding one face of the enolate and directing the incoming electrophile to the other, thus inducing asymmetry.[3]
Performance in Asymmetric Alkylation
The enantioselective alkylation of this compound has been extensively studied with a variety of alkylating agents. The following table summarizes representative data for the benzylation and allylation reactions, showcasing the high yields and enantiomeric excesses that can be achieved.
| Electrophile | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |
| Benzyl bromide | (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | Toluene | 95 | 90 (R) | [3] |
| Benzyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | 97 | 91 (R) | [3] |
| 4-Chlorobenzyl bromide | (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | Toluene | 96 | 96 (R) | [3] |
| Allyl bromide | (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | Toluene | 92 | 89 (R) | [3] |
| Cinnamyl bromide | (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | Toluene | 91 | 96 (R) | [3] |
Comparison with Alternative Chiral Glycine Equivalents
While this compound is a highly effective substrate, several alternatives have been developed, each with its own set of advantages and disadvantages.
Other Esters of N-(Diphenylmethylene)glycine
The choice of the ester group can influence the stereochemical outcome and the reaction conditions.
-
Ethyl Ester: The ethyl ester is a common alternative, though it can be susceptible to saponification under strongly basic conditions.[2] Early work in the O'Donnell synthesis utilized the ethyl ester, but the tert-butyl ester is now more frequently employed to circumvent this issue.[2]
-
Benzyl Ester: The benzyl ester offers the advantage of being removable via hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile tert-butyl ester.
-
Cumyl Ester: The cumyl ester has been reported as an effective alternative to the tert-butyl ester, providing high levels of enantioselectivity in asymmetric alkylations.[4]
| Ester Group | Electrophile | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |
| tert-Butyl | Benzyl bromide | Cinchona-derived PTC | 50% aq. KOH | Toluene | 95 | 90 (R) | [3] |
| Cumyl | Benzyl bromide | Cinchona-derived PTC | CsOH·H₂O | CH₂Cl₂ | 85 | 94 (S) | [4] |
| Ethyl | Benzyl bromide | Cinchona-derived PTC | 50% aq. NaOH | CH₂Cl₂ | 82 | 66 (S) | O'Donnell et al. (1989) |
Chiral Glycine Templates
An alternative approach involves the use of chiral auxiliaries covalently bound to the glycine molecule, creating a "chiral glycine template." The alkylation of the enolate of these templates proceeds diastereoselectively, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-amino acid.
-
Williams' Chiral Glycine Equivalent: (5R,6R)-5,6-Diphenylmorpholin-2-one is a well-established chiral glycine equivalent that provides high diastereoselectivity in alkylation reactions.[5]
-
Schöllkopf's Bis-Lactim Ether: Chiral bis-lactim ethers, typically derived from valine and glycine, offer another powerful method for the asymmetric synthesis of α-amino acids.
-
2,3-Butanedione Protected Chiral Glycine Equivalent: A newer approach utilizes a chiral glycine equivalent protected with 2,3-butanedione, which has shown promise in the diastereoselective synthesis of N-protected α-amino acids.[6]
| Chiral Glycine Equivalent | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (5R,6R)-5,6-Diphenylmorpholin-2-one | Benzyl bromide | >95:5 | [5] |
| Schöllkopf's Bis-Lactim Ether (Val-Gly) | Methyl Iodide | >95:5 | Schöllkopf et al. (1981) |
| 2,3-Butanedione protected glycine | Benzyl bromide | 90:10 | [6] |
Mechanistic Pathway of Stereoselectivity
The stereochemical outcome of the alkylation of this compound is determined by the formation of a chiral ion pair between the glycine enolate and the chiral phase-transfer catalyst. The bulky substituents on both the enolate and the catalyst create a sterically defined environment that favors the approach of the electrophile from one face of the enolate.
References
- 1. This compound | 81477-94-3 | Benchchem [benchchem.com]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A 2,3-butanedione protected chiral glycine equivalent—a new building block for the stereoselective synthesis of enantiopure N-protected α-amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: Solid-Supported vs. Liquid-Phase PTC for Glycine Alkylation
For Researchers, Scientists, and Drug Development Professionals
The alkylation of glycine is a fundamental transformation in the synthesis of non-natural amino acids, crucial building blocks in drug discovery and development. Phase-transfer catalysis (PTC) has emerged as a powerful methodology for this purpose, offering mild reaction conditions and high efficiency. This guide provides an objective comparison of two prominent PTC approaches: solid-supported and liquid-phase catalysis for the alkylation of glycine derivatives.
At a Glance: Key Performance Metrics
The selection between a solid-supported and a liquid-phase phase-transfer catalyst for glycine alkylation hinges on a trade-off between reaction efficiency and practical considerations like catalyst reusability and product purification. While liquid-phase catalysts often exhibit higher yields in shorter reaction times, solid-supported catalysts offer significant advantages in terms of simplified workup and catalyst recycling.
Table 1: Performance Comparison of Solid-Supported vs. Liquid-Phase PTC in Glycine Alkylation
| Parameter | Solid-Supported PTC | Liquid-Phase PTC |
| Reaction Yield | 60-80%[1] | Up to 98%[2] |
| Reaction Time | Varies (hours to days) | Typically shorter (minutes to hours)[3] |
| Catalyst Loading | Typically higher (e.g., 10 mol%) | Can be very low (e.g., 0.1 mol%)[2] |
| Catalyst Recyclability | High (up to 30 cycles reported)[2] | Generally not recyclable |
| Product Purification | Simplified (catalyst removed by filtration) | Requires extraction/chromatography |
| Enantioselectivity (for asymmetric synthesis) | Moderate to high | High to excellent (up to 99.9% ee)[2] |
Note: The data presented is compiled from various studies and may not represent a direct side-by-side comparison under identical reaction conditions.
The Two Approaches: A Deeper Dive
Solid-Supported Phase-Transfer Catalysis
In this approach, the active catalytic species, typically a quaternary ammonium or phosphonium salt, is immobilized on a solid support, such as a polymer resin. This heterogenization of the catalyst simplifies its removal from the reaction mixture, enabling easy product purification and catalyst recycling.
Advantages:
-
Simplified workup: The catalyst is easily separated from the reaction mixture by simple filtration.
-
Catalyst reusability: The ability to recycle the catalyst multiple times significantly reduces cost and waste.[2]
-
Potential for continuous flow processes: Immobilized catalysts are well-suited for use in packed-bed reactors for continuous manufacturing.
Disadvantages:
-
Potentially lower reaction rates: Mass transfer limitations between the solid and liquid phases can sometimes lead to longer reaction times compared to homogeneous systems.
-
Lower catalyst efficiency: Often requires higher catalyst loading to achieve comparable results to liquid-phase systems.
Liquid-Phase Phase-Transfer Catalysis
This conventional method involves a soluble catalyst, typically a quaternary ammonium or phosphonium salt, that facilitates the transfer of the glycine enolate from the aqueous or solid phase to the organic phase where the alkylation occurs.[4]
Advantages:
-
High reaction rates and yields: The homogeneous nature of the catalysis in the organic phase generally leads to faster reactions and higher product yields.[2]
-
High enantioselectivity: A wide variety of chiral liquid-phase PTCs have been developed, achieving excellent enantioselectivity in asymmetric glycine alkylation.[1][5][6]
-
Versatility: A broad range of commercially available and synthetically accessible catalysts allows for fine-tuning of reaction conditions.
Disadvantages:
-
Difficult catalyst separation: Removal of the catalyst from the product often requires tedious extraction or chromatographic purification.
-
Catalyst is not readily recyclable: The homogeneous nature of the catalyst makes its recovery and reuse challenging.
Experimental Protocols
General Experimental Protocol for Solid-Supported PTC Alkylation of Glycine Schiff Base
This protocol is a generalized procedure based on solid-liquid phase-transfer conditions.
-
Reaction Setup: A mixture of the polymer-supported phase-transfer catalyst (e.g., polystyrene-supported quaternary ammonium salt, ~10 mol%), the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester, 1.0 equiv.), and a solid base (e.g., powdered potassium hydroxide or cesium hydroxide, 5-10 equiv.) in a suitable organic solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Alkylating Agent: The alkylating agent (e.g., benzyl bromide, 1.2 equiv.) is added to the stirred suspension.
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., room temperature or 0°C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the solid-supported catalyst and the inorganic base. The catalyst can be washed with the solvent and dried for reuse.
-
Product Isolation: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired alkylated glycine derivative.
General Experimental Protocol for Liquid-Phase PTC Alkylation of Glycine Schiff Base
This protocol outlines a typical procedure for liquid-liquid phase-transfer catalysis.
-
Reaction Setup: The glycine Schiff base (e.g., this compound, 1.0 equiv.), the liquid-phase transfer catalyst (e.g., a chiral Cinchona alkaloid-derived quaternary ammonium salt, 0.1-5 mol%), and the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) are dissolved in an organic solvent (e.g., toluene, dichloromethane) in a round-bottom flask with vigorous stirring.
-
Addition of Base: An aqueous solution of a strong base (e.g., 50% w/w potassium hydroxide) is added to the organic mixture.
-
Reaction Monitoring: The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0°C to room temperature) until the starting material is consumed, as monitored by TLC or HPLC.
-
Workup: The reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
Product Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Visualizing the Process and Comparison
To further clarify the workflows and the key distinctions between the two methods, the following diagrams are provided.
Caption: A comparison of the experimental workflows for solid-supported and liquid-phase PTC.
Caption: Core advantages of solid-supported versus liquid-phase PTC for glycine alkylation.
Conclusion
The choice between solid-supported and liquid-phase PTC for glycine alkylation is highly dependent on the specific goals of the synthesis. For large-scale production where cost-effectiveness and process simplification are paramount, the reusability and ease of handling of solid-supported catalysts present a compelling advantage. Conversely, for discovery and development phases, where achieving the highest possible yield and enantioselectivity for a broad range of substrates is critical, liquid-phase PTC, with its vast library of highly active and selective catalysts, remains the more versatile and often higher-performing option. Future developments in solid-supported catalyst design, focusing on improving reaction kinetics and catalyst efficiency, may further bridge the performance gap between these two valuable techniques.
References
- 1. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases (2003) | Yuri N. Belokon | 102 Citations [scispace.com]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Catalysts for Asymmetric Glycine Alkylation: Benchmarking Against O'Donnell's Method
For researchers, scientists, and drug development professionals, the asymmetric alkylation of glycine derivatives is a cornerstone for the synthesis of unnatural amino acids, vital components in modern drug discovery. The seminal work of O'Donnell using cinchona alkaloid-based phase-transfer catalysts established a powerful and practical methodology. However, the quest for improved efficiency and enantioselectivity has driven the development of a new generation of chiral catalysts. This guide provides an objective comparison of these new catalysts against the benchmark O'Donnell method, supported by experimental data and detailed protocols.
The asymmetric alkylation of the benzophenone imine of glycine esters, pioneered by O'Donnell, utilizes a chiral phase-transfer catalyst (PTC) to control the stereochemical outcome of the reaction.[1] The catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, facilitates the transfer of the glycine enolate from an aqueous basic phase to an organic phase containing the alkylating agent.[1] This methodology has proven robust for synthesizing a variety of α-amino acids.[2]
Subsequent research by groups such as Lygo and Corey introduced modifications to the O'Donnell catalyst, primarily by installing bulky aromatic groups on the quinuclidine nitrogen, which led to significant improvements in enantioselectivity.[3] A major advancement in this field was the development of C2-symmetric chiral phase-transfer catalysts by Maruoka, which have demonstrated exceptional levels of enantioselectivity and catalytic efficiency.[4]
This guide will compare the performance of representative catalysts from these key developmental stages: the classical O'Donnell catalyst, an improved cinchona alkaloid-derived catalyst, and a Maruoka-type catalyst.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different chiral phase-transfer catalysts in the asymmetric benzylation of tert-butyl glycinate benzophenone imine.
| Catalyst/Method | Catalyst Structure | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| O'Donnell (1st Gen) | N-Benzylcinchonidinium chloride | 50% aq. NaOH | CH2Cl2 | RT | 18 | 65 | 66 | [1] |
| Lygo/Corey (2nd Gen) | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | Toluene | 0 | 6 | 95 | 91 | [2][3] |
| Maruoka | (S)-Binaphthyl-derived spiro-type ammonium bromide | 50% aq. KOH | Toluene | 0 | 1 | 98 | >99 | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
General Procedure for Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Imine
To a stirred solution of tert-butyl glycinate benzophenone imine (1.0 mmol) and the chiral phase-transfer catalyst (0.01-0.1 mmol) in the specified organic solvent (5 mL), is added the alkylating agent (1.2 mmol). The mixture is cooled to the specified temperature, and the aqueous base is added. The reaction is stirred vigorously until completion (monitored by TLC). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Specific Conditions:
-
O'Donnell's Method:
-
Catalyst: N-Benzylcinchonidinium chloride (0.1 mmol)
-
Substrate: tert-Butyl glycinate benzophenone imine (1.0 mmol)
-
Alkylating Agent: Benzyl bromide (1.2 mmol)
-
Base: 50% aqueous NaOH (3 mL)
-
Solvent: Dichloromethane (5 mL)
-
Temperature: Room Temperature
-
Time: 18 hours
-
-
Second-Generation Cinchona Alkaloid Catalyst Method:
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 mmol)
-
Substrate: tert-Butyl glycinate benzophenone imine (1.0 mmol)
-
Alkylating Agent: Benzyl bromide (1.2 mmol)
-
Base: 50% aqueous KOH (3 mL)
-
Solvent: Toluene (5 mL)
-
Temperature: 0 °C
-
Time: 6 hours
-
-
Maruoka Catalyst Method:
-
Catalyst: (S)-Binaphthyl-derived spiro-type ammonium bromide (0.01 mmol)
-
Substrate: tert-Butyl glycinate benzophenone imine (1.0 mmol)
-
Alkylating Agent: Benzyl bromide (1.2 mmol)
-
Base: 50% aqueous KOH (3 mL)
-
Solvent: Toluene (5 mL)
-
Temperature: 0 °C
-
Time: 1 hour
-
Visualizing the Catalytic Pathways
The following diagrams illustrate the fundamental workflows and proposed catalytic cycles.
Figure 1. General workflow for phase-transfer catalyzed asymmetric alkylation.
Figure 2. Catalytic cycle of O'Donnell's phase-transfer catalysis.
The progression from O'Donnell's initial system to the highly efficient Maruoka catalysts showcases the power of rational catalyst design in asymmetric synthesis. While the foundational principles of phase-transfer catalysis remain, the steric and electronic tuning of the chiral catalyst has led to remarkable improvements in enantioselectivity, reaction rates, and catalyst loading. For researchers in drug development, these advancements offer more efficient and cost-effective routes to novel chiral building blocks.
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N-(Diphenylmethylene)glycine tert-butyl ester: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed operational and disposal procedures for N-(Diphenylmethylene)glycine tert-butyl ester, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is generally not classified as hazardous, adherence to proper chemical handling and disposal protocols is essential for maintaining a safe laboratory environment.
I. Essential Safety and Handling Information
This compound is a white to almost white crystalline powder. Although it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) or Regulation (EC) No 1272/2008, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is recommended.
Handling:
-
Avoid generating dust. Handle in a well-ventilated area, preferably in a fume hood.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₂ |
| Molecular Weight | 295.38 g/mol |
| Melting Point | 111 - 115 °C (231.8 - 239 °F)[1] |
| Appearance | White to almost white powder/crystal |
| Water Solubility | Insoluble |
III. Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled, and sealable container for non-hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solutions: If the compound is in a solvent, the disposal method will be dictated by the hazards of the solvent. Collect in a designated, labeled container for hazardous waste, ensuring compatibility of the solvent with the container material.
-
Empty Containers: Original containers should be emptied as much as possible.
Step 2: Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with this compound is crucial to prevent cross-contamination.
-
Initial Cleaning: Scrape off any visible solid residue. This collected residue should be disposed of as solid chemical waste.
-
Solvent Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., chloroform, methanol). The rinsate should be collected and disposed of as hazardous chemical waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Step 3: Disposal of Empty Containers
-
Once the original container is empty, rinse it three times with a suitable solvent.
-
The solvent rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple rinsing, deface the label on the container to prevent misidentification.
-
The clean, defaced container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Step 4: Final Disposal
-
Store the sealed waste container in a designated waste accumulation area.
-
Arrange for pickup and disposal through your institution's licensed professional waste disposal service.
-
Never dispose of this compound down the drain or in the regular trash.
IV. Spill Management
In the event of a small spill:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for chemical waste.
-
Clean the spill area with a cloth dampened with a suitable solvent, followed by a detergent and water wash.
-
Dispose of all cleanup materials as chemical waste.
For large spills, evacuate the area and contact your institution's EHS department immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-(Diphenylmethylene)glycine tert-butyl ester
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety protocols and logistical plans for N-(Diphenylmethylene)glycine tert-butyl ester, a compound utilized in organic synthesis.
1. Hazard Identification and Personal Protective Equipment (PPE)
According to the 2012 OSHA Hazard Communication Standard, this compound is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact with dust particles. |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin contact. |
| Body Protection | Wear appropriate protective clothing.[1] | To prevent skin exposure. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. A particle filter is recommended if dust is generated.[1] | To avoid inhalation of dust. |
2. First Aid Measures
In the event of accidental exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[2][3] |
3. Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[1] Ensure adequate ventilation, and use a local exhaust system if necessary.[3] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage under an inert gas like nitrogen. Protect from moisture. |
4. Spills and Disposal
In case of a spill, ensure adequate ventilation and use personal protective equipment.[1] Spilled material should be swept up and shoveled into a suitable container for disposal.[1]
Disposal Plan
Disposal of this compound and its containers must be conducted in accordance with local and national regulations.[3] It is recommended to entrust disposal to a licensed waste disposal company.[3] Do not dispose of the chemical through standard laboratory drains or as regular trash.
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
